4-Ethylstyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-9-5-7-10(4-2)8-6-9/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFHDVDXYKOSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55757-90-9 | |
| Record name | Poly(4-ethylstyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55757-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70188081 | |
| Record name | 4-Ethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3454-07-7 | |
| Record name | 4-Ethylstyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3454-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKX7MV36HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Ethylstyrene via Dehydrogenation of Diethylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-ethylstyrene through the catalytic dehydrogenation of diethylbenzene. The document details the underlying reaction mechanisms, common catalyst systems, extensive experimental protocols, and quantitative data to support research and development in this area.
Introduction
The catalytic dehydrogenation of diethylbenzene (DEB) is a significant chemical transformation, primarily utilized in the production of divinylbenzene (B73037) (DVB), a valuable cross-linking agent.[1] this compound (4-EST), also referred to as p-ethylstyrene, is a key intermediate in this process. By carefully controlling reaction conditions, the process can be optimized to favor the formation of this compound. This guide focuses on the methodologies and critical parameters for the selective synthesis of this compound from p-diethylbenzene (p-DEB). The reaction is typically performed at high temperatures in the vapor phase over a solid catalyst, with superheated steam used as a diluent and heat source.[1][2]
Reaction Mechanism and Thermodynamics
The dehydrogenation of diethylbenzene to this compound is a reversible, endothermic reaction, meaning it requires a continuous input of energy to proceed and is favored by high temperatures.[1][3] The process involves the removal of two hydrogen atoms from one of the ethyl groups of the diethylbenzene molecule.
The primary reaction is the first step in a two-step dehydrogenation process that can ultimately lead to divinylbenzene:
Step 1: Diethylbenzene to this compound C₆H₄(C₂H₅)₂ ⇌ C₆H₄(C₂H₅)(C₂H₃) + H₂
Step 2: this compound to Divinylbenzene C₆H₄(C₂H₅)(C₂H₃) ⇌ C₆H₄(C₂H₃)₂ + H₂
To maximize the yield of this compound, it is crucial to optimize conditions to favor the first reaction while minimizing the second. This is often achieved by controlling reaction temperature, contact time, and catalyst properties.
Several side reactions can occur, leading to the formation of byproducts. These include:[1]
-
Cracking: Formation of benzene (B151609), toluene, styrene, and other smaller hydrocarbons.
-
Isomerization: Rearrangement of the ethyl and vinyl groups on the aromatic ring. The ortho-isomer of divinylbenzene, for instance, can rearrange to naphthalene.[1]
-
Coke Formation: Deposition of carbonaceous materials on the catalyst surface, which can lead to deactivation.
The use of superheated steam as a diluent helps to shift the reaction equilibrium towards the products by reducing the partial pressure of the reactants and products.[1] Steam also plays a crucial role in minimizing coke formation by gasifying carbon deposits.[1]
Catalyst Systems
The most commonly employed catalysts for the dehydrogenation of diethylbenzene are based on iron oxide, often promoted with potassium and supported on a high-surface-area material like alumina (B75360) (Al₂O₃).[1][4]
-
Active Metal: Iron oxide (Fe₂O₃) is the primary active component.
-
Promoters: Potassium (K) is a critical promoter that enhances the catalyst's activity and stability.[1][5] It is believed to facilitate the removal of coke and maintain the iron in its active oxidation state.[5] Other promoters, such as cerium (Ce) and molybdenum (Mo), can also be included to improve performance.[6]
-
Support: Alumina (Al₂O₃) is a common support material, providing a high surface area for the dispersion of the active metal and promoter.
The preparation of these catalysts typically involves impregnation of the support with aqueous solutions of the metal salts (e.g., iron nitrate (B79036), potassium carbonate), followed by drying and high-temperature calcination.[1]
Experimental Protocols
The following sections detail the typical experimental procedures for the synthesis of this compound via the dehydrogenation of diethylbenzene. These protocols are synthesized from various studies on diethylbenzene and ethylbenzene (B125841) dehydrogenation.
Catalyst Preparation (Fe₂O₃-K₂O/Al₂O₃)
A typical procedure for preparing a potassium-promoted iron oxide catalyst on an alumina support is as follows:[1]
-
Support Preparation: Commercial γ-Al₂O₃ is used as the support material.
-
Impregnation: An aqueous solution containing the desired amounts of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and potassium carbonate (K₂CO₃) is prepared.
-
Slurry Impregnation: The alumina support is added to the solution to form a slurry. The slurry is agitated for an extended period (e.g., 24 hours) to ensure uniform impregnation.
-
Drying: The impregnated support is dried in an oven at approximately 120°C for several hours (e.g., 4 hours) to remove water.
-
Calcination: The dried material is then calcined in air at a high temperature (e.g., 600°C) for several hours (e.g., 4 hours) to decompose the precursors and form the final catalyst.
Experimental Setup
The dehydrogenation is typically carried out in a fixed-bed continuous flow reactor system. A schematic of a typical setup is shown below.[7]
-
Reactor: A stainless steel tube reactor is commonly used, placed within a furnace to maintain the reaction temperature.[7]
-
Feed System: Two separate pumps are used to deliver the liquid feeds, diethylbenzene and water, to an evaporator.[7]
-
Gas Delivery: A mass flow controller is used to supply an inert carrier gas, such as nitrogen.
-
Condensation and Collection: The reactor effluent is passed through a condenser to separate the liquid products from the gaseous products. The liquid product, containing unreacted diethylbenzene, this compound, divinylbenzene, and other byproducts, is collected for analysis.
General Experimental Procedure
-
Catalyst Loading: A known quantity of the prepared catalyst is loaded into the reactor, forming a fixed bed.
-
System Purge: The system is purged with an inert gas (e.g., nitrogen) to remove air.
-
Heating: The reactor is heated to the desired reaction temperature under the inert gas flow.
-
Reaction Initiation: Once the desired temperature is reached, the flows of diethylbenzene and water are initiated at the desired ratio. The liquids are vaporized and mixed with the inert gas before entering the reactor.
-
Product Collection: The reaction is allowed to proceed for a set period, and the liquid products are collected in a cooled trap.
-
Product Analysis: The collected liquid product is analyzed to determine its composition. Gas chromatography (GC) is the standard analytical technique for this purpose, allowing for the quantification of diethylbenzene, this compound, divinylbenzene, and various byproducts.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the dehydrogenation of p-diethylbenzene. These results highlight the influence of key reaction parameters on conversion and product selectivity.
Table 1: Effect of Reaction Temperature on p-DEB Dehydrogenation
| Reaction Temperature (°C) | p-DEB Conversion (%) | Yield of 4-EST (%) | Yield of p-DVB (%) | Yield of Other Products (%) | Reference |
| 600 | 28 | 20 | 2 | 6 | [1] |
| 650 | 32 | 21 | 4 | 7 | [1] |
| 700 | 37 | 21 | 5 | 11 | [1] |
Conditions: Catalyst: Fe₂O₃/Al₂O₃, p-DEB/water flow = 20/90 mL/hr, Pressure = 1 atm.[1]
Table 2: Effect of Potassium Promoter on Catalyst Performance at 700°C
| Catalyst | p-DEB Conversion (%) | Yield of 4-EST (%) | Yield of p-DVB (%) | Yield of Other Products (%) | Reference |
| Fe₂O₃/Al₂O₃ | 36 | 21 | 5 | 9 | [1] |
| Fe₂O₃-K₂O/Al₂O₃ | 42 | 17 | 7 | 18 | [1] |
Conditions: p-DEB/water flow = 20/90 mL/hr, Pressure = 1 atm.[1]
Table 3: Effect of Water to p-DEB Flow Rate at 700°C
| Water Flow Rate (mL/h) | p-DEB Conversion (%) | Yield of 4-EST (%) | Yield of p-DVB (%) | Yield of Other Products (%) | Reference |
| 90 | 42 | 17 | 6 | 17 | [1] |
| 110 | 78 | 24 | 25 | 30 | [1] |
Conditions: Catalyst: Fe₂O₃-K₂O/Al₂O₃, p-DEB flow rate = 20 mL/hr, Pressure = 1 atm.[1]
Table 4: Performance Data from a Patented Catalyst System
| Reaction Temperature (°C) | Pressure | Diethylbenzene Conversion (%) | Ethylstyrene Selectivity (%) | Divinylbenzene Selectivity (%) | Reference |
| 620 | 50 KPa | 80.6 | 34.7 | 52.1 | [6] |
| 640 | Normal | 80.6 | 34.3 | 52.3 | [6] |
Conditions: Catalyst: Fe-K-Ce-Mo based system.[6]
Visualizations
Reaction Pathway
Caption: Reaction pathway for the dehydrogenation of diethylbenzene.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound via the dehydrogenation of diethylbenzene is a well-established, albeit complex, process. The yield and selectivity towards this compound are highly dependent on the catalyst system and reaction conditions. Iron-based catalysts promoted with potassium are the industry standard, offering good activity and stability. The data indicates that lower temperatures and careful control of the steam-to-diethylbenzene ratio can favor the formation of this compound over further dehydrogenation to divinylbenzene. This guide provides a foundational understanding and practical protocols for researchers and professionals working on the synthesis of this compound and related compounds. Further research into novel catalyst formulations and process optimization can lead to even more efficient and selective production of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN1915941A - Method for producing diethylbenzene through dehydrogenation of diethyl benzene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Friedel-Crafts alkylation for 4-Ethylstyrene synthesis
An In-depth Technical Guide to the Synthesis of 4-Ethylstyrene via Friedel-Crafts Chemistry
Introduction
This compound, also known as 1-ethenyl-4-ethylbenzene, is an aromatic hydrocarbon of significant interest in polymer science and organic synthesis.[1] Its structure, featuring both a vinyl and an ethyl group on a benzene (B151609) ring, allows it to serve as a versatile monomer for the production of specialized polymers and as a building block in the synthesis of more complex molecules. The industrial production of substituted styrenes is a multi-step process that often leverages classic organic reactions.
This technical guide provides a detailed overview of a primary synthetic route to this compound, beginning with the foundational Friedel-Crafts alkylation of benzene. The guide is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth experimental protocols, mechanistic details, and quantitative data for the key transformations. The synthesis is presented as a logical sequence of reactions, with each step optimized to ensure high yield and regioselectivity, culminating in the target molecule.
Overall Synthetic Pathway
The synthesis of this compound from benzene is a multi-step process where an initial Friedel-Crafts reaction creates the ethylbenzene (B125841) backbone. This is followed by the introduction of a two-carbon chain that is subsequently converted into the vinyl group. This strategic approach is necessary to control the position of the substituents on the aromatic ring and to avoid undesirable side reactions like polymerization that could occur if styrene (B11656) were directly alkylated.
Caption: Overall workflow for the synthesis of this compound from Benzene.
Step 1: Friedel-Crafts Alkylation of Benzene to Produce Ethylbenzene
The foundational step in this synthesis is the alkylation of benzene with ethylene (B1197577) to form ethylbenzene. This is a classic example of a Friedel-Crafts alkylation, a powerful method for forming carbon-carbon bonds on an aromatic ring.[2] The reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), often with a promoter like hydrogen chloride (HCl).[3][4]
Reaction Mechanism
The reaction proceeds through the formation of a highly reactive electrophile, a carbocation, which then attacks the electron-rich benzene ring.
-
Formation of the Electrophile: Ethylene reacts with the acid catalyst (HCl and AlCl₃) to generate an ethyl carbocation (CH₃CH₂⁺). The Lewis acid, AlCl₃, assists in abstracting the chloride ion from the intermediate chloroethane, preventing its reaction with the carbocation and forming the AlCl₄⁻ counter-ion.[3][4]
-
Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the ethyl carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]
-
Deprotonation: The AlCl₄⁻ ion removes a proton from the carbon atom bearing the ethyl group, restoring the aromaticity of the ring. This step regenerates the AlCl₃ and HCl catalysts and yields the final product, ethylbenzene.[3]
Caption: Mechanism of Friedel-Crafts alkylation of benzene with ethylene.
Experimental Protocol: Liquid-Phase Alkylation
This protocol is representative of a lab-scale synthesis of ethylbenzene. Industrial processes often operate in the vapor phase or under high pressure.[7][8]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube. The entire apparatus must be dried to prevent deactivation of the Lewis acid catalyst.
-
Reagent Charging: Charge the flask with anhydrous benzene (in excess to minimize polyalkylation) and anhydrous aluminum chloride (AlCl₃).[5][7] Cool the mixture in an ice bath to control the initial exothermic reaction.
-
Reaction: Bubble dry ethylene gas through the stirred suspension. Maintain the reaction temperature between 85-95°C.[6] The reaction is typically run for several hours.
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add ice-cold water to quench the reaction and decompose the aluminum chloride complex.[5]
-
Workup and Extraction: Transfer the mixture to a separatory funnel. The organic layer (containing ethylbenzene and excess benzene) is separated. Wash the organic layer sequentially with dilute HCl, sodium bicarbonate solution, and finally with water to remove any remaining catalyst and acidic impurities.[5][9]
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[5][9] Filter off the drying agent and remove the excess benzene solvent by distillation. The final product, ethylbenzene, is then isolated by fractional distillation.
Quantitative Data for Benzene Alkylation
| Parameter | Condition | Catalyst | Benzene:Ethylene Ratio | Yield of Ethylbenzene | Reference |
| Temperature | 110 – 135 °C | Aluminum Chloride | (8-14) : 1 | High (not specified) | [6] |
| Temperature | 323 K (50 °C) | Aluminum Chloride | 40g Benzene to 2.7g AlCl₃ | Dependent on flowrate | [7] |
| Temperature | 220 - 255 °C | Zeolite (Industrial) | Excess Benzene | High (not specified) | [10] |
| Pressure | 0.5 - 3.0 atm | Aluminum Chloride | (8-14) : 1 | High (not specified) | [6] |
| Pressure | 3.4 MPa | Zeolite (Industrial) | Excess Benzene | High (not specified) | [10] |
Step 2: Friedel-Crafts Acylation of Ethylbenzene
To install the second side chain, a Friedel-Crafts acylation is employed rather than another alkylation. This choice is critical for two main reasons:
-
Regioselectivity: The ethyl group is an ortho-, para-directing activator. Acylation, being sterically demanding, strongly favors substitution at the less hindered para position, leading to the desired 4-ethylacetophenone.
-
Prevention of Poly-substitution: The product of acylation (a ketone) is less reactive than the starting material because the acyl group is deactivating. This prevents the addition of multiple acyl groups to the ring, a common problem in Friedel-Crafts alkylation.[2][9]
Experimental Protocol: Synthesis of 4-Ethylacetophenone
-
Apparatus Setup: In a fume hood, set up a dry, three-necked flask with a stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the HCl gas produced).[9]
-
Reagent Charging: Place anhydrous aluminum chloride in the flask and add a solvent, such as dichloromethane (B109758) or carbon disulfide. Cool the flask in an ice bath.
-
Acylating Agent Addition: Add ethylbenzene to the cooled suspension. Then, add acetyl chloride (CH₃COCl) dropwise from the dropping funnel while stirring vigorously. Control the rate of addition to maintain a low temperature.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (around 40-50°C) for 1-2 hours to complete the reaction.
-
Quenching and Workup: Cool the reaction mixture and carefully pour it over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer. Wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer with an anhydrous salt. Evaporate the solvent, and purify the resulting 4-ethylacetophenone by vacuum distillation.
Steps 3 & 4: Reduction and Dehydration to this compound
The final steps involve converting the ketone functional group of 4-ethylacetophenone into the vinyl group of this compound. This is a standard two-step transformation in organic synthesis.
Step 3: Reduction to 1-(4-ethylphenyl)ethanol (B2532589)
The ketone is reduced to a secondary alcohol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.
-
Protocol: Dissolve 4-ethylacetophenone in methanol and cool the solution in an ice bath. Add sodium borohydride in small portions. After the addition, stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with a solvent like diethyl ether. Dry and evaporate the solvent to yield 1-(4-ethylphenyl)ethanol.
Step 4: Dehydration to this compound
The secondary alcohol is dehydrated to form the alkene (the vinyl group). This is an elimination reaction typically carried out by heating the alcohol with a strong acid catalyst.
-
Protocol: Heat the 1-(4-ethylphenyl)ethanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The water formed during the reaction is removed to drive the equilibrium towards the product. The crude this compound is then isolated and purified by vacuum distillation. A polymerization inhibitor is often added during distillation to prevent the product from polymerizing.
Conclusion
The synthesis of this compound is a well-defined, multi-step process that relies on the precise application of fundamental organic reactions. The pathway begins with the robust and industrially significant Friedel-Crafts alkylation to produce ethylbenzene. Subsequent Friedel-Crafts acylation provides excellent regiochemical control, directing the incoming acyl group to the desired para position and preventing over-substitution. The final conversion of the resulting ketone to a vinyl group through reduction and dehydration completes the synthesis. Each step, from the initial C-C bond formation on the aromatic ring to the final functional group manipulation, must be carefully controlled to ensure high yields and purity of the final product, a valuable monomer for advanced material applications.
References
- 1. This compound | C10H12 | CID 18940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ugr.es [ugr.es]
- 8. Server under Maintenance. [dwsim.fossee.in]
- 9. cerritos.edu [cerritos.edu]
- 10. matec-conferences.org [matec-conferences.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of 4-Ethylstyrene monomer
A Comprehensive Technical Guide to 4-Ethylstyrene Monomer
Introduction
This compound, systematically named 1-ethenyl-4-ethylbenzene, is an organic compound and a derivative of styrene.[1] With the chemical formula C₁₀H₁₂, it consists of a benzene (B151609) ring substituted with both a vinyl group (–CH=CH₂) and, at the para position, an ethyl group (–CH₂CH₃).[1][2] This dual functionality, combining an aromatic ring with a reactive vinyl group, makes this compound a versatile monomer in polymer science and a valuable intermediate in synthetic chemistry.[2] It is primarily used in the production of specialty polymers and copolymers, such as poly(this compound), which possess distinct thermal and mechanical properties compared to standard polystyrene.[1][2] This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with experimental protocols and safety information relevant to researchers and scientists.
Physical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1][3] Its physical characteristics are crucial for handling, storage, and application in various chemical processes. The key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ | [1][2][3][4] |
| Molecular Weight | 132.20 g/mol | [1][2][4] |
| Appearance | Colorless liquid | [1][3] |
| Melting Point | -49.7 °C | [2][5][6] |
| Boiling Point | 192.3 °C (at 760 mmHg) | [2] |
| 60-61 °C (at 5 Torr) | [5] | |
| Density | 0.892 g/cm³ (at 20 °C) | [2][5] |
| Refractive Index | 1.5348 | [6] |
| Flash Point | 62.1 °C (144 °F) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | [1][2][6] |
| LogP (o/w) | 4.19 | [2][6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of its vinyl group, making it highly susceptible to polymerization.
Polymerization: this compound readily undergoes polymerization, most commonly via free-radical mechanisms, to form poly(this compound).[1] This process involves three key stages: initiation, propagation, and termination. An initiator, such as a peroxide, generates free radicals that attack the vinyl group of the monomer, initiating a chain reaction.[1][7]
This monomer can also be polymerized through other methods, such as living anionic polymerization, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.[2]
Copolymerization: this compound is frequently copolymerized with other monomers to tailor material properties. For instance, it can be copolymerized with divinylbenzene (B73037) to create cross-linked, porous polymer networks or with acrylamide (B121943) to produce functional copolymers used as flocculants.[1][2]
Other Reactions: As an aromatic compound, the benzene ring of this compound can participate in electrophilic aromatic substitution reactions, although the reactivity of the vinyl group is typically dominant.[3]
Caption: Free-radical polymerization mechanism of this compound.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of this compound monomer.
| Technique | Characteristic Features |
| ¹³C NMR | Signals corresponding to the quaternary carbons of the aromatic ring, methine (=CH), and methylene (B1212753) (=CH₂) of the vinyl group, as well as the methylene (-CH₂-) and methyl (-CH₃) of the ethyl group.[4][8] |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region, vinyl protons (typically showing complex splitting patterns), and aliphatic protons of the ethyl group (a quartet and a triplet).[9] |
| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the vinyl group and aromatic ring, C-H stretching for both aromatic and aliphatic groups, and out-of-plane C-H bending for the para-substituted ring.[4][8] |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 132, corresponding to the molecular weight of C₁₀H₁₂. Common fragmentation patterns include the loss of a methyl group (m/z = 117).[4][8] |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Bulk Polymerization
This protocol outlines a typical method for the polymerization of this compound.
-
Monomer Purification: Wash this compound monomer with an aqueous NaOH solution to remove inhibitors (like TBC), followed by washing with deionized water until neutral. Dry the monomer over an anhydrous drying agent (e.g., MgSO₄) and then distill under reduced pressure.
-
Reaction Setup: Place the purified monomer into a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), to the monomer. The concentration typically ranges from 0.1 to 1 mol% relative to the monomer.
-
Polymerization: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) with constant stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.
-
Isolation: After the reaction, dissolve the viscous solution in a suitable solvent (e.g., toluene (B28343) or THF). Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: Filter the precipitated poly(this compound), wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Caption: Experimental workflow for synthesis of poly(this compound).
Protocol 2: Principles of Property Determination
-
Boiling Point: Determined by distillation. The temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point. For accuracy under different pressures, a nomograph is used for correction.
-
Melting Point: Measured using Differential Scanning Calorimetry (DSC). A sample is cooled until completely frozen and then heated at a constant rate. The temperature at the peak of the endothermic melting transition is the melting point.[10]
-
Density: Measured using a pycnometer (a flask with a specific, known volume). The density is calculated by measuring the weight of the pycnometer when empty, filled with water, and filled with the sample liquid.
-
Spectroscopic Analysis: Performed using NMR spectrometers, FTIR spectrophotometers, and GC-MS systems. For NMR, the sample is dissolved in a deuterated solvent. For FTIR, a thin film of the liquid is placed on a salt plate.[9][11]
Safety and Handling
This compound is a hazardous chemical and requires careful handling. The GHS classification highlights several risks.
| Hazard Class | GHS Classification | Precautionary Statement(s) |
| Flammability | H226: Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. |
| Health Hazards | H304: May be fatal if swallowed and enters airways | Do NOT induce vomiting. Immediately call a poison center or doctor. |
| H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. | |
| H319: Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes. | |
| H332: Harmful if inhaled | Avoid breathing vapors. Use only outdoors or in a well-ventilated area. | |
| H335: May cause respiratory irritation | Use in a well-ventilated area. | |
| H361: Suspected of damaging fertility or the unborn child | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | |
| Environmental | H412: Harmful to aquatic life with long lasting effects | Avoid release to the environment. |
(Source: GHS classification data)[4]
Handling and Storage: Work under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition. The monomer is often stabilized with an inhibitor to prevent spontaneous polymerization during storage.
References
- 1. Buy this compound (EVT-312423) | 3454-07-7 [evitachem.com]
- 2. This compound CAS 3454-07-7|High-Purity Reagent [benchchem.com]
- 3. CAS 3454-07-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C10H12 | CID 18940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | 3454-07-7 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. spectrabase.com [spectrabase.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. – Oriental Journal of Chemistry [orientjchem.org]
- 11. lehigh.edu [lehigh.edu]
- 12. equate.com [equate.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Ethylstyrene
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-ethylstyrene. This document is intended to serve as a comprehensive resource, offering tabulated spectral data, detailed experimental protocols, and visual representations of the molecular structure and analytical workflow to support research and development activities.
Spectroscopic Data Analysis
The structural elucidation of this compound can be effectively achieved through the interpretation of its one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide unambiguous information about the electronic environment and connectivity of the atoms within the molecule.
Data Presentation
The quantitative ¹H and ¹³C NMR spectral data for this compound are systematically organized in the tables below for clarity and ease of comparison.
Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃, 300 MHz)
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| Ethyl -CH₃ | 1.24 | Triplet (t) | 7.6 | 3H |
| Ethyl -CH₂- | 2.65 | Quartet (q) | 7.6 | 2H |
| Vinylic H (geminal) | 5.21 | Doublet (d) | 10.9 | 1H |
| Vinylic H (trans) | 5.72 | Doublet (d) | 17.6 | 1H |
| Vinylic H (vicinal) | 6.70 | Doublet of doublets (dd) | 17.6, 10.9 | 1H |
| Aromatic H (meta to vinyl) | 7.15 | Doublet (d) | 8.1 | 2H |
| Aromatic H (ortho to vinyl) | 7.32 | Doublet (d) | 8.1 | 2H |
Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃, 75 MHz)
| Signal Assignment | Chemical Shift (δ) [ppm] |
| Ethyl -CH₃ | 15.7 |
| Ethyl -CH₂- | 28.7 |
| Vinylic =CH₂ | 112.9 |
| Aromatic CH (meta to vinyl) | 126.1 |
| Aromatic CH (ortho to vinyl) | 128.1 |
| Aromatic C (ipso to vinyl) | 135.2 |
| Vinylic -CH= | 136.9 |
| Aromatic C (ipso to ethyl) | 144.1 |
Experimental Protocols
The following section outlines a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a liquid analyte such as this compound.
Sample Preparation
-
Analyte Quantity: For ¹H NMR spectroscopy, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a larger quantity of 50-100 mg is typically required to compensate for the lower natural abundance of the ¹³C isotope.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), within a clean, dry vial.
-
Internal Standard: For precise chemical shift referencing, a small quantity of tetramethylsilane (B1202638) (TMS) may be added to the solution to serve as an internal standard (δ = 0.00 ppm).
-
Transfer: Carefully transfer the prepared solution into a 5 mm NMR tube.
Instrumental Analysis
-
Spectrometer: Utilize a nuclear magnetic resonance spectrometer, for instance, a 300 MHz or 500 MHz instrument.
-
Locking and Shimming: Insert the NMR tube into the spectrometer's probe. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. Subsequently, the magnetic field is shimmed to optimize its homogeneity across the sample.
-
Acquisition Parameters for ¹H NMR:
-
Number of Scans (NS): 16 to 64 scans are typically sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally employed.
-
Pulse Width: A pulse angle of approximately 30-45 degrees is recommended.
-
-
Acquisition Parameters for ¹³C NMR:
-
Number of Scans (NS): A significantly higher number of scans, ranging from 1024 to 4096 or more, is necessary.
-
Relaxation Delay (D1): A longer relaxation delay of 2-5 seconds is advisable.
-
Pulse Program: A proton-decoupled pulse sequence is standardly used to produce a spectrum with singlet signals for each unique carbon atom.
-
Data Processing
-
Fourier Transformation: The acquired time-domain signal, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.
-
Spectrum Refinement: The resulting spectrum undergoes phase correction and baseline correction to ensure accurate signal representation.
-
Referencing and Integration: The chemical shift axis is calibrated against the internal standard (TMS) or the residual solvent peak. For ¹H NMR spectra, the area under each signal is integrated to determine the relative ratio of protons.
Visualizations
The following diagrams provide a visual representation of the chemical structure with NMR assignments and a generalized workflow for NMR analysis.
Caption: this compound structure with ¹H and ¹³C NMR assignments.
Caption: A logical workflow for NMR data acquisition and analysis.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Ethylstyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Ethylstyrene (also known as 1-ethenyl-4-ethylbenzene), a significant compound in various industrial and research applications. This document outlines the fundamental principles of its mass spectral fragmentation, presents key quantitative data, and details a representative experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound and its Mass Spectrometric Analysis
This compound (C₁₀H₁₂) is an aromatic hydrocarbon characterized by a vinyl group and an ethyl group attached to a benzene (B151609) ring.[1][2] Its analysis is crucial in environmental monitoring, industrial quality control, and as an intermediate in chemical synthesis. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a powerful analytical tool for the identification and quantification of this compound. Electron ionization (EI) is a commonly employed technique that provides a reproducible fragmentation pattern, acting as a molecular fingerprint.
Quantitative Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a distinct pattern of ions. The most significant peaks, including the molecular ion and major fragment ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3][4]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Formula | Ion Identity |
| 132 | ~40% | [C₁₀H₁₂]⁺ | Molecular Ion (M⁺) |
| 117 | 100% | [C₉H₉]⁺ | Base Peak, [M-CH₃]⁺ |
| 115 | ~35% | [C₉H₇]⁺ | [M-CH₃-H₂]⁺ |
| 91 | ~15% | [C₇H₇]⁺ | Tropylium (B1234903) ion |
| 77 | ~10% | [C₆H₅]⁺ | Phenyl cation |
Relative intensities are approximate and can vary slightly between instruments.
Elucidation of the Fragmentation Pathway
The fragmentation of this compound upon electron ionization is a predictable process driven by the formation of stable carbocations. The primary fragmentation pathways are detailed below and illustrated in the accompanying diagram.
The initial event is the removal of an electron from the this compound molecule to form the molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 132. The subsequent fragmentation is dominated by the cleavage of the ethyl group.
Formation of the Base Peak (m/z 117): The most abundant fragment ion in the spectrum, known as the base peak, is observed at m/z 117. This ion is formed by the loss of a methyl radical (•CH₃) from the molecular ion. This process, known as benzylic cleavage, is highly favored due to the formation of a very stable secondary benzylic carbocation. The stability of this cation is attributed to the resonance delocalization of the positive charge across the aromatic ring and the vinyl group.
Formation of the m/z 115 Ion: The ion at m/z 115 is likely formed from the base peak (m/z 117) through the loss of a neutral hydrogen molecule (H₂). This is a common fragmentation pattern observed in aromatic hydrocarbons.
Other Characteristic Fragments: The mass spectrum also shows less intense but characteristic fragments. The peak at m/z 91 corresponds to the tropylium ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of alkylbenzenes.[5] The ion at m/z 77 is the phenyl cation ([C₆H₅]⁺), resulting from the cleavage of the entire ethylvinyl side chain.
Experimental Protocols for GC-MS Analysis
The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of volatile organic compounds (VOCs), including styrene (B11656) and its derivatives.[6][7]
Sample Preparation
For the analysis of this compound in a liquid matrix (e.g., environmental water samples, reaction mixtures), a solvent extraction or headspace sampling technique is typically employed.
-
Solvent Extraction:
-
To 1 mL of the aqueous sample, add 1 mL of a water-immiscible solvent such as dichloromethane (B109758) or hexane.
-
Vortex the mixture for 1-2 minutes to ensure efficient extraction of this compound into the organic layer.
-
Allow the layers to separate.
-
Carefully transfer the organic (bottom for dichloromethane, top for hexane) layer to a 2 mL autosampler vial for GC-MS analysis.
-
-
Headspace Sampling:
-
Place 1-5 mL of the sample into a headspace vial.
-
Seal the vial and incubate it at a controlled temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
A heated gas-tight syringe is then used to withdraw a portion of the headspace for injection into the GC-MS.
-
Instrumentation and Parameters
A standard capillary GC-MS system is suitable for the analysis of this compound.
-
Gas Chromatograph (GC) Parameters:
-
Injection Port: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or mid-polar capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
Conclusion
The mass spectrometry analysis of this compound by GC-MS provides a robust and reliable method for its identification and quantification. The characteristic fragmentation pattern, dominated by the molecular ion at m/z 132 and the base peak at m/z 117 resulting from a stable benzylic cation, allows for unambiguous identification. The detailed experimental protocol provided in this guide serves as a strong starting point for researchers and professionals in developing and validating their own analytical methods for this compound in various matrices. A thorough understanding of its mass spectral behavior is essential for accurate data interpretation in diverse scientific and industrial settings.
References
- 1. Analysis of chlorinated styrenes in environmental samples using negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H12 | CID 18940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-ethenyl-4-ethyl- [webbook.nist.gov]
- 4. Benzene, 1-ethenyl-4-ethyl- [webbook.nist.gov]
- 5. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Ethylstyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Ethylstyrene, a key monomer in the production of various polymers and a compound of interest in organic synthesis. This document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for its identification.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound (C₁₀H₁₂), a molecule comprising an ethyl group and a vinyl group attached to a benzene (B151609) ring, IR spectroscopy provides a unique "fingerprint" based on the vibrational modes of its constituent bonds.
The this compound molecule features several key structural components that give rise to characteristic absorption bands in the IR spectrum:
-
Aromatic Ring: The benzene ring exhibits characteristic C-H stretching and bending vibrations, as well as C=C in-ring stretching vibrations.
-
Vinyl Group (-CH=CH₂): This group is identifiable by its C=C stretching and =C-H stretching and bending vibrations.
-
Ethyl Group (-CH₂CH₃): The aliphatic ethyl group shows characteristic C-H stretching and bending vibrations.
By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, researchers can confirm the identity and purity of this compound.
Quantitative Infrared Absorption Data for this compound
The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are based on typical frequency ranges for the respective functional groups and may vary slightly depending on the specific experimental conditions and the physical state of the sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Medium | =C-H Stretch | Aromatic & Vinyl |
| 2980 - 2850 | Medium-Strong | C-H Stretch (asymmetric and symmetric) | Ethyl Group |
| 1630 - 1600 | Medium | C=C Stretch | Vinyl Group |
| 1600 - 1450 | Medium-Weak | C=C In-ring Stretch | Aromatic Ring |
| 1470 - 1440 | Medium | C-H Bend (Scissoring) | Ethyl Group (-CH₂) |
| 1385 - 1365 | Medium-Weak | C-H Bend (Symmetric) | Ethyl Group (-CH₃) |
| 1000 - 900 | Strong | =C-H Bend (Out-of-plane) | Vinyl Group |
| 900 - 675 | Strong | C-H Bend (Out-of-plane) | Aromatic Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for analyzing liquid samples like this compound.[1] This technique requires minimal sample preparation.
3.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
This compound sample (liquid)
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
3.2. Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and dry.[2]
-
Record a background spectrum of the empty ATR crystal. This will account for any atmospheric interference (e.g., CO₂, water vapor) and instrumental background.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The typical spectral range for analysis of organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, peak picking).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after the measurement using a lint-free wipe soaked in a suitable solvent to prevent cross-contamination.[1]
-
Logical Workflow for Compound Identification
The following diagram illustrates a logical workflow for the identification of a compound, using this compound as an example, based on its expected infrared absorption bands.
References
Free radical polymerization mechanism of 4-Ethylstyrene
An In-depth Technical Guide to the Free Radical Polymerization of 4-Ethylstyrene
Abstract
This technical guide provides a comprehensive overview of the free radical polymerization of this compound, a vinyl monomer used in the synthesis of specialized polymers. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the core chemical principles, including the detailed mechanism of initiation, propagation, and termination. Furthermore, this guide presents a standardized experimental protocol for the bulk polymerization of this compound, outlines key kinetic considerations, and summarizes relevant quantitative data to facilitate reproducible research and development. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and experimental workflow, ensuring clarity and a deeper understanding of the process.
Introduction
Polystyrene and its derivatives are ubiquitous polymers with a wide range of applications, from packaging to advanced materials in the biomedical field. Substituted styrenes, such as this compound, allow for the synthesis of polymers with tailored properties. The ethyl group in the para position of the styrene (B11656) monomer can influence the polymer's thermal and mechanical properties, such as its glass transition temperature and solubility.
Free radical polymerization is a common and versatile method for polymerizing vinyl monomers.[1] The process is characterized by a chain reaction mechanism involving free radical species.[1][2] Understanding the fundamental mechanism and kinetics of this process is critical for controlling the polymer's molecular weight, molecular weight distribution, and ultimately, its final properties. This guide details the free radical polymerization of this compound, providing the necessary technical information for its synthesis and characterization.
The Free Radical Polymerization Mechanism
The polymerization of this compound proceeds via a chain mechanism that consists of three primary stages: initiation, propagation, and termination.[1][3]
Initiation
The process begins with the generation of free radicals from an initiator molecule.[4] Typically, this is achieved through the thermal decomposition of an initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[5] The resulting primary radical then adds to the vinyl group of a this compound monomer, forming a new, more stable benzylic radical.[5] This new radical is the first "monomer radical" that begins the polymer chain.
The initiation stage consists of two steps:
-
Decomposition: The initiator molecule (I) homolytically cleaves to form two primary radicals (R•).[5]
-
Addition: A primary radical (R•) attacks the double bond of the this compound monomer (M) to form the monomer radical (RM•).[3]
Caption: The initiation stage of free radical polymerization.
Propagation
During the propagation stage, the monomer radical rapidly adds successive this compound monomer units.[6] This process extends the polymer chain. The addition occurs in a highly regioselective "head-to-tail" fashion, where the growing radical chain consistently adds to the CH₂ end of the monomer. This orientation is favored because it always regenerates the resonance-stabilized benzylic radical on the terminal unit of the growing chain.[5]
Caption: The propagation stage leading to polymer chain growth.
Termination
The growth of a polymer chain ceases through a termination reaction, where the active radical center is destroyed.[3] Termination typically occurs by one of two mechanisms when two growing polymer radicals interact:
-
Combination (or Coupling): Two growing polymer chains join at their radical ends to form a single, longer "dead" polymer chain (a chain with no radical activity).[2]
-
Disproportionation: A hydrogen atom is transferred from one growing chain to another. This results in two "dead" polymer chains: one with a saturated end group and another with an unsaturated (double bond) end group.[2]
For styrene and its derivatives, termination by combination is the more dominant mechanism.
Caption: Termination pathways: combination and disproportionation.
Kinetics of Polymerization
The overall rate of polymerization (Rp) is dependent on the concentrations of the monomer [M] and the initiator [I]. By applying the steady-state assumption, which posits that the rate of radical formation equals the rate of radical termination, the rate of polymerization can be expressed as follows.[2][7]
The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration.[2]
-
Rate of Initiation (Ri): Ri = 2 * f * kd * [I]
-
kd is the rate constant for initiator decomposition.
-
f is the initiator efficiency, representing the fraction of radicals that successfully initiate polymerization.
-
-
Rate of Propagation (Rp): Rp = kp * [M] * [M•]
-
kp is the rate constant for propagation.
-
[M•] is the concentration of all polymer radicals.
-
-
Rate of Termination (Rt): Rt = 2 * kt * [M•]²
-
kt is the rate constant for termination.
-
Under the steady-state assumption (Ri = Rt), the concentration of radicals [M•] can be solved, leading to the overall rate of polymerization:
Rp = kp * (f * kd * [I] / kt)^(1/2) * [M]
This relationship shows that increasing the initiator concentration will increase the polymerization rate but may also lead to lower molecular weight polymers due to a higher concentration of growing chains that can terminate.
Experimental Protocol: Bulk Polymerization of this compound
This section provides a detailed methodology for the bulk free radical polymerization of this compound.
Materials and Reagents
-
This compound monomer (inhibitor, e.g., 4-tert-butylcatechol (B165716) (TBC), may be present)
-
Initiator (e.g., Benzoyl Peroxide or AIBN)
-
Sodium hydroxide (B78521) (NaOH) solution, 1 M (for inhibitor removal)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
-
Methanol (B129727) or ethanol (B145695) (non-solvent for precipitation)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas supply
Procedure
-
Inhibitor Removal: Commercial vinyl monomers often contain inhibitors to prevent premature polymerization.[8] To remove TBC, wash the this compound monomer (approx. 20 mL) in a separatory funnel with an equal volume of 1 M NaOH solution three times. Follow with three washes with deionized water. Dry the monomer over anhydrous magnesium sulfate, and then filter to obtain the purified monomer.
-
Polymerization Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The system should be under a gentle flow of an inert gas like nitrogen to prevent oxygen from inhibiting the reaction.
-
Reaction Execution:
-
Add the purified this compound monomer to the flask.
-
Add the initiator. A typical concentration is 0.1-1.0 mol% relative to the monomer. For example, for 15 mL of styrene, approximately 200 mg of benzoyl peroxide can be used.[9]
-
Dissolve the initiator in the monomer with stirring.[9]
-
Heat the mixture to the desired reaction temperature (e.g., 80-90°C for benzoyl peroxide) using a heating mantle or oil bath.[9]
-
Continue heating and stirring. The viscosity of the solution will gradually increase as the polymer forms. The reaction can be run for several hours to achieve high conversion.
-
-
Isolation and Purification:
-
After the desired time, cool the reaction mixture to room temperature. The resulting product will be a viscous solution or a solid mass.
-
If necessary, dissolve the polymer in a small amount of a suitable solvent (e.g., toluene (B28343) or THF).
-
Slowly pour the polymer solution into a large excess of a stirred non-solvent, such as methanol, to precipitate the polymer.
-
Collect the precipitated poly(this compound) by vacuum filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Caption: General workflow for the synthesis of poly(this compound).
Quantitative Data Analysis
The molecular weight and polydispersity of the synthesized polymer are critical parameters. They are typically determined using Gel Permeation Chromatography (GPC). While specific data for this compound polymerization can vary with conditions, the following table provides representative data from a similar polymerization of styrene to illustrate the typical values obtained.[9]
| Parameter | Value |
| Monomer | Styrene |
| Initiator | Benzoyl Peroxide |
| Initiator Conc. | ~1.3 w/w % |
| Temperature | 80-90 °C |
| Number-Average MW (Mn) | 7,388 g/mol [9] |
| Weight-Average MW (Mw) | 16,801 g/mol [9] |
| Polydispersity Index (PDI) | 2.274[9] |
Note: This data is for the polymerization of styrene and serves as a representative example. Actual values for poly(this compound) will depend on the precise experimental conditions.
Conclusion
The free radical polymerization of this compound is a robust and well-understood process that follows the classical chain-growth mechanism of initiation, propagation, and termination. The kinetics are primarily dependent on monomer and initiator concentrations, allowing for control over the reaction rate. By following established experimental protocols for monomer purification, reaction setup, and product isolation, high-purity poly(this compound) can be reliably synthesized. The characterization of the resulting polymer's molecular weight and distribution is essential for ensuring its suitability for specific applications. This guide provides the foundational knowledge for researchers to effectively synthesize and study this important class of polymers.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. docsity.com [docsity.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. ijcrt.org [ijcrt.org]
Thermal Stability and Decomposition of 4-Ethylstyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylstyrene (4-vinyl ethylbenzene) is a substituted styrene (B11656) monomer utilized in the synthesis of specialty polymers and as a crosslinking agent. A thorough understanding of its thermal stability and decomposition behavior is critical for ensuring safe handling, processing, and for predicting the thermal performance of materials derived from it. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the thermal stability and decomposition of this compound. Due to a scarcity of direct experimental data on the monomer, this guide draws upon analogous information from its polymer, poly(this compound), and the closely related compound, ethylbenzene (B125841), to infer potential decomposition pathways and characteristics. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) tailored for volatile organic compounds are also presented to facilitate further research in this area.
Introduction
This compound is an aromatic hydrocarbon with a vinyl group, making it susceptible to polymerization and other chemical transformations at elevated temperatures. Its thermal behavior is a key consideration in its application, particularly in polymerization processes where temperature control is paramount to prevent unwanted side reactions or degradation. This document summarizes the available physical and chemical property data for this compound and explores its expected thermal stability and decomposition pathways based on related chemical structures.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior under various experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| Boiling Point | 192.3 °C | [2] |
| Melting Point | -49.7 °C | [2] |
| Flash Point | 62.1 °C | [2] |
| Density | 0.8976 g/cm³ @ 25 °C | [2] |
Thermal Stability and Decomposition
Inferred Thermal Stability from Poly(this compound)
Studies on the thermal decomposition of poly(para-substituted styrenes) indicate that the degradation of these polymers is influenced by the nature of the substituent on the phenyl ring.[3] For polystyrene, thermal degradation in an inert atmosphere typically begins to occur at temperatures above 300°C, with significant decomposition happening between 350°C and 450°C.[4] The primary decomposition product of polystyrene is its monomer, styrene.[3] It is plausible that poly(this compound) would exhibit a similar decomposition profile, with the onset of degradation occurring in a comparable temperature range.
Insights from the Pyrolysis of Ethylbenzene
Ethylbenzene, which shares the ethyl-substituted benzene (B151609) ring with this compound, provides valuable insights into potential decomposition pathways. The pyrolysis of ethylbenzene is a chain reaction that can lead to the formation of various products, including styrene, benzene, toluene, and methane.[5] The degradation of ethylbenzene can be initiated by the cleavage of the C-C bond between the ethyl group and the phenyl ring.[5] A similar initiation step could be expected for this compound, leading to a complex mixture of decomposition products.
Based on the aerobic catabolism of ethylbenzene, two primary pathways are initiated by the dioxygenation of the aromatic ring, leading to styrene and other hydroxylated species.[6] While these are biological pathways, they highlight the potential for reactions involving the ethyl group and the aromatic ring.
Potential Decomposition Pathways
The decomposition of this compound under thermal stress is likely to proceed through a free-radical mechanism. The following diagram illustrates a hypothetical decomposition pathway, drawing parallels with the known degradation of similar molecules.
Caption: Hypothetical thermal decomposition pathway of this compound.
Experimental Protocols
To facilitate further investigation into the thermal properties of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These are adapted for the analysis of volatile liquid samples.
Thermogravimetric Analysis (TGA)
Objective: To determine the volatilization profile and decomposition temperature of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]
-
-
Experimental Conditions:
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10 °C/min.[3] Slower or faster heating rates can be employed to study the kinetics of decomposition.
-
-
Data Collection: Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Determine the onset of weight loss, which corresponds to the boiling point under the experimental conditions.
-
Identify the temperature at which significant decomposition occurs, characterized by a rapid decrease in weight.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of weight loss.[9]
-
Caption: Experimental workflow for TGA analysis of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the boiling point and investigate any potential thermal transitions of this compound.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.[11]
-
-
Experimental Conditions:
-
Temperature Program:
-
Equilibrate at a temperature below the expected boiling point (e.g., 40°C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the boiling point (e.g., 220°C).[10]
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The boiling point will be observed as a sharp endothermic peak. The onset temperature of this peak is typically taken as the boiling point.[10]
-
Other thermal events, such as polymerization (exothermic) or decomposition, may also be detected.
-
Caption: Experimental workflow for DSC analysis of this compound.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound monomer remains limited, this guide provides a foundational understanding based on the behavior of structurally related compounds. The provided experimental protocols offer a starting point for researchers to conduct detailed thermal analysis of this compound. Further research, particularly using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), is necessary to definitively identify the decomposition products and elucidate the precise decomposition mechanisms. Such data will be invaluable for the safe and effective use of this compound in various industrial and research applications.
References
- 1. This compound | C10H12 | CID 18940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethylbenzene | C8H10 | CID 7500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylbenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 7. tainstruments.com [tainstruments.com]
- 8. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. etamu.edu [etamu.edu]
- 10. tainstruments.com [tainstruments.com]
- 11. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
An In-depth Technical Guide to the Solubility of 4-Ethylstyrene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-ethylstyrene in various organic solvents. Due to a scarcity of published quantitative data, this document focuses on providing established qualitative solubility information and detailed experimental protocols for researchers to determine precise solubility values. Additionally, a logical workflow for solubility determination is presented.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₀H₁₂. It is a derivative of styrene (B11656) and is characterized by an ethyl group attached to the para position of the phenyl ring. This colorless liquid is a key monomer in the production of specialty polymers and resins, finding applications in various industrial processes. A thorough understanding of its solubility in different organic solvents is crucial for its use in synthesis, purification, and formulation.
Qualitative Solubility of this compound
Based on available literature, the qualitative solubility of this compound in common organic solvents is summarized below. It is important to note that terms like "soluble" and "slightly soluble" are not precise and quantitative determination is recommended for specific applications.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Qualitative Solubility | Citation |
| Alcohols | Methanol | Slightly Soluble | |
| Ethanol | Soluble | [1] | |
| Ketones | Acetone | Sparingly Soluble | [1] |
| Ethers | Diethyl Ether | Soluble | [1] |
| Halogenated Hydrocarbons | Chloroform | Slightly Soluble | [2] |
| Esters | Ethyl Acetate | Slightly Soluble | [2] |
| Water | Water | Practically Insoluble | [1] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following are detailed methodologies for three common and reliable methods for determining the solubility of a liquid solute like this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a substance. It involves preparing a saturated solution, separating the solvent from the solute, and then weighing the solute.[3][4][5][6][7]
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (Teflon, 0.22 µm)
-
Evaporating dish or watch glass
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved this compound is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8] Periodically check for the continued presence of an undissolved phase.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed/pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or watch glass. This step is crucial to remove any undissolved micro-droplets.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish with the filtered saturated solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound (a temperature below its boiling point of approximately 189-192°C is recommended, with vacuum application if necessary for high-boiling point solvents).
-
Continue drying until a constant weight of the residual this compound is achieved.
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Solubility ( g/100 mL):
-
Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)
-
Volume of solvent = Volume of saturated solution withdrawn
-
Solubility = (Mass of dissolved this compound / Volume of solvent) x 100
-
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits a distinct UV-Vis absorbance peak that is not interfered by the solvent.[9][10][11][12][13]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Selected organic solvent (UV-grade)
-
Thermostatically controlled shaker or water bath
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound at the desired temperature.
-
-
Sample Analysis:
-
Withdraw a small aliquot of the clear supernatant from the saturated solution after allowing it to settle.
-
Filter the aliquot using a syringe filter.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when the solute has a low solubility.[8][14]
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV detector)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (a mixture of solvents that can effectively separate this compound from any impurities)
-
Volumetric flasks, pipettes, and autosampler vials
-
This compound (high purity)
-
Selected organic solvent (HPLC-grade)
-
Thermostatically controlled shaker or water bath
Procedure:
-
Method Development and Calibration:
-
Develop an HPLC method capable of resolving this compound from any potential impurities or degradation products. This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the desired solvent at a constant temperature as described in the gravimetric method (Section 3.1, step 1).
-
-
Sample Analysis:
-
Withdraw an aliquot of the clear supernatant from the saturated solution and filter it through a syringe filter.
-
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area for this compound.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
References
- 1. Buy this compound (EVT-312423) | 3454-07-7 [evitachem.com]
- 2. This compound | 3454-07-7 [chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. scribd.com [scribd.com]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. scirp.org [scirp.org]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Health and Safety Hazards of 4-Ethylstyrene Exposure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ethylstyrene (4-ES), a substituted styrene (B11656), is a volatile organic compound with applications in the synthesis of polymers and specialty chemicals.[1] This technical guide provides a comprehensive overview of the known health and safety hazards associated with this compound exposure, with a focus on its toxicological profile, metabolic pathways, and effects on cellular signaling. Due to the limited availability of toxicity data specific to this compound, this guide incorporates data from its close structural analog, styrene, to provide a more complete assessment of potential hazards. All quantitative data are summarized in structured tables for comparative analysis. Detailed methodologies for key toxicological assays are provided, and critical metabolic and signaling pathways are visualized using Graphviz diagrams.
Toxicological Profile
The toxicological profile of this compound is characterized by its potential for irritation, aspiration toxicity, and organ-specific effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as a flammable liquid and vapor that may be fatal if swallowed and enters airways. It is also classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]
Acute Toxicity
Acute exposure to this compound can lead to immediate health effects. The primary routes of concern are oral ingestion and inhalation.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >5000 mg/kg | [Fisher Scientific, 2014] |
| LC50 (Styrene) | Rat | Inhalation | 2770 ppm (11.8 mg/L) / 4 hours | [4][5] |
Table 1: Acute Toxicity Data for this compound and Styrene.
Chronic and Subchronic Toxicity (No Observed Adverse Effect Level - NOAEL / Lowest Observed Adverse Effect Level - LOAEL)
| Compound | Species | Route | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Styrene | Rat | Inhalation | 104 weeks | 50 ppm | 200 ppm | Nasal olfactory epithelium changes, decreased body weight in females. | [7] |
| Ethylbenzene (B125841) | Rat | Oral | 13 weeks | 75 mg/kg/day | 250 mg/kg/day | Hepatocyte hypertrophy, liver and kidney-related clinical chemistry changes. | [8] |
Table 2: Chronic and Subchronic Toxicity Data for Styrene and Ethylbenzene.
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of this compound has not been extensively studied. However, its primary metabolite is expected to be an epoxide, similar to styrene-7,8-oxide from styrene, which is a known genotoxic agent.[9] The International Agency for Research on Cancer (IARC) has classified styrene as "possibly carcinogenic to humans" (Group 2B).[9]
Reproductive and Developmental Toxicity
There is limited information on the reproductive and developmental toxicity of this compound. Studies on styrene have shown that high doses are generally required to elicit effects, and these effects are often associated with maternal toxicity. The available data does not strongly suggest that styrene is a potent reproductive or developmental toxicant at environmentally relevant exposure levels.[10]
Metabolic Pathways
The metabolism of this compound is presumed to follow a pathway similar to that of styrene, primarily involving oxidation by cytochrome P450 (CYP) enzymes in the liver.[11][12] The key steps are the formation of an epoxide intermediate, which can then be detoxified or further metabolized.
Affected Signaling Pathways
Exposure to styrene and its metabolites can induce cellular stress and modulate various signaling pathways, leading to toxic effects. Key pathways identified include the heat shock protein response, apoptosis, and the TGF-beta signaling pathway.[9][13] There is also evidence suggesting the involvement of the MAPK signaling pathway in the toxicity of related compounds.[14][15]
Experimental Protocols
This section outlines standardized methodologies for key toxicological assessments relevant to this compound.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Experimental Workflow:
Methodology:
-
Test Animals: Healthy, young adult rats of a single strain are used. A stepwise procedure is employed with 3 animals of a single sex per step.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Food is withheld overnight before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Endpoint: The procedure is terminated when a dose that causes mortality or evident toxicity is identified, allowing for classification of the substance into one of a series of toxicity classes.[13][14][16]
In Vitro Micronucleus Test - OECD Test Guideline 487
This assay is used to detect genotoxic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.
Experimental Workflow:
Methodology:
-
Cell Cultures: Established cell lines or primary cell cultures are grown to an appropriate density.
-
Metabolic Activation: To mimic in vivo metabolism, cells can be co-treated with an exogenous metabolic activation system (e.g., S9 fraction from rat liver).
-
Test Substance Exposure: Cultures are exposed to at least three concentrations of this compound for a defined period.
-
Cytokinesis Block (optional): Cytochalasin B can be added to block cytokinesis, resulting in binucleated cells, which ensures that micronuclei are scored in cells that have undergone mitosis.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis.
-
Data Analysis: The results are statistically analyzed to determine if there is a significant increase in micronuclei frequency compared to the negative control.[2][17][18]
Conclusion
This compound presents a range of health and safety hazards, primarily related to its flammable nature, irritant properties, and potential for aspiration toxicity. While specific toxicological data for this compound is limited, information from its structural analog, styrene, suggests potential for neurotoxicity and carcinogenicity, likely mediated through its epoxide metabolite. The metabolic pathway is anticipated to involve CYP-mediated oxidation, and exposure can trigger cellular stress responses and modulate key signaling pathways. Adherence to standardized toxicological testing protocols is crucial for a more complete characterization of the risks associated with this compound exposure. Further research is warranted to establish specific NOAEL and LOAEL values and to fully elucidate the signaling pathways affected by this compound.
References
- 1. Relevance of experimental paradigms of anesthesia induced neurotoxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USER’S GUIDE - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro inhibition of human cytochrome P450-mediated metabolism of marker substrates by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crpr-su.se [crpr-su.se]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. HEAST Table 1 [rais.ornl.gov]
- 7. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 8. Ethylbenzene: 4- and 13-week rat oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro metabolism of styrene to styrene oxide in liver and lung of Cyp2E1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of different stress pathways after styrene and styrene-7,8-oxide exposure in HepG2 cell line and normal human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polystyrene nanoparticles trigger the activation of p38 MAPK and apoptosis via inducing oxidative stress in zebrafish and macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exposure to polystyrene microplastics causes reproductive toxicity through oxidative stress and activation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reciprocal regulation of TGF-β and reactive oxygen species: A perverse cycle for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute and subchronic oral toxicity studies in rats with nanoscale and pigment grade titanium dioxide particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Enigmatic Presence of 4-Ethylstyrene in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylstyrene (1-ethenyl-4-ethylbenzene), a volatile organic compound (VOC), is a member of the styrenes group. While extensively utilized in the polymer industry, its natural occurrence in the botanical world is a subject of emerging scientific interest. The identification of such compounds in plants opens avenues for exploring novel biosynthetic pathways, understanding plant-environment interactions, and potentially discovering new bioactive molecules for drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, details relevant experimental protocols for its analysis, and proposes a putative biosynthetic pathway.
Natural Occurrence of this compound in Plants
To date, the documented natural occurrence of this compound in the plant kingdom is limited, with a significant finding in the species Magnolia kobus.[1] Further research is required to explore its presence in a wider range of plant species and to quantify its concentration in various plant tissues.
| Plant Species | Family | Plant Part(s) | Reference |
| Magnolia kobus | Magnoliaceae | Not specified | [1] |
Experimental Protocols
The analysis of this compound in plant matrices typically involves the extraction and identification of volatile organic compounds. The following are detailed methodologies for key experiments that can be adapted for the study of this compound.
Sample Preparation and Extraction
a) Headspace Solid-Phase Microextraction (HS-SPME)
This technique is suitable for the analysis of volatile and semi-volatile compounds from solid or liquid samples.
-
Materials: Fresh or dried plant material, 20 mL headspace vials with screw caps, SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).
-
Procedure:
-
Weigh a precise amount of finely ground plant material (e.g., 1-2 g) and place it into a headspace vial.
-
Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80 °C) for a specific equilibration time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the gas chromatograph injection port for thermal desorption.
-
b) Steam Distillation
A classic method for extracting essential oils and other volatile compounds from plant materials.
-
Materials: Fresh or dried plant material, Clevenger-type apparatus, distillation flask, heating mantle, condenser.
-
Procedure:
-
Place a known quantity of plant material into the distillation flask and add distilled water.
-
Set up the Clevenger apparatus and heat the flask to boiling.
-
The steam and volatile compounds will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for a set period (e.g., 2-4 hours) until no more oil is collected.
-
Separate the aqueous and organic layers. The organic layer containing this compound can be collected and dried over anhydrous sodium sulfate.
-
Identification and Quantification
a) Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for the separation, identification, and quantification of volatile compounds.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at 5 °C/min, and hold for 5 min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of this compound of known concentrations. The peak area of this compound in the sample is then used to determine its concentration.
Putative Biosynthetic Pathway of this compound in Plants
While the specific biosynthetic pathway of this compound in plants has not been elucidated, a putative pathway can be proposed based on the known biosynthesis of the related compound, styrene (B11656). The biosynthesis of styrene starts from the amino acid L-phenylalanine.[2][3] It is plausible that a similar pathway exists for this compound, potentially involving an ethylated precursor.
Experimental Workflow for Analysis of this compound
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant sample.
Logical Relationship of Key Concepts
The study of this compound in plants involves a logical progression from its fundamental properties to its potential applications.
Conclusion
The natural occurrence of this compound in plants is a nascent field of study with considerable potential. While its presence has been confirmed in Magnolia kobus, further research is needed to establish its distribution across the plant kingdom and to understand its physiological and ecological roles. The experimental protocols and the putative biosynthetic pathway outlined in this guide provide a solid foundation for researchers to delve deeper into the fascinating world of this plant-derived volatile compound. The exploration of this compound and its derivatives could lead to the discovery of novel natural products with valuable applications in medicine and industry.
References
An In-depth Technical Guide to 4-Ethylstyrene (CAS: 3454-07-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethylstyrene (CAS Number 3454-07-7), a substituted aromatic monomer critical in polymer science and synthetic chemistry. Initially, it is crucial to clarify a common point of confusion: CAS number 3454-07-7 is definitively assigned to this compound, also known as 1-ethenyl-4-ethylbenzene. This document details its chemical and physical properties, outlines established synthesis and polymerization protocols, discusses its primary applications, and lists key suppliers. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes detailed experimental methodologies and visual diagrams generated using Graphviz to illustrate key chemical processes, adhering to strict presentation and color contrast standards for optimal readability by a scientific audience.
Introduction
This compound is an organic compound characterized by a benzene (B151609) ring substituted with both a vinyl (-CH=CH₂) and an ethyl (-CH₂CH₃) group at the para positions.[1] Its unique bifunctional nature, combining an aromatic core with a reactive vinyl group, makes it a valuable monomer for producing a variety of polymers and copolymers.[1] The presence of the ethyl group modifies the physical and mechanical properties of the resulting polymers compared to those derived from unsubstituted styrene, influencing factors like glass transition temperature and solubility.[2] This guide serves as a technical resource for professionals engaged in materials science, polymer chemistry, and organic synthesis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 3454-07-7 | [3][4] |
| Molecular Formula | C₁₀H₁₂ | [1][3] |
| Molecular Weight | 132.20 g/mol | [3] |
| IUPAC Name | 1-ethenyl-4-ethylbenzene | [3] |
| Synonyms | p-Ethylstyrene, p-Ethylvinylbenzene, 1-Ethyl-4-vinylbenzene | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic aromatic | [1] |
| Density | 0.893 - 0.898 g/cm³ at 20-25 °C | [4] |
| Melting Point | -49.7 °C | [2] |
| Boiling Point | 192.3 °C (at 760 mmHg); 60-61 °C (at 5 Torr) | [2][4] |
| Flash Point | 62.1 °C | [2] |
| Solubility | Insoluble in water; moderately soluble in organic solvents | [1] |
| Refractive Index | ~1.543 |
Synthesis and Reaction Mechanisms
This compound can be synthesized through several established organic chemistry routes. The choice of method often depends on the available starting materials and desired scale.
Synthesis via Grignard Coupling
A common laboratory-scale synthesis involves a Grignard coupling reaction. This method provides precise control over the final structure. The general workflow is depicted below.
Polymerization Mechanism: Free-Radical Polymerization
This compound readily undergoes polymerization at its vinyl group, most commonly via a free-radical mechanism. This process is fundamental to producing poly(this compound).[5] The mechanism consists of three key stages: initiation, propagation, and termination.
Experimental Protocols
This section provides detailed methodologies for key procedures involving this compound.
Protocol 1: Synthesis of this compound via Grignard Reagent
This protocol is adapted from general procedures for Grignard reactions with styrenic compounds.[6][7]
Materials:
-
4-Bromostyrene (1 equivalent)
-
Magnesium turnings (2 equivalents)
-
Bromoethane (B45996) (1.1 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium dichlorocuprate (catalytic amount)
-
10% Aqueous NH₄Cl solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Methodology:
-
Grignard Reagent Preparation: Under a dry nitrogen atmosphere, add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel. Add a solution of 4-bromostyrene in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Coupling Reaction: Cool the prepared Grignard reagent to -15 °C. In a separate flask, prepare a solution of bromoethane in anhydrous THF.
-
Slowly add the bromoethane solution to the Grignard reagent. Introduce a catalytic amount of lithium dichlorocuprate.[2]
-
Allow the reaction mixture to stir for 3-4 hours, gradually warming to room temperature.
-
Workup: Quench the reaction by slowly adding 10% aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (2x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
Protocol 2: Free-Radical Solution Polymerization of this compound
This protocol describes a typical solution polymerization to synthesize poly(this compound).[8]
Materials:
-
This compound monomer (inhibitor removed by passing through alumina)
-
Toluene (solvent)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator, ~0.1 mol% relative to monomer)
Methodology:
-
Preparation: In a Schlenk flask, dissolve the this compound monomer and the AIBN initiator in toluene.
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-80 °C (depending on the initiator used) and stir for 12-24 hours. The solution will become noticeably more viscous.
-
Precipitation and Purification: After the reaction period, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol (B129727), with vigorous stirring.
-
Collect the white, solid poly(this compound) by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the final polymer product in a vacuum oven at 50-60 °C overnight.
Applications
The primary application of this compound is as a monomer and comonomer in the production of specialty plastics and resins.[1] Its polymer, poly(this compound), and its copolymers have distinct properties that are leveraged in various fields.
While not directly used as a pharmaceutical active ingredient, its derivatives and polymers can be employed in drug delivery systems, as functional excipients, or in the synthesis of polymer-supported catalysts relevant to pharmaceutical manufacturing.
Safety and Handling
This compound is a flammable liquid and vapor.[3] It can cause skin and serious eye irritation, and may be fatal if swallowed and enters the airways due to aspiration hazard.[3] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition.[9]
Suppliers
This compound is available from various chemical suppliers, often with different purity grades suitable for research and industrial applications.
| Supplier | Typical Purity Offered |
| Sigma-Aldrich (Merck) | >98%, >99% |
| Alfa Aesar | 98% |
| TCI America | >98% |
| CymitQuimica | >80%, Custom Purity |
| BenchChem | Research Grade |
Note: Availability and purity may vary. Users should consult the supplier's catalog for current specifications.
Conclusion
This compound (CAS 3454-07-7) is a versatile monomer with well-defined properties and established synthetic routes. Its significance lies primarily in its role as a building block for specialty polymers, where the introduction of an ethyl group onto the polystyrene backbone allows for the fine-tuning of material characteristics. This guide has provided the essential technical data, experimental protocols, and safety information required by researchers and developers to effectively utilize this compound in their work.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 4-Ethylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. This control makes ATRP a powerful tool for creating advanced materials for various applications, including drug delivery, biomaterials, and specialty coatings.
4-Ethylstyrene is a substituted styrene (B11656) monomer that, when polymerized, yields poly(this compound). The presence of the ethyl group at the para-position of the styrene ring influences the polymer's properties, such as its glass transition temperature and solubility, making it a valuable monomer for creating materials with tailored characteristics. This document provides detailed application notes and protocols for the ATRP of this compound.
While specific kinetic data for this compound is not abundantly available in the public domain, the principles and protocols for the ATRP of styrene and other substituted styrenes are well-established and directly applicable. Monomers with electron-donating substituents, such as the ethyl group in this compound, generally exhibit slower polymerization rates compared to styrene under similar conditions.[1]
General Principles of ATRP
ATRP is a reversible deactivation radical polymerization. The process involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex (typically a copper(I) complex) to generate a propagating radical. This radical can then add to monomer units. The key to the controlled nature of ATRP is that the radical is quickly and reversibly deactivated back to the dormant species by the oxidized transition metal complex (e.g., a copper(II) complex). This reversible activation-deactivation cycle keeps the concentration of active radicals low, minimizing termination reactions and allowing for uniform chain growth.[2]
Applications in Research and Drug Development
The ability to synthesize well-defined poly(this compound) and its block copolymers via ATRP opens up numerous possibilities in research and drug development:
-
Drug Delivery: Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block can self-assemble into micelles or other nanostructures for encapsulating and delivering hydrophobic drugs.
-
Biomaterials: The surface of medical devices can be modified with well-defined polymer brushes of poly(this compound) to control protein adsorption and cellular interactions.
-
Functional Polymers: The controlled nature of ATRP allows for the incorporation of functional groups at the chain ends or along the polymer backbone, enabling the conjugation of biomolecules or targeting ligands.
Experimental Protocols
The following protocols are representative for the ATRP of this compound, adapted from established procedures for styrene and substituted styrenes.[1]
Materials
-
Monomer: this compound (inhibitor removed by passing through a column of basic alumina)
-
Initiator: 1-Phenylethyl bromide (1-PEBr) or ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) derivatives
-
Solvent (optional): Anisole or diphenyl ether (if not performing a bulk polymerization)
-
Inert Gas: Nitrogen or Argon
Protocol 1: Bulk ATRP of this compound
This protocol describes a typical bulk polymerization procedure.
-
Catalyst Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0143 g, 0.1 mmol).
-
Degassing: Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen).
-
Addition of Monomer and Ligand: Through a degassed syringe, add the desired amount of this compound (e.g., 1.32 g, 10 mmol) and the ligand, PMDETA (e.g., 0.0173 g, 0.1 mmol). The solution should turn green as the copper complex forms.
-
Initiator Addition: Via a degassed syringe, add the initiator, 1-phenylethyl bromide (e.g., 0.0185 g, 0.1 mmol).
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Sampling and Analysis: At timed intervals, withdraw samples using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight and dispersity (by GPC).
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., THF) and precipitate it into a non-solvent (e.g., methanol). Repeat the dissolution-precipitation cycle 2-3 times. Dry the purified polymer under vacuum.
Protocol 2: Solution ATRP of this compound
This protocol is suitable when a solvent is desired to control viscosity.
-
Catalyst Preparation: Add CuBr (e.g., 0.0143 g, 0.1 mmol) and the ligand, a 2,2'-bipyridine derivative (e.g., 4,4'-di(5-nonyl)-2,2'-bipyridine, dNbpy; 0.081 g, 0.2 mmol), to a dry Schlenk flask with a magnetic stir bar.
-
Degassing: Seal the flask and deoxygenate with three vacuum/inert gas cycles.
-
Addition of Solvent and Monomer: Add the degassed solvent (e.g., diphenyl ether, 2 mL) and this compound (e.g., 1.32 g, 10 mmol) via degassed syringes.
-
Initiator Addition: Add the initiator, 1-phenylethyl bromide (e.g., 0.0185 g, 0.1 mmol), via a degassed syringe.
-
Polymerization: Immerse the flask in a thermostated oil bath (e.g., 110 °C) and begin stirring.
-
Monitoring and Termination: Follow steps 6 and 7 from the bulk polymerization protocol.
-
Purification: Follow step 8 from the bulk polymerization protocol.
Quantitative Data
Table 1: Representative ATRP of 4-Methylstyrene (B72717) [1]
| Time (h) | Conversion (%) | M_n (GPC) | M_n (Theoretical) | Đ (M_w/M_n) |
| 1.0 | 22 | 2,500 | 2,300 | 1.25 |
| 2.0 | 41 | 4,500 | 4,300 | 1.21 |
| 3.0 | 58 | 6,200 | 6,000 | 1.18 |
| 4.0 | 72 | 7,600 | 7,500 | 1.16 |
| 5.0 | 85 | 8,900 | 8,800 | 1.15 |
Conditions: [4-Methylstyrene]:[1-PEBr]:[CuBr]:[bpy] = 100:1:1:3 in diphenyl ether at 110 °C.
Table 2: Typical Reagents and Conditions for ATRP of Substituted Styrenes
| Component | Example | Molar Ratio (to Initiator) | Purpose |
| Monomer | This compound | 50 - 500 | Building block of the polymer |
| Initiator | 1-Phenylethyl bromide (1-PEBr) | 1 | Determines the number of polymer chains |
| Catalyst | Copper(I) bromide (CuBr) | 1 | Activates the dormant species |
| Ligand | PMDETA or dNbpy | 1 - 2 | Solubilizes and modulates the activity of the copper catalyst |
| Solvent | Anisole, Diphenyl ether, or None (Bulk) | - | Controls viscosity and reaction rate |
| Temperature | 90 - 130 °C | - | Affects the rate of polymerization and equilibrium |
Visualizations
ATRP Mechanism
The following diagram illustrates the general mechanism of Atom Transfer Radical Polymerization.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow
The diagram below outlines a typical experimental workflow for the ATRP of this compound.
Caption: Experimental workflow for ATRP of this compound.
References
Application Notes and Protocols for the Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 4-Ethylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low dispersity, Đ). This level of control is crucial for the development of advanced polymeric materials for various applications, including drug delivery, diagnostics, and tissue engineering. 4-Ethylstyrene is a valuable monomer for the synthesis of polymers with tailored thermal and mechanical properties. This document provides a detailed protocol for the RAFT polymerization of this compound, enabling researchers to produce polymers with predictable characteristics. The following protocols and data are based on established procedures for the RAFT polymerization of styrene (B11656) and its derivatives.
Data Presentation
The following table summarizes representative data for the RAFT polymerization of a styrenic monomer, illustrating the expected trend of molecular weight evolution and the maintenance of low dispersity with increasing monomer conversion.
| Entry | Time (h) | Conversion (%) | Molar Mass (M_n, g/mol ) | Dispersity (Đ) |
| 1 | 2 | 25 | 5,200 | 1.15 |
| 2 | 4 | 48 | 9,800 | 1.12 |
| 3 | 6 | 65 | 13,500 | 1.10 |
| 4 | 8 | 82 | 17,000 | 1.08 |
Signaling Pathways and Experimental Workflows
RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Experimental Workflow for RAFT Polymerization of this compound
Caption: Experimental workflow for RAFT polymerization.
Experimental Protocols
Materials
-
Monomer: this compound (inhibitor removed by passing through a column of basic alumina)
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anisole (B1667542) (anhydrous)
-
Other: Liquid nitrogen, methanol (B129727) (for precipitation), deuterated chloroform (B151607) (CDCl₃) for NMR analysis, tetrahydrofuran (B95107) (THF) for GPC analysis.
Equipment
-
Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Schlenk line with vacuum and inert gas (nitrogen or argon) capabilities
-
Oil bath with a temperature controller and magnetic stirrer
-
Syringes and needles
-
Standard laboratory glassware
Procedure
-
Preparation of Reagents:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CPDTC, e.g., 0.0345 g, 0.1 mmol) and the initiator (AIBN, e.g., 0.0033 g, 0.02 mmol).
-
Add the desired amount of this compound (e.g., 2.64 g, 20 mmol) and anhydrous anisole (e.g., 5 mL) to the flask.
-
Seal the flask with a rubber septum.
-
-
Degassing the Reaction Mixture:
-
To remove dissolved oxygen, which can inhibit the polymerization, perform at least three freeze-pump-thaw cycles.
-
Freeze: Place the Schlenk flask in a Dewar of liquid nitrogen until the reaction mixture is completely frozen.
-
Pump: With the mixture frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.
-
Thaw: Close the flask to the vacuum and thaw the mixture in a room temperature water bath. You will observe bubbles of gas being released from the solution.
-
Repeat this cycle two more times. After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).
-
Start the magnetic stirrer to ensure the reaction mixture is well-agitated.
-
The polymerization time will depend on the desired monomer conversion and final molecular weight. It is recommended to take aliquots at different time points to monitor the reaction progress.
-
-
Monitoring the Polymerization:
-
To monitor the monomer conversion, periodically take small aliquots (e.g., 0.1 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Quench the polymerization in the aliquot by exposing it to air and cooling it down.
-
Prepare the sample for ¹H NMR analysis by dissolving it in CDCl₃. The conversion can be determined by comparing the integral of the vinyl protons of the monomer with the integral of the aromatic protons of the polymer.
-
To determine the molecular weight (M_n) and dispersity (Đ), the quenched aliquot can be analyzed by Gel Permeation Chromatography (GPC) using THF as the eluent.
-
-
Quenching the Reaction and Polymer Isolation:
-
Once the desired conversion is reached, quench the polymerization by rapidly cooling the reaction flask in an ice bath and exposing the mixture to air.
-
To isolate the polymer, precipitate the viscous reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Stir the mixture to ensure complete precipitation.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
The final polymer can be characterized by GPC to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and dispersity (Đ = M_w/M_n).
-
¹H NMR spectroscopy can be used to confirm the polymer structure and determine the final monomer conversion.
-
Application Notes & Protocols: Emulsion Polymerization of 4-Ethylstyrene
These application notes provide a comprehensive overview of various emulsion polymerization techniques for the synthesis of poly(4-Ethylstyrene) nanoparticles. The content is tailored for researchers, scientists, and professionals in drug development who are interested in polymer synthesis and nanoparticle fabrication.
Introduction to Emulsion Polymerization of this compound
This compound is a substituted styrene (B11656) monomer that, upon polymerization, yields poly(this compound), a polymer with properties analogous to polystyrene but with altered hydrophobicity and thermal characteristics due to the presence of the ethyl group. Emulsion polymerization is a powerful and widely used technique for producing polymer nanoparticles, known as latexes, in an aqueous medium.[1] This method offers excellent heat transfer, low viscosity of the continuous phase, and the ability to achieve high molecular weights at high polymerization rates.[2] The resulting poly(this compound) nanoparticles have potential applications in various fields, including as drug delivery vehicles, in diagnostics, and as building blocks for advanced materials.[3][4]
This document details several key emulsion polymerization techniques, including conventional, miniemulsion, and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), as applied to this compound.
Emulsion Polymerization Techniques
Conventional emulsion polymerization is a classic method where the monomer is dispersed in an aqueous phase containing a surfactant at a concentration above its critical micelle concentration (CMC). Polymerization is typically initiated by a water-soluble initiator.[5] The process involves the nucleation of polymer particles primarily within monomer-swollen surfactant micelles, followed by particle growth through the diffusion of monomer from droplets to the growing particles.[1]
Key Characteristics:
-
Nucleation: Primarily micellar and homogeneous nucleation.[5]
-
Control: Limited control over molecular weight distribution, often resulting in broad polydispersity.
Miniemulsion polymerization differs from the conventional method in that monomer droplets (50–500 nm) are stabilized against coalescence and Ostwald ripening by a combination of a surfactant and a highly water-insoluble compound, known as a co-stabilizer or hydrophobe (e.g., hexadecane).[5][7] These droplets are formed by applying high shear (sonication or homogenization) and act as the main loci of polymerization (droplet nucleation).[5] This technique allows for the polymerization of highly hydrophobic monomers and the encapsulation of various agents.
Key Characteristics:
-
Nucleation: Predominantly droplet nucleation.[5]
-
Versatility: Suitable for incorporating hydrophobic compounds and for controlled radical polymerization.[8]
-
Stability: Requires a co-stabilizer to prevent droplet degradation via Ostwald ripening.[5]
CLRP techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[9] Applying these methods in emulsion systems combines the advantages of both.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization uses a chain transfer agent (RAFT agent) to mediate the polymerization via a reversible addition-fragmentation mechanism, establishing an equilibrium between active and dormant polymer chains.[10] Its implementation in emulsion can be challenging due to the need to transport the RAFT agent to the polymerization loci.[10] Miniemulsion polymerization is often preferred for RAFT as the RAFT agent can be dissolved in the monomer droplets from the start.[7]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based.[11] This method allows for excellent control over the polymerization of various monomers, including substituted styrenes.[11][12] For emulsion systems, techniques like Activators Generated by Electron Transfer (AGET) ATRP are often employed, which use reducing agents to generate the active catalyst species, allowing for lower catalyst concentrations and polymerization in the presence of limited amounts of oxygen.[13]
Experimental Protocols
The following protocols are adapted from established procedures for styrene and are directly applicable to this compound with minor adjustments.
This protocol describes a standard batch emulsion polymerization to synthesize poly(this compound) nanoparticles.
Materials and Reagents:
-
This compound (monomer), inhibitor removed
-
Sodium dodecyl sulfate (B86663) (SDS) (anionic surfactant)
-
Potassium persulfate (KPS) (water-soluble initiator)[2]
-
Sodium bicarbonate (buffer)
-
Deionized (DI) water, degassed
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Nitrogen/Argon inlet
-
Heating mantle or oil bath with temperature controller
-
Syringes
Procedure:
-
Add 150 mL of DI water, 0.5 g of SDS, and 0.1 g of sodium bicarbonate to the reaction flask.
-
Purge the system with nitrogen for 30 minutes while stirring at 300 RPM to remove dissolved oxygen.
-
Heat the solution to 70°C.
-
In a separate vial, dissolve 0.2 g of KPS in 10 mL of degassed DI water.
-
Add 20 mL of inhibitor-free this compound to the reaction flask. Allow the mixture to emulsify for 15 minutes.
-
Inject the KPS initiator solution into the flask to start the polymerization.
-
Maintain the reaction at 70°C under a nitrogen atmosphere with constant stirring for 6 hours.
-
Cool the reactor to room temperature to stop the polymerization.
-
Filter the resulting latex through glass wool to remove any coagulum.
-
Characterization: Analyze the final latex for particle size and distribution using Dynamic Light Scattering (DLS). Determine monomer conversion gravimetrically. Analyze the polymer's molecular weight and dispersity using Gel Permeation Chromatography (GPC).
This protocol outlines the synthesis of well-defined poly(this compound) using RAFT polymerization in a miniemulsion system.
Materials and Reagents:
-
This compound (monomer), inhibitor removed
-
2-Cyanoprop-2-yl dithiobenzoate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (oil-soluble initiator)
-
Hexadecane (B31444) (co-stabilizer/hydrophobe)[14]
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Deionized (DI) water, degassed
Equipment:
-
High-power probe sonicator or high-pressure homogenizer
-
Three-neck round-bottom flask with condenser and nitrogen inlet
-
Magnetic or mechanical stirrer
-
Heating mantle or oil bath
Procedure:
-
Oil Phase Preparation: In a beaker, dissolve 0.05 g of the RAFT agent and 0.03 g of AIBN in 10 mL of this compound. Add 0.3 g of hexadecane to this mixture.
-
Aqueous Phase Preparation: In another beaker, dissolve 0.2 g of SDS in 40 mL of DI water.
-
Pre-emulsification: Add the oil phase to the aqueous phase and stir vigorously with a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Miniemulsification: Subject the coarse emulsion to ultrasonication in an ice bath for 10 minutes at 70% amplitude to form a stable miniemulsion.[15]
-
Transfer the miniemulsion to the reaction flask and purge with nitrogen for 20 minutes while stirring.
-
Heat the reaction to 70°C and maintain for 5 hours under a nitrogen atmosphere.
-
Cool the reactor to room temperature.
-
Filter the final product to remove any coagulum.
-
Characterization: Use DLS to determine the particle size. Use GPC to analyze the number-average molecular weight (Mn) and dispersity (Đ). Monomer conversion can be determined by gravimetry or ¹H NMR.
Data Presentation
The tables below summarize typical conditions and results for various emulsion polymerization techniques for styrene, which serves as a close model for this compound.
Table 1: Conventional Emulsion Polymerization of Styrene
| Parameter | Value | Reference |
|---|---|---|
| Monomer | Styrene | [16] |
| Surfactant | Sodium Dodecyl Sulphate (SDS) | [16] |
| Initiator | Potassium Persulphate (KPS) | [16] |
| Temperature | 50 - 80 °C | [17] |
| Particle Size (Dn) | 20 - 80 nm | [16] |
| Particle PDI | Low | [3] |
| Molecular Weight (Mn) | High (>10^5 g/mol ) |[1] |
Table 2: Controlled Radical Emulsion Polymerization of Styrene
| Technique | Reagents | Temperature | Mn ( g/mol ) | Đ (Mw/Mn) | Particle Size (nm) | Reference |
|---|---|---|---|---|---|---|
| ATRP | Styrene, 1-PEBr, CuBr, bipy | 110 °C | Increases linearly with conversion | < 1.5 | N/A | [11] |
| AGET ATRP | n-Butyl Methacrylate, MUTAB (surfmer), CuBr₂/PMDETA, Ascorbic Acid | 60 °C | N/A | Well-controlled | 40 - 200 | [13] |
| RAFT (Miniemulsion) | Styrene, Macro-RAFT agent, KPS | 343 K | Increases linearly with conversion | < 1.5 | 50 - 500 | [7] |
| eRAFT (Seeded Emulsion) | Styrene, PBMA macroRAFT agent | Ambient (~30 °C) | Predicted by monomer/RAFT ratio | ~1.1 - 1.2 | 100 - 115 |[18] |
Visualizations
The following diagrams illustrate the workflows and mechanisms described in these notes.
Caption: General workflow for emulsion polymerization of this compound.
Caption: Mechanism of miniemulsion polymerization showing droplet nucleation.
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) equilibrium.
References
- 1. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(styrene)-b-poly(DL-lactide) copolymer-based nanoparticles for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Miniemulsion polymerization as a versatile tool for the synthesis of functionalized polymers [beilstein-journals.org]
- 9. pure.tue.nl [pure.tue.nl]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Limits of Emulsion Polymerization of Styrene for the Synthesis of Polymer Nanoparticles | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Electrochemically-Initiated RAFT Synthesis of Low Dispersity Multiblock Copolymers by Seeded Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copolymerization of 4-Ethylstyrene with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The copolymerization of vinyl monomers is a powerful technique to synthesize polymers with tailored properties. By combining different monomers, it is possible to control characteristics such as glass transition temperature (Tg), solubility, and mechanical strength. Copolymers of styrenic and acrylic monomers, in particular, have found widespread use in biomedical applications due to their biocompatibility and tunable properties.[1] This document focuses on the copolymerization of 4-ethylstyrene and methyl methacrylate (B99206), providing a foundational protocol for researchers.
Materials and Reagents
| Material | Grade | Supplier (Example) |
| This compound (4ES) | ≥98% | Sigma-Aldrich |
| Methyl methacrylate (MMA) | 99% (inhibitor-free) | Sigma-Aldrich |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | 98% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methanol | ACS reagent, ≥99.8% | Fisher Scientific |
| Tetrahydrofuran (THF) | HPLC grade, ≥99.9% | Fisher Scientific |
| Chloroform-d (CDCl3) | 99.8 atom % D | Cambridge Isotope Laboratories |
| Sodium hydroxide (B78521) (NaOH) | Reagent grade, ≥98% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | Reagent grade, 37% | Sigma-Aldrich |
| Magnesium sulfate (B86663) (MgSO4) | Anhydrous, ≥99.5% | Sigma-Aldrich |
Experimental Protocols
Monomer Purification
It is crucial to remove the inhibitor (typically hydroquinone (B1673460) or 4-methoxyphenol) from the monomers before polymerization to ensure reproducible results.
Protocol:
-
In a separatory funnel, wash 100 mL of this compound or methyl methacrylate with three 50 mL portions of 0.1 M aqueous sodium hydroxide solution to remove the phenolic inhibitor.
-
Follow by washing with one 50 mL portion of 0.1 M hydrochloric acid.
-
Wash with several 50 mL portions of deionized water until the aqueous layer is neutral to litmus (B1172312) paper.
-
Dry the monomer over anhydrous magnesium sulfate.
-
Filter the dried monomer to remove the drying agent.[2]
-
Store the purified monomer at low temperature (e.g., 4 °C) and use within a short period.
Free-Radical Copolymerization of this compound and Methyl Methacrylate
This protocol describes a solution polymerization method using AIBN as the initiator. The monomer feed ratio can be varied to achieve different copolymer compositions.
Protocol:
-
In a polymerization tube or a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired amounts of purified this compound and methyl methacrylate.
-
Add the solvent (e.g., toluene) to achieve the desired monomer concentration (typically 1-2 M).
-
Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration). For example, for a total of 0.1 mol of monomers, use 0.0164 g of AIBN (0.1 mol%).[2]
-
Seal the reaction vessel with a rubber septum and deoxygenate the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes while stirring in an ice bath.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir.[3]
-
Allow the polymerization to proceed for a set time (e.g., 4-24 hours). To determine reactivity ratios, it is crucial to keep the conversion below 10% to assume the monomer feed ratio remains constant.[4]
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol) while stirring.
-
Collect the precipitated polymer by filtration.
-
To further purify the copolymer, redissolve it in a suitable solvent (e.g., THF) and reprecipitate it into the non-solvent. Repeat this process 2-3 times.[3]
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization of the Copolymer
Determination of Copolymer Composition by ¹H NMR Spectroscopy
The composition of the p(4ES-co-MMA) copolymer can be determined by analyzing its ¹H NMR spectrum.
Protocol:
-
Dissolve a small amount of the dried copolymer (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Record the ¹H NMR spectrum.
-
Integrate the characteristic proton signals for both monomers. For p(4ES-co-MMA), the aromatic protons of the this compound units will appear around 6.5-7.3 ppm, and the methoxy (B1213986) protons (-OCH₃) of the methyl methacrylate units will appear around 2.6-3.6 ppm.[5]
-
Calculate the mole fraction of each monomer in the copolymer using the integrated peak areas.
Determination of Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.
Protocol:
-
Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF).
-
Filter the solution through a 0.2 or 0.45 µm syringe filter.
-
Inject the filtered solution into the GPC system.
-
The system should be calibrated with polystyrene or poly(methyl methacrylate) standards.[6]
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI. A unimodal GPC curve suggests a successful copolymerization without significant side reactions.[6]
Thermal Analysis by DSC and TGA
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the copolymer. Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile.
DSC Protocol:
-
Accurately weigh a small amount of the dry copolymer (5-10 mg) into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase the thermal history.[7]
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the inflection in the heat flow curve of the second heating scan.[7] Copolymers of styrene (B11656) and methyl methacrylate typically exhibit a single Tg, indicating a random distribution of the monomers.[8]
TGA Protocol:
-
Accurately weigh a sample of the dry copolymer (5-10 mg) into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[3][7]
-
The TGA curve will show the weight loss of the polymer as a function of temperature, from which the onset of decomposition and the degradation profile can be determined.
Data Presentation
Table 1: Reactivity Ratios for Styrene (M₁) and Methyl Methacrylate (M₂) Copolymerization. (Note: These values are for the styrene/methyl methacrylate system and serve as an approximation for the this compound/methyl methacrylate system.)
| Initiator | Temperature (°C) | r₁ (Styrene) | r₂ (MMA) | Reference |
| Benzoyl Peroxide (BPO) | 60 | 0.52 | 0.46 | [9] |
| AIBN | 60 | 0.52 | 0.46 | [9] |
| TEMPO/BPO | 125 | 0.605 ± 0.058 | 0.429 ± 0.042 | [10] |
Table 2: Example Characterization Data for Poly(styrene-co-methyl methacrylate). (Note: This data is illustrative and will vary depending on the specific reaction conditions and monomer feed ratios.)
| Property | Value | Method |
| Copolymer Composition (mol% Styrene) | 50% | ¹H NMR |
| Number-Average Molecular Weight (Mn) | 11,200 g/mol | GPC |
| Polydispersity Index (PDI) | 1.27 | GPC |
| Glass Transition Temperature (Tg) | ~100-110 °C | DSC |
| Decomposition Temperature (Td, 5% weight loss) | ~300-350 °C | TGA |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of p(4ES-co-MMA).
Caption: Conceptual pathway for p(4ES-co-MMA) in a drug delivery system.
Applications in Drug Development
Copolymers based on styrene and its derivatives have shown significant promise in the field of drug delivery. The amphiphilic nature that can be achieved by copolymerizing a hydrophobic styrenic monomer with a more hydrophilic acrylic monomer allows for the formation of micelles or nanoparticles capable of encapsulating hydrophobic drugs.
-
Controlled Release: The degradation rate and drug diffusion from the polymer matrix can be controlled by the copolymer composition and molecular weight. Styrenic block copolymers have been successfully used in slow-release drug systems.
-
Nanoparticle Formulation: p(4ES-co-MMA) can be formulated into nanoparticles for targeted drug delivery. The hydrophobic core, rich in this compound units, can serve as a reservoir for poorly water-soluble drugs, while the more hydrophilic methyl methacrylate segments can form a stabilizing corona.
-
Biomaterial Coatings: These copolymers can be used as coatings for medical devices, such as stents, to facilitate the localized delivery of therapeutic agents. Styrenic block copolymers are already in use for such applications.[1]
The introduction of the ethyl group in this compound, compared to styrene, is expected to increase the hydrophobicity and potentially lower the glass transition temperature of the resulting copolymer, which could be advantageous for specific drug delivery applications requiring altered release kinetics or mechanical properties. Further research into the biocompatibility and drug-polymer interactions of p(4ES-co-MMA) is warranted to fully explore its potential in pharmaceutical and biomedical applications.
References
- 1. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. polymersource.ca [polymersource.ca]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Poly(4-Ethylstyrene-co-Divinylbenzene) Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(4-ethylstyrene-co-divinylbenzene) [p(4-ES-co-DVB)] copolymers. These materials are of significant interest in various scientific and industrial applications, including chromatography, solid-phase synthesis, and as matrices for drug delivery systems, owing to their tunable porosity, high surface area, and chemical stability.
Introduction
Poly(this compound-co-divinylbenzene) is a crosslinked aromatic copolymer. The incorporation of this compound in place of styrene (B11656) can modify the polymer's properties, such as its hydrophobicity and thermal characteristics. Divinylbenzene (B73037) (DVB) acts as a crosslinking agent, forming a three-dimensional network that renders the copolymer insoluble and mechanically robust. The properties of the final material, including particle size, porosity, and surface area, are highly dependent on the synthesis conditions. Suspension polymerization is the most common method for producing these copolymers in the form of spherical beads.
Commercial divinylbenzene is often supplied as a mixture of m- and p-isomers of DVB and ethylvinylbenzene (ethylstyrene).[1] Therefore, the synthesis of p(4-ES-co-DVB) is analogous to the well-established synthesis of poly(styrene-co-divinylbenzene).
Key Synthesis Parameters and Their Effects
The properties of p(4-ES-co-DVB) copolymers can be tailored by carefully controlling several key parameters during suspension polymerization.
| Parameter | Effect on Copolymer Properties |
| Initiator Concentration | Increasing the initiator concentration generally leads to a decrease in the average particle size.[2][3] At very high concentrations, it can also affect particle uniformity. |
| Crosslinker (DVB) Concentration | A higher DVB content results in a more rigid, highly crosslinked network with increased thermal stability and often a higher surface area.[4] However, excessive crosslinking can make the material brittle. |
| Porogen (Diluent) Type and Concentration | The porogen is an inert solvent that is soluble in the monomer phase but a poor solvent for the resulting polymer. During polymerization, the polymer precipitates, forming a porous structure. The type (e.g., toluene, n-heptane, cyclohexanol) and amount of porogen are critical in controlling the pore size distribution and total pore volume.[5][6][7] |
| Agitation Speed | The stirring rate during suspension polymerization influences the size of the monomer droplets, which in turn determines the final bead size. Higher agitation speeds generally produce smaller beads.[2] |
| Suspending Agent (Stabilizer) | A suspending agent, such as polyvinyl alcohol (PVA), is used to prevent the monomer droplets from coalescing. The type and concentration of the stabilizer affect the stability of the suspension and the particle size distribution. |
Experimental Protocol: Suspension Polymerization of p(4-ES-co-DVB)
This protocol describes a general procedure for the synthesis of macroporous p(4-ES-co-DVB) beads.
Materials:
-
This compound (inhibitor removed)
-
Divinylbenzene (DVB) (inhibitor removed)
-
Benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) (initiator)
-
Polyvinyl alcohol (PVA) (suspending agent)
-
Toluene or n-heptane (porogen)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve polyvinyl alcohol (e.g., 1 wt% of the water volume) in deionized water with heating and stirring until a clear solution is obtained. Allow the solution to cool to room temperature.
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing this compound, divinylbenzene, the initiator (e.g., 1 mol% with respect to the monomers), and the porogen. The ratio of this compound to DVB and the amount of porogen can be varied to achieve the desired properties (see table below for examples).
-
Suspension and Polymerization:
-
Begin stirring the aqueous phase vigorously (e.g., 300-500 rpm).
-
Slowly add the organic phase to the aqueous phase to form a fine suspension of droplets.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and maintain it for several hours (e.g., 6-24 hours) with constant stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the copolymer beads and wash them extensively with hot water to remove the suspending agent.
-
Wash the beads with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove any unreacted monomers and the porogen.
-
Dry the beads in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Quantitative Data on Synthesis Parameters and Copolymer Properties
The following table summarizes the expected impact of varying monomer and porogen compositions on the final copolymer properties, based on analogous styrene-DVB systems.
| 4-ES:DVB Ratio (mol%) | Porogen (Type and vol%) | Initiator (mol%) | Average Particle Size (µm) | Surface Area (m²/g) | Pore Volume (cm³/g) |
| 90:10 | Toluene (50%) | 1.0 | 150-300 | 50-150 | 0.2-0.5 |
| 80:20 | Toluene (50%) | 1.0 | 150-300 | 150-300 | 0.5-0.8 |
| 60:40 | Toluene (50%) | 1.0 | 150-300 | 300-500 | 0.8-1.2 |
| 80:20 | n-Heptane (50%) | 1.0 | 150-300 | 400-600 | 1.0-1.5 |
| 80:20 | Toluene (100%) | 1.0 | 150-300 | 200-400 | 0.6-1.0 |
Note: These are representative values, and the actual results may vary depending on the specific experimental conditions.
Visualization of the Synthesis Workflow and Copolymer Structure
Caption: Workflow for the synthesis of p(4-ES-co-DVB) beads via suspension polymerization.
Caption: Schematic representation of the crosslinked p(4-ES-co-DVB) network structure.
Applications in Drug Development
The unique properties of p(4-ES-co-DVB) copolymers make them valuable materials in the field of drug development.
-
Chromatography: Due to their high surface area and tunable porosity, these copolymers are excellent stationary phases for high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE).[8] They can be used for the purification of small molecule drugs, peptides, and other biomolecules. The ethyl group on the styrene moiety can provide different selectivity compared to standard polystyrene-based columns.
-
Drug Delivery: The porous structure of p(4-ES-co-DVB) beads allows for the loading of active pharmaceutical ingredients (APIs). The release of the drug can be controlled by the pore size and the surface chemistry of the copolymer. These materials can be functionalized to achieve targeted drug delivery.
-
Solid-Phase Synthesis: The copolymer beads can be functionalized with various chemical groups to serve as a solid support for the synthesis of peptides, oligonucleotides, and small molecule libraries. The crosslinked nature of the beads provides mechanical stability and allows for easy separation of the product from the reagents.
Characterization of p(4-ES-co-DVB) Copolymers
A variety of analytical techniques can be used to characterize the synthesized copolymers:
-
Scanning Electron Microscopy (SEM): To visualize the morphology, shape, and size of the copolymer beads.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the copolymer and the incorporation of the monomers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the porous beads.
-
Sieve Analysis: To determine the particle size distribution of the copolymer beads.
By carefully controlling the synthesis parameters, researchers can produce p(4-ES-co-DVB) copolymers with tailored properties for a wide range of applications in research, development, and manufacturing.
References
- 1. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Poly(4-ethylstyrene)-Supported Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of solid-supported catalysts has become a cornerstone in modern organic synthesis, offering significant advantages in terms of catalyst recovery, reuse, and purification of reaction products. Polystyrene-based resins have long been favored as supports due to their chemical inertness, mechanical stability, and the ease with which they can be functionalized. Poly(4-ethylstyrene) emerges as a promising candidate within this class of supports, offering unique properties stemming from the presence of the ethyl group on the phenyl ring. This ethyl moiety can potentially influence the polymer's swelling characteristics and the local environment of the catalytic sites, thereby impacting catalyst activity, selectivity, and stability.
These application notes provide a comprehensive overview of the synthesis, functionalization, and application of poly(this compound) as a solid support for palladium- and ruthenium-based catalysts in key organic transformations. Detailed experimental protocols, quantitative data, and visual workflows are presented to guide researchers in the effective utilization of this versatile support material.
Synthesis and Functionalization of Poly(this compound) Support
The preparation of a reliable solid support is the foundational step for any application in supported catalysis. The following protocol outlines the synthesis of poly(this compound) beads and their subsequent functionalization to enable catalyst immobilization.
Protocol: Synthesis of Cross-linked Poly(this compound) Beads
Objective: To synthesize spherical, cross-linked poly(this compound) beads suitable for use as a catalyst support.
Materials:
-
This compound (monomer)
-
Divinylbenzene (B73037) (DVB) (cross-linker)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (PVA) (suspending agent)
-
Toluene (B28343) (porogen)
-
Deionized water
Procedure:
-
Prepare an aqueous phase by dissolving poly(vinyl alcohol) (1 wt%) in deionized water with stirring at 80°C until a clear solution is obtained.
-
In a separate vessel, prepare the organic phase by mixing this compound, divinylbenzene (5 mol% with respect to the monomer), benzoyl peroxide (1 mol% with respect to the monomer), and toluene (50 vol% with respect to the monomers).
-
Add the organic phase to the aqueous phase with vigorous stirring to form a stable suspension of droplets.
-
Heat the suspension to 85°C and maintain this temperature for 8 hours under a nitrogen atmosphere with continuous stirring.
-
After polymerization, cool the mixture to room temperature.
-
Filter the polymer beads and wash them sequentially with hot water, toluene, and methanol (B129727) to remove any unreacted monomers, initiator, and porogen.
-
Dry the beads in a vacuum oven at 60°C to a constant weight.
Protocol: Functionalization of Poly(this compound) Beads
Objective: To introduce functional groups onto the poly(this compound) beads for subsequent catalyst anchoring. A common functionalization is chloromethylation.
Materials:
-
Poly(this compound) beads
-
Chloromethyl methyl ether
-
Anhydrous zinc chloride (catalyst)
-
Dichloromethane (B109758) (solvent)
Procedure:
-
Swell the poly(this compound) beads in dichloromethane for 1 hour.
-
To the swollen beads, add a solution of anhydrous zinc chloride in chloromethyl methyl ether.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the chloromethylated beads and wash them extensively with dichloromethane, methanol, and water.
-
Dry the functionalized beads under vacuum at 50°C.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Poly(this compound)-supported palladium catalysts are highly effective for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.
Protocol: Preparation of a Poly(this compound)-Supported Palladium-N-Heterocyclic Carbene (NHC) Catalyst
Objective: To immobilize a palladium-NHC complex onto functionalized poly(this compound) beads.
Materials:
-
Chloromethylated poly(this compound) beads
-
Palladium(II) acetate (B1210297)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'F)
-
Dimethylformamide (DMF)
-
Toluene
Procedure:
-
Swell the chloromethylated poly(this compound) beads in toluene.
-
Add 1-methylimidazole and heat the mixture at 80°C for 24 hours to form the imidazolium (B1220033) salt-functionalized resin.
-
Filter the resin, wash with toluene and methanol, and dry under vacuum.
-
Suspend the imidazolium resin in DMF and add palladium(II) acetate and NaBAr'F.
-
Stir the mixture at 60°C for 12 hours.
-
Filter the resulting palladium-NHC functionalized resin, wash with DMF, methanol, and dichloromethane.
-
Dry the catalyst under vacuum.
Application Notes and Protocols for the Preparation of 4-Ethylstyrene-Based Ion-Exchange Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 4-ethylstyrene-based ion-exchange resins. These resins are valuable materials in various applications, including chromatography, catalysis, and controlled drug delivery, owing to their tunable properties and chemical stability. The inclusion of the ethyl group on the styrene (B11656) monomer can influence the polymer's properties, such as its hydrophobicity and swelling characteristics, compared to traditional styrene-based resins.
Overview of Synthesis
The preparation of this compound-based ion-exchange resins involves a multi-step process, beginning with the synthesis of the monomer, followed by copolymerization with a crosslinking agent to form the resin matrix, and finally, functionalization to introduce ion-exchange capabilities. The two primary types of ion-exchange resins are cation exchangers, typically bearing sulfonic acid groups, and anion exchangers, commonly functionalized with quaternary ammonium (B1175870) groups.
The general workflow for the preparation of these resins is as follows:
Application Notes and Protocols for Poly(4-ethylstyrene) in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of poly(4-ethylstyrene) (P4ES) in the formulation of coatings and adhesives. Due to the limited availability of direct performance data for P4ES, this document leverages data from analogous polymers, such as polystyrene and other poly(4-alkylstyrene)s, to infer its properties and potential applications. Detailed experimental protocols based on standardized testing methods are also provided to guide researchers in the evaluation of P4ES-based formulations.
Introduction to Poly(this compound)
Poly(this compound) is a specialty thermoplastic polymer synthesized from the monomer this compound.[1] The presence of an ethyl group at the para position of the styrene (B11656) monomer imparts unique properties to the polymer, distinguishing it from conventional polystyrene.[2] P4ES is characterized by its hydrophobicity, good thermal stability, and solubility in a range of organic solvents, making it a candidate for various industrial applications, including specialty coatings and adhesives.[1][3]
The synthesis of P4ES can be achieved through methods like living anionic polymerization, which allows for precise control over molecular weight and a narrow molecular weight distribution.[2][4] This level of control is crucial for tailoring the polymer's properties to specific application requirements.
Application in Coatings
Poly(this compound) is a promising candidate for the formulation of protective and functional coatings. Its inherent hydrophobicity makes it suitable for applications requiring water resistance.[3] While specific data on P4ES coatings is limited, the properties of similar polymers like poly(4-methylstyrene) suggest its utility in creating films with good mechanical properties.[5]
Key Performance Attributes (Inferred):
-
Water Resistance: The hydrophobic nature of the ethyl group is expected to impart excellent water-repellent properties to coatings.
-
Chemical Resistance: As a polystyrene derivative, P4ES coatings are expected to exhibit good resistance to a range of aqueous solutions, acids, and bases. However, resistance to organic solvents may vary.
-
Hardness and Durability: The rigid backbone of P4ES should contribute to the formulation of hard and durable coatings, offering good scratch and abrasion resistance.
-
Adhesion: P4ES-based coatings are anticipated to show good adhesion to a variety of substrates, particularly plastics and metals, depending on the formulation.
Application in Adhesives
In adhesive formulations, poly(this compound) can serve as a base polymer or a modifying additive. Its thermoplastic nature allows for the formulation of solvent-based or hot-melt adhesives. The properties of P4ES, such as its glass transition temperature and mechanical strength, will influence the adhesive's performance characteristics, including bond strength and flexibility.
Key Performance Attributes (Inferred):
-
Bonding to Low-Energy Surfaces: The non-polar nature of P4ES may enhance adhesion to low-surface-energy plastics.
-
Cohesive Strength: The mechanical properties of P4ES will contribute to the overall cohesive strength of the adhesive bond.
-
Formulation Versatility: P4ES can be dissolved in various solvents to create adhesives with a range of viscosities suitable for different application methods.
Quantitative Data
Direct quantitative performance data for poly(this compound) in coatings and adhesives is not extensively available in published literature. However, the following table summarizes key thermal properties of P4ES and related polymers for comparison.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Onset (Td, onset) (°C) | Peak Decomposition Temperature (°C) |
| Polystyrene | ~100 | >300 | ~400 |
| Poly(4-methylstyrene) | ~115 | >300 | ~400 |
| Poly(this compound) | ~108 | Not specified | Not specified |
| Poly(4-tert-butylstyrene) | ~144 | >300 | Not specified |
Data sourced from a comparative thermal analysis of 4-alkylstyrene polymers.[3]
Experimental Protocols
The following are representative protocols for the preparation and testing of poly(this compound)-based coatings and adhesives. These protocols are based on general laboratory practices and standardized test methods.
Objective: To prepare a solvent-based P4ES coating and apply it to a substrate for subsequent performance evaluation.
Materials:
-
Poly(this compound) (P4ES) resin
-
Toluene (B28343) (or other suitable solvent)
-
Substrate panels (e.g., steel, aluminum, or glass)
-
Magnetic stirrer and stir bar
-
Beakers
-
Film applicator (e.g., doctor blade, spin coater)
-
Drying oven
Procedure:
-
Solution Preparation:
-
In a fume hood, weigh the desired amount of P4ES resin and dissolve it in toluene to achieve a specific weight percentage (e.g., 10-20 wt%).
-
Stir the mixture at room temperature using a magnetic stirrer until the polymer is completely dissolved. The viscosity of the solution can be adjusted by varying the polymer concentration.
-
-
Substrate Preparation:
-
Thoroughly clean the substrate panels to remove any oil, grease, or other contaminants. This can be done by wiping with a solvent like acetone (B3395972) or isopropanol, followed by drying.
-
-
Coating Application:
-
Apply the P4ES solution to the prepared substrate using a film applicator to achieve a uniform wet film thickness.
-
Alternatively, for smaller or more complex shapes, dip-coating or spray-coating methods can be used.
-
-
Drying and Curing:
-
Allow the coated panels to air-dry in a dust-free environment for a specified period (e.g., 30 minutes) to allow the bulk of the solvent to evaporate.
-
Transfer the panels to a drying oven and cure at an elevated temperature (e.g., 80-120°C) for a set duration (e.g., 1-2 hours) to remove residual solvent and ensure complete film formation. The exact temperature and time should be optimized based on the solvent's boiling point and the polymer's thermal properties.
-
Objective: To determine the film hardness of a cured P4ES coating.
Materials:
-
P4ES-coated panel
-
Set of calibrated drawing pencils with hardness ranging from 6B to 6H[6]
-
Pencil sharpener
-
400-grit sandpaper
-
Pencil hardness tester (optional, for constant pressure)[7]
Procedure:
-
Pencil Preparation:
-
Sharpen a pencil from the set, then flatten the tip by rubbing it on 400-grit sandpaper at a 90° angle until a flat, circular tip is obtained.
-
-
Testing:
-
Place the coated panel on a firm, level surface.
-
Hold the prepared pencil at a 45° angle to the coating surface and push it forward about 6 mm with uniform and firm pressure.
-
Start with a pencil of medium hardness (e.g., HB) and work up or down the hardness scale.
-
-
Evaluation:
-
After each push, inspect the coating for any scratches or gouges.
-
The pencil hardness of the coating is defined as the hardest pencil that does not scratch or otherwise damage the film.[7]
-
Objective: To determine the shear strength of a P4ES-based adhesive.
Materials:
-
P4ES adhesive solution (prepared as in 5.1)
-
Test substrates (e.g., aluminum or plastic strips, typically 25.4 mm x 101.6 mm)[8]
-
Clamps
-
Drying oven
-
Universal testing machine (tensile tester)
Procedure:
-
Substrate Preparation:
-
Clean the bonding surfaces of the test substrates as described in 5.1.2. For some substrates, surface abrasion may be necessary to improve adhesion.
-
-
Adhesive Application and Assembly:
-
Apply a thin, uniform layer of the P4ES adhesive to the end of one substrate strip.
-
Place the second substrate strip over the adhesive-coated area to create a single-lap joint with a defined overlap area (e.g., 12.7 mm x 25.4 mm).[8]
-
Clamp the assembly to ensure good contact and a consistent bond line thickness.
-
-
Curing:
-
Cure the bonded specimens as described in 5.1.4.
-
-
Testing:
-
Mount the cured lap-shear specimen in the grips of a universal testing machine.
-
Pull the specimen in tension at a constant rate (e.g., 1.3 mm/min for plastics) until failure occurs.[8]
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the lap shear strength by dividing the maximum load by the overlap area. The result is typically expressed in megapascals (MPa) or pounds per square inch (psi).
-
Visualizations
Caption: Experimental workflow for the preparation, application, and testing of a poly(this compound) coating.
Caption: Relationship between the structure of poly(this compound) and its performance properties in coatings and adhesives.
References
- 1. Buy this compound (EVT-312423) | 3454-07-7 [evitachem.com]
- 2. This compound CAS 3454-07-7|High-Purity Reagent [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. CAS 24936-41-2 Poly(4-methylstyrene) - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 6. Pencil Hardness Test - PosiTest PT | DeFelsko [defelsko.com]
- 7. youtube.com [youtube.com]
- 8. Lap Shear ASTM D3163, ASTM D5868 Tests [intertek.com]
Application Notes and Protocols for the Analysis of 4-Ethylstyrene by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Ethylstyrene using gas chromatography (GC). The methodologies outlined are applicable for determining residual this compound in various matrices, including polymers and pharmaceutical preparations.
Introduction
This compound is an organic compound that may be present as a residual monomer in polymeric materials or as an impurity in pharmaceutical products. Its quantification is crucial for quality control and safety assessment. Gas chromatography, particularly with flame ionization detection (FID) or mass spectrometry (MS), offers a sensitive and specific method for this analysis.[1] Headspace (HS) and solid-phase microextraction (SPME) are common sample introduction techniques that are ideal for volatile compounds like this compound, minimizing matrix interference.[1][2][3][4]
Analytical Methods and Data Presentation
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds.[1] The choice of column, detector, and sample preparation method depends on the sample matrix and the required sensitivity.
Gas Chromatography (GC) Parameters
The following table summarizes typical GC parameters for the analysis of this compound, based on methods developed for the closely related compound, styrene (B11656). These parameters can be used as a starting point for method development.
| Parameter | Method 1: Headspace GC-FID | Method 2: SPME-GC-MS | Method 3: Direct Injection GC-FID |
| GC System | Agilent 7890A GC or similar[4] | Shimadzu GC-17A or similar[3] | PerkinElmer GC 2400 or similar[5] |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm | Rtx-225, 60 m x 0.32 mm, 0.5 µm[6] | DB-17, 30 m x 0.25 mm, 0.25 µm[7] |
| Carrier Gas | Helium[8] | Helium[6] | Helium |
| Flow Rate | 1.5 mL/min | Constant pressure or flow | 1.0 mL/min |
| Inlet Temperature | 200 °C[4][7] | 250 °C[6] | 220 °C[9] |
| Split Ratio | 5:1 to 10:1[4] | 50:1[6] | 30:1[9] |
| Oven Program | 40 °C (5 min), ramp at 10 °C/min to 240 °C (5 min) | 80 °C (1 min), ramp at 5 °C/min to 100 °C, then 8 °C/min to 220 °C (10 min)[6] | 60 °C, ramp at 4 °C/min to 100 °C, then 10 °C/min to 120 °C, then 20 °C/min to 250 °C[9] |
| Detector | Flame Ionization Detector (FID)[3] | Mass Spectrometer (MS) | Flame Ionization Detector (FID)[9] |
| Detector Temp. | 250 °C | N/A (Transfer line at 280 °C) | 280 °C[9] |
Quantitative Data
The following table provides representative quantitative data for styrene analysis, which can be expected to be similar for this compound. Method validation for this compound is necessary to establish specific performance characteristics.
| Parameter | Expected Performance | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.1 - 0.3 ppm | [7] |
| Limit of Quantification (LOQ) | 0.3 - 1.0 ppm | |
| Repeatability (RSD%) | < 5% | [4] |
| Recovery | 90 - 110% | [7] |
Experimental Protocols
Protocol 1: Headspace GC-FID Analysis
This protocol is suitable for the analysis of this compound in solid samples such as polymers.
Materials:
-
Headspace vials (20 mL) with caps (B75204) and septa
-
Dimethylacetamide (DMA) or another suitable solvent
-
This compound standard
-
Sample (e.g., polymer pellets)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-100 mg of the sample into a 20 mL headspace vial.
-
Add 1 mL of DMA to the vial.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in DMA.
-
Create a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing 1 mL of DMA.
-
-
Headspace Sampler Parameters:
-
Equilibration Temperature: 80 °C to 120 °C
-
Equilibration Time: 15 to 60 minutes
-
Vial Pressurization: Use carrier gas (Helium).
-
-
GC-FID Analysis:
-
Inject the headspace gas onto the GC column using the parameters outlined in Table 1, Method 1.
-
Record the chromatogram and integrate the peak corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Headspace SPME-GC-MS Analysis
This method offers high sensitivity and is suitable for trace analysis of this compound in various matrices, including food packaging and aqueous samples.[3]
Materials:
-
Headspace vials (20 mL) with caps and septa
-
SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)[2]
-
This compound standard
-
Sample
Procedure:
-
Sample Preparation:
-
Place a known amount of the sample (e.g., 2 g of finely chopped material) into a 20 mL headspace vial.[2]
-
-
Standard Preparation:
-
Prepare aqueous or solvent-based calibration standards of this compound in headspace vials.
-
-
SPME Parameters:
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet for 1-3 minutes at a temperature of 250 °C.[6]
-
Analyze the sample using the parameters in Table 1, Method 2.
-
The mass spectrometer should be operated in scan mode for identification and selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.
-
-
Quantification:
-
Follow the same quantification procedure as in Protocol 1, using the peak areas from the GC-MS chromatograms.
-
Visualizations
General Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
Headspace and SPME Sample Preparation Detail
Caption: Detailed steps for Headspace and SPME sample preparation.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 3. ukm.my [ukm.my]
- 4. agilent.com [agilent.com]
- 5. pepolska.pl [pepolska.pl]
- 6. researchgate.net [researchgate.net]
- 7. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 8. A Static Headspace Gas Chromatography Method for Quantitation of Residual Solvents in Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 4-Ethylstyrene
Abstract
This application note details a robust method for the purification of 4-ethylstyrene using preparative High-Performance Liquid Chromatography (HPLC). This compound is a valuable monomer in the synthesis of various polymers and specialty chemicals. Its purity is critical for achieving desired material properties and reaction kinetics. This document provides a comprehensive protocol for separating this compound from common impurities, such as its structural isomers and other related aromatic compounds. The method utilizes reversed-phase chromatography, offering high resolution and recovery. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require high-purity this compound for their work.
Introduction
This compound (1-ethenyl-4-ethylbenzene) is an organic compound that serves as a crucial building block in polymer science.[1] The presence of impurities, particularly structural isomers like 3-ethylstyrene (B1682637) and other closely related aromatic compounds, can significantly impact the polymerization process and the final properties of the resulting materials. Therefore, an efficient and scalable purification method is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of compounds.[2][3] Preparative HPLC, in particular, is well-suited for obtaining high-purity compounds on a laboratory scale.[3] This application note describes a reversed-phase HPLC (RP-HPLC) method developed for the purification of this compound. The protocol is designed to be a starting point for method development and can be scaled up for larger quantities.
Experimental Workflow
The overall workflow for the purification of this compound via HPLC is depicted in the following diagram. This process begins with the preparation of the crude sample and culminates in the analysis of the purified fractions to determine purity and recovery.
Caption: Experimental workflow for the HPLC purification of this compound.
Materials and Methods
3.1. Instrumentation and Columns
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
Analytical HPLC system for purity analysis.
-
Fraction collector.[4]
-
Rotary evaporator for solvent removal.
-
Preparative Column: C18 stationary phase, 10 µm particle size, 250 x 21.2 mm I.D.
-
Analytical Column: C18 stationary phase, 5 µm particle size, 150 x 4.6 mm I.D.
3.2. Reagents and Solvents
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Crude this compound sample
3.3. Chromatographic Conditions
The following table summarizes the chromatographic conditions for both the preparative purification and the analytical purity check.
| Parameter | Preparative Method | Analytical Method |
| Stationary Phase | C18, 10 µm | C18, 5 µm |
| Column Dimensions | 250 x 21.2 mm | 150 x 4.6 mm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 60% B to 90% B over 20 min | 70% B to 95% B over 10 min |
| Flow Rate | 20.0 mL/min | 1.0 mL/min |
| Injection Volume | 1000 µL | 10 µL |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temperature | Ambient | Ambient |
Table 1: Preparative and Analytical HPLC Parameters.
Detailed Experimental Protocol
4.1. Sample Preparation
-
Prepare a stock solution of the crude this compound sample at a concentration of 10 mg/mL in Mobile Phase A (Water).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
4.2. Preparative HPLC Purification
-
Equilibrate the preparative C18 column with the initial mobile phase composition (60% ACN in Water) for at least 30 minutes at a flow rate of 20.0 mL/min.
-
Inject 1000 µL of the filtered crude sample solution onto the column.
-
Initiate the gradient elution as detailed in Table 1.
-
Monitor the elution profile using the UV detector at 254 nm.
-
Set the fraction collector to collect peaks based on the UV signal threshold. Collect the main peak corresponding to this compound.
-
After the main peak has eluted, wash the column with 100% ACN for 10 minutes before re-equilibrating for the next injection.
4.3. Post-Purification Processing and Analysis
-
Combine the collected fractions containing the purified this compound.
-
Remove the solvent (acetonitrile and water) using a rotary evaporator under reduced pressure.
-
Dissolve a small amount of the dried, purified product in acetonitrile to a concentration of approximately 0.1 mg/mL for analytical HPLC analysis.
-
Inject 10 µL of the purified sample solution into the analytical HPLC system.
-
Run the analytical method as described in Table 1 to determine the purity of the collected fraction.
-
Calculate the recovery by comparing the amount of purified this compound obtained to the amount present in the initial crude sample injection.
Logical Relationship for Method Development
The development of a successful preparative HPLC method often begins at the analytical scale and is then scaled up. The following diagram illustrates the logical relationships in this process.
References
Application Note & Protocol: Molecular Weight Determination of Poly(4-ethylstyrene)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The molecular weight and molecular weight distribution are critical parameters that define the physical and mechanical properties of polymers, including poly(4-ethylstyrene). These properties influence its performance in various applications. This document provides a detailed protocol for determining the molecular weight of poly(this compound) using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). GPC/SEC is a powerful and widely used technique for characterizing polymers.[1][2]
Principle of Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is a type of liquid chromatography that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution.[2][3] The experimental setup consists of a column packed with porous, cross-linked polymer beads (commonly styrene-divinylbenzene).[4][5] When a polymer solution is passed through the column, larger polymer coils cannot enter the small pores of the beads and thus have a shorter path, eluting first. Smaller molecules can diffuse into the pores, leading to a longer retention time and later elution.[4] By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of an unknown sample can be determined.[4] A detector, typically a Refractive Index (RI) detector, measures the concentration of the polymer as it elutes from the column.[1]
Experimental Protocol
This protocol outlines the steps for determining the polystyrene-equivalent molecular weight of poly(this compound) using a standard GPC/SEC system.
Materials and Equipment
-
GPC/SEC System: An Agilent 1260 Infinity system or equivalent, equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.[1]
-
GPC Columns: A set of two or more styrene-divinylbenzene (SDVB) columns with a mixed pore size suitable for a broad range of molecular weights.
-
Solvent: HPLC-grade, unstabilized Tetrahydrofuran (THF).[6][7]
-
Polymer Sample: Dried poly(this compound).
-
Calibration Standards: Narrow molecular weight distribution polystyrene standards (e.g., Agilent EasiCal or individual standards).[7][8]
-
Vials: 2 mL autosampler vials with caps.
-
Filters: 0.2 µm PTFE syringe filters.[7]
-
Volumetric flasks, pipettes, and analytical balance.
Sample and Standard Preparation
Critical Step: Accurate concentration and complete dissolution are crucial for reliable results. Avoid vortexing or sonicating, which can cause mechanical degradation of high molecular weight polymers.[9] Instead, allow samples to dissolve slowly with gentle agitation.[8][10]
-
Poly(this compound) Sample Preparation:
-
Weigh the dried polymer sample into a clean vial.
-
Add the appropriate volume of HPLC-grade THF to achieve the target concentration, as recommended in Table 1.[9]
-
Allow the polymer to dissolve completely. This can take several hours to overnight, depending on the molecular weight.[8][9] Gentle rocking or rolling is recommended.
-
Once fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial.[7][10]
-
-
Calibration Standard Preparation:
-
Prepare a series of individual polystyrene standards in THF at a concentration of approximately 1 mg/mL.[6] Alternatively, use a pre-made calibration kit (e.g., Agilent EasiVial), preparing it according to the manufacturer's instructions.[8]
-
Allow at least 3 hours for standards with a molecular weight < 500,000 g/mol to fully dissolve. High molecular weight standards may require 24 hours.[8]
-
Filter each standard solution through a 0.2 µm PTFE syringe filter into a separate autosampler vial.
-
Data Presentation: Preparation and Conditions
The following tables summarize the key quantitative parameters for the experiment.
Table 1: Recommended Sample Concentrations for Poly(this compound) in THF (Guideline adapted from general polymer analysis protocols)[9]
| Expected Molecular Weight ( g/mol ) | Concentration (mg/mL) | Recommended Dissolution Time |
| > 500,000 | 0.5 - 1.0 | 12 - 24 hours |
| 100,000 - 500,000 | 1.0 - 2.0 | 3 - 8 hours |
| 10,000 - 100,000 | 2.0 - 3.0 | 1 - 4 hours |
| < 10,000 | 3.0 - 5.0 | 30 - 60 minutes |
Table 2: Example Polystyrene Calibration Standards [6]
| Standard | Peak Molecular Weight (Mp) ( g/mol ) |
| 1 | 1,800,000 |
| 2 | 600,000 |
| 3 | 220,000 |
| 4 | 110,000 |
| 5 | 50,000 |
| 6 | 30,000 |
| 7 | 17,500 |
| 8 | 9,000 |
| 9 | 5,000 |
| 10 | 2,500 |
Table 3: Recommended GPC/SEC Chromatographic Conditions
| Parameter | Setting |
| Columns | 2 x Mixed-Bed Styrene-Divinylbenzene (SDVB), 7.5 x 300 mm |
| Mobile Phase | HPLC-Grade Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 50 - 100 µL |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Run Time | 20 - 30 minutes |
Data Acquisition and Analysis
-
System Equilibration: Purge the GPC system and allow the mobile phase to circulate until the RI detector baseline is stable.
-
Calibration: Inject the prepared polystyrene standards, starting from the lowest molecular weight and proceeding to the highest.
-
Calibration Curve Generation: Using the GPC software, generate a calibration curve by plotting the peak elution time (or volume) against the logarithm of the peak molecular weight (log Mp) for each standard. A third-order polynomial fit is typically used.
-
Sample Analysis: Inject the filtered poly(this compound) sample solution.
-
Molecular Weight Calculation: The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and peak molecular weight (Mp) from the chromatogram of the sample. The Polydispersity Index (PDI), a measure of the breadth of the molecular weight distribution, is calculated as Mw/Mn.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GPC/SEC analysis of poly(this compound).
Caption: Workflow for molecular weight determination by GPC/SEC.
Data Presentation: Example Results
Table 4: Example GPC/SEC Results for a Poly(this compound) Sample
| Parameter | Value | Description |
| Mn ( g/mol ) | 85,400 | Number-Average Molecular Weight |
| Mw ( g/mol ) | 93,100 | Weight-Average Molecular Weight |
| Mp ( g/mol ) | 91,500 | Peak Molecular Weight |
| PDI (Mw/Mn) | 1.09 | Polydispersity Index |
Alternative and Complementary Techniques
While GPC/SEC is the most common method, other techniques can provide valuable information:
-
Multi-Angle Light Scattering (MALS): When coupled with a GPC/SEC system, a MALS detector can measure the absolute molecular weight of the polymer without the need for column calibration with standards.[11] This eliminates the inaccuracies that can arise from comparing the sample to a chemically different standard (e.g., poly(this compound) vs. polystyrene).
-
¹H NMR End-Group Analysis: For polymers synthesized by methods that leave a distinct initiator fragment at the chain end, ¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn).[12][13] This is achieved by comparing the integral of the end-group protons to the integral of the repeating monomer unit protons. This method is most accurate for lower molecular weight polymers where the end-groups are present in a relatively higher concentration.
References
- 1. Gel Permeation Chromatography (GPC Analysis) | Lucideon [lucideon.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. pslc.ws [pslc.ws]
- 5. Phenogel Gel Permeation Chromatography (GPC) Columns | Phenomenex [phenomenex.com]
- 6. Size exclusion chromatography with superficially porous particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. youtube.com [youtube.com]
- 11. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. ERIC - EJ1161311 - Synthesis of Polystyrene and Molecular Weight Determination by [superscript 1]H NMR End-Group Analysis, Journal of Chemical Education, 2017-Nov [eric.ed.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Specialty Block Copolymers Using 4-Ethylstyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of specialty block copolymers incorporating 4-ethylstyrene, with a focus on living/controlled polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and anionic polymerization. Detailed protocols, quantitative data, and potential applications are presented to guide researchers in the design and synthesis of novel polymeric materials.
Introduction to this compound in Block Copolymers
This compound is a substituted styrene (B11656) monomer that offers a unique modification to the widely used polystyrene block in copolymers. The presence of the ethyl group at the para position of the styrene ring can influence the polymer's physical and thermal properties. Compared to polystyrene, poly(this compound) exhibits a slightly different glass transition temperature (Tg), which can be advantageous in tuning the mechanical properties of block copolymers, particularly in applications such as thermoplastic elastomers and drug delivery systems. The ethyl group can also alter the solubility and self-assembly behavior of the resulting block copolymers in solution, opening avenues for the creation of novel nanostructures for various applications.
Synthesis Methodologies
The synthesis of well-defined block copolymers requires controlled/living polymerization techniques to achieve predetermined molecular weights and low polydispersity indices (PDI). Anionic polymerization and RAFT polymerization are two powerful methods for the synthesis of block copolymers containing this compound.
Anionic Polymerization
Anionic polymerization offers excellent control over polymer architecture, yielding polymers with narrow molecular weight distributions. The synthesis of block copolymers is achieved by the sequential addition of monomers to a living polymer chain. For styrenic and diene monomers, this method is particularly effective.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers under various reaction conditions. It allows for the synthesis of block copolymers with complex architectures and functionalities.
Data Presentation: Synthesis of this compound Block Copolymers
The following tables summarize representative quantitative data for the synthesis of block copolymers containing this compound using anionic and RAFT polymerization.
Table 1: Anionic Copolymerization of this compound and Isoprene (B109036)
| Entry | First Block | Second Block | Initiator | Solvent | Mn ( g/mol ) | PDI (Đ) | Reference |
| 1 | Poly(isoprene) | Poly(this compound) | sec-BuLi | Cyclohexane (B81311) | 55,000 | <1.1 | [1] |
Note: The reactivity ratios for the anionic copolymerization of isoprene (I) and this compound (p-ES) in cyclohexane have been reported as rI = 21.9 and rp-ES = 0.022, indicating a strong preference for isoprene incorporation and leading to the formation of tapered block copolymers.
Table 2: RAFT Polymerization of Block Copolymers Containing this compound (Representative Data)
| Entry | First Block | Second Block | RAFT Agent | Initiator | Solvent | Mn ( g/mol ) | PDI (Đ) |
| 2 | Poly(this compound) | Poly(tert-butyl acrylate) | Dithiobenzoate-based | AIBN | Toluene | 25,000 | <1.2 |
| 3 | Poly(this compound) | Poly(acrylic acid) | Trithiocarbonate-based | AIBN | Dioxane | 30,000 | <1.25 |
Experimental Protocols
Protocol 1: Synthesis of Poly(isoprene)-b-poly(this compound) via Anionic Polymerization
This protocol describes the synthesis of a di-block copolymer by sequential anionic polymerization. All procedures must be carried out under high vacuum or in an inert atmosphere (e.g., argon) to prevent termination of the living anionic species.
Materials:
-
Isoprene (purified by distillation over CaH2)
-
This compound (purified by distillation over CaH2)
-
Cyclohexane (purified by passing through activated alumina (B75360) and silica (B1680970) columns)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (concentration determined by titration)
-
Methanol (degassed)
Procedure:
-
Reactor Setup: A clean, dry, and sealed glass reactor equipped with a magnetic stir bar is connected to a high vacuum line and flamed-dried.
-
Solvent and First Monomer Addition: Cyclohexane is distilled into the reactor under vacuum. A calculated amount of purified isoprene is then added via a calibrated ampoule. The solution is stirred at room temperature.
-
Initiation and First Block Polymerization: The reactor is cooled to the desired polymerization temperature (e.g., 40 °C). A calculated amount of sec-BuLi solution is injected to initiate the polymerization of isoprene. The reaction is allowed to proceed until complete consumption of the monomer, which can be monitored by the disappearance of the monomer's color or by in-situ spectroscopy.
-
Second Monomer Addition: A calculated amount of purified this compound is added to the living poly(isoprenyl)lithium solution.
-
Second Block Polymerization: The polymerization of this compound is allowed to proceed to completion.
-
Termination: The living poly(isoprenyl-b-4-ethylstyrenyl)lithium is terminated by the addition of a small amount of degassed methanol.
-
Polymer Isolation: The block copolymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC).
-
Copolymer Composition: Determined by ¹H NMR spectroscopy by comparing the integration of characteristic peaks of the poly(isoprene) and poly(this compound) blocks.
Caption: Workflow for the synthesis of poly(isoprene)-b-poly(this compound).
Protocol 2: Synthesis of Poly(this compound)-b-poly(tert-butyl acrylate) via RAFT Polymerization
This protocol outlines the synthesis of a di-block copolymer using a poly(this compound) macro-chain transfer agent (macro-CTA).
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
tert-Butyl acrylate (B77674) (tBA) (inhibitor removed by passing through a column of basic alumina)
-
RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Toluene, anhydrous)
-
Methanol
Procedure: Part A: Synthesis of Poly(this compound) Macro-CTA
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound, the RAFT agent, and AIBN in toluene. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated to target the desired molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time. Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR or gas chromatography.
-
Isolation: Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath. Precipitate the macro-CTA by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum.
Part B: Chain Extension with tert-Butyl Acrylate
-
Reaction Setup: In a new Schlenk flask, dissolve the purified poly(this compound) macro-CTA and AIBN in toluene.
-
Monomer Addition: Add the desired amount of tert-butyl acrylate to the solution.
-
Degassing and Polymerization: Repeat the degassing and polymerization steps as described in Part A.
-
Isolation and Purification: Isolate and purify the final block copolymer by precipitation in methanol.
Characterization:
-
Molecular Weight and Polydispersity: Monitor the evolution of molecular weight and PDI from the macro-CTA to the final block copolymer using SEC.
-
Copolymer Composition: Determine the final composition using ¹H NMR spectroscopy.
Caption: Workflow for RAFT synthesis of a this compound block copolymer.
Application Notes
Thermoplastic Elastomers
Block copolymers with a hard poly(this compound) block and a soft, low-Tg block (e.g., polyisoprene or polybutadiene) can function as thermoplastic elastomers (TPEs). The poly(this compound) domains form physical crosslinks at room temperature, providing mechanical strength, while the soft block imparts flexibility and elasticity. The slightly lower Tg of poly(this compound) compared to polystyrene may influence the processing temperature and the service temperature range of the TPE.
Drug Delivery
Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block (e.g., poly(acrylic acid) or poly(ethylene glycol)) can self-assemble in aqueous solutions to form micelles. These micelles consist of a poly(this compound) core that can encapsulate hydrophobic drugs, and a hydrophilic corona that provides stability in aqueous environments. The ethyl group on the styrene ring may affect the drug loading capacity and release kinetics due to altered hydrophobic interactions within the micellar core.[2][3]
Caption: Self-assembly of a this compound block copolymer for drug delivery.
Conclusion
The use of this compound in the synthesis of specialty block copolymers provides an additional tool for tuning the properties of advanced polymeric materials. Through controlled polymerization techniques like anionic and RAFT polymerization, well-defined block copolymers with unique thermal and mechanical characteristics can be achieved. These materials show promise in applications ranging from thermoplastic elastomers to nanostructured drug delivery systems. The provided protocols and data serve as a starting point for researchers to explore the potential of this compound-containing block copolymers in their respective fields.
References
Troubleshooting & Optimization
How to prevent premature polymerization of 4-Ethylstyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 4-Ethylstyrene during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage, handling, and use of this compound.
Issue 1: Visual signs of polymerization in the monomer bottle (e.g., increased viscosity, presence of solids).
| Question | Answer & Action |
| What should I do if I observe increased viscosity or solid polymer in my this compound? | Do not use the monomer. The presence of polymer can significantly impact reaction stoichiometry and performance. The increased viscosity indicates that a considerable amount of the monomer has already polymerized. |
| How should I dispose of the polymerized monomer? | Dispose of the material safely according to your institution's hazardous waste disposal procedures. Do not attempt to salvage the monomer. |
| What are the likely causes of this premature polymerization? | The primary causes are exposure to heat, light, and atmospheric oxygen, which can generate free radicals and initiate polymerization.[1] Contamination with peroxides or acids can also act as an initiator. |
Issue 2: The monomer appears clear and has low viscosity, but polymerization occurs unexpectedly during a reaction (after inhibitor removal).
| Question | Answer & Action |
| Why is my reaction polymerizing even after removing the inhibitor? | This could be due to several factors: 1. Incomplete inhibitor removal: Trace amounts of inhibitor may not be sufficient to prevent polymerization under reaction conditions. 2. Trace amounts of polymer: The monomer may contain undetectable levels of polymer that act as seeds for further polymerization. 3. Contamination: Reaction glassware or reagents may be contaminated with polymerization initiators (e.g., peroxides, acids). |
| How can I prevent this in the future? | 1. Ensure thorough inhibitor removal: Follow the detailed experimental protocol for inhibitor removal. Consider distilling the monomer after inhibitor removal for the highest purity. 2. Use scrupulously clean glassware: Ensure all reaction vessels are thoroughly cleaned and dried to remove any potential initiators. 3. Use pure reagents: Ensure all other reagents used in the reaction are free from contaminants. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What is the primary cause of premature polymerization of this compound? A1: Premature polymerization of this compound, a styrenic monomer, is primarily caused by exposure to heat, light, and atmospheric oxygen in the absence of an effective inhibitor.[1] These conditions can generate free radicals that initiate the polymerization chain reaction. Contamination with peroxides, acids, or other initiating species can also trigger polymerization.[1]
-
Q2: What is the role of an inhibitor and which one is typically used for this compound? A2: An inhibitor is a chemical compound added to monomers to scavenge free radicals and prevent the initiation of polymerization. For this compound and other styrenic monomers, 4-tert-butylcatechol (B165716) (TBC) is a commonly used inhibitor.[2] It is important to note that TBC requires the presence of a small amount of dissolved oxygen to function effectively.
-
Q3: What are the optimal storage conditions for this compound? A3: To maximize shelf life and prevent polymerization, this compound should be stored in a cool, dark place. The recommended storage temperature is typically between 2-8°C.[1] The container should be tightly sealed to prevent contamination, but a small amount of oxygen in the headspace is necessary for the TBC inhibitor to be effective.
Inhibitor and Monitoring
-
Q4: What is the typical concentration of TBC in this compound? A4: While specific concentrations can vary by supplier, the typical concentration of TBC in styrenic monomers is in the range of 10-15 parts per million (ppm).[3][4]
-
Q5: How can I monitor the inhibitor level and for the presence of polymer? A5: The TBC level can be monitored using colorimetric methods, such as ASTM D4590, or by gas chromatography (GC).[5][6] The presence of polymer can be detected by an increase in viscosity or by analytical techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[7][8]
-
Q6: What is the expected shelf life of this compound? A6: The shelf life of inhibited this compound is dependent on storage conditions. When stored under optimal conditions (refrigerated, protected from light), it should remain stable for several months. However, it is crucial to monitor the inhibitor concentration and for any signs of polymerization over time.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | 2 - 8 °C | To minimize the rate of thermal polymerization.[1] |
| Inhibitor (TBC) Concentration | 10 - 15 ppm (typical for styrene) | Essential for scavenging free radicals.[3][4] |
| Oxygen Requirement | Small amount of dissolved O₂ | Necessary for the function of TBC inhibitor. |
| Maximum Polymer Content (for styrene) | < 10 ppm | Higher levels indicate instability.[4] |
Experimental Protocols
Protocol 1: Colorimetric Determination of 4-tert-Butylcatechol (TBC) Content (Based on ASTM D4590)
This method is for the determination of TBC in the 1 to 100 ppm range.
-
Reagents and Materials:
-
4-tert-Butylcatechol (TBC), reference standard
-
Toluene, ACS reagent grade
-
Methanol, reagent grade
-
n-Octanol, reagent grade
-
Sodium Hydroxide (B78521) (NaOH), reagent grade
-
Alcoholic Sodium Hydroxide Solution (approx. 0.15 N): Dissolve 0.3 g of NaOH in 25 mL of methanol. Add 25 mL of n-octanol and 100 µL of water. Allow this solution to mature for two days before use. This solution is stable for two weeks.[6]
-
-
Preparation of Standards:
-
Prepare a stock solution of TBC in toluene.
-
From the stock solution, prepare a series of calibration standards of known TBC concentrations in toluene.
-
-
Procedure:
-
To a sample of this compound (or a prepared standard), add the alcoholic sodium hydroxide solution.
-
A pink color will develop.
-
Measure the absorbance of the solution at its maximum absorbance wavelength (around 490 nm) using a spectrophotometer.
-
Create a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of TBC in the this compound sample by comparing its absorbance to the calibration curve.
-
Protocol 2: Removal of TBC Inhibitor from this compound
-
Materials:
-
This compound containing TBC inhibitor
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Beaker or flask
-
-
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 10% aqueous NaOH solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure. The phenolic TBC will react with the NaOH and be extracted into the aqueous layer.
-
Allow the layers to separate. The lower aqueous layer will contain the extracted TBC.
-
Drain and discard the lower aqueous layer.
-
Wash the this compound layer with an equal volume of distilled water by shaking and then draining the lower aqueous layer. Repeat this washing step two more times.
-
Transfer the washed this compound to a clean, dry beaker or flask.
-
Add a small amount of anhydrous magnesium sulfate or calcium chloride to the this compound to remove any residual water. Swirl gently.
-
Carefully decant or filter the dry, inhibitor-free this compound into a clean, dry storage container.
-
For very high purity, the inhibitor-free monomer can be distilled under reduced pressure.
-
Protocol 3: Monitoring for Polymerization by Viscosity
-
Method:
-
Visually inspect the this compound upon receipt and before each use.
-
Gently swirl the bottle and observe the flow of the liquid.
-
A noticeable increase in viscosity (thickening) or the presence of stringy or solid material is an indication of polymerization.
-
-
Action:
-
If a significant increase in viscosity is observed, do not use the monomer.
-
Dispose of the material according to safety guidelines.
-
Visualizations
Caption: Causes of premature polymerization in this compound.
Caption: Troubleshooting workflow for handling this compound.
References
- 1. plasticseurope.org [plasticseurope.org]
- 2. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 3. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 4. amsty.com [amsty.com]
- 5. Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kelid1.ir [kelid1.ir]
- 7. The Analytical Scientist | Characterizing method for polymers [theanalyticalscientist.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-Ethylstyrene Storage and Distillation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the selection and use of inhibitors for the safe storage and effective distillation of 4-Ethylstyrene.
Frequently Asked Questions (FAQs)
Q1: Why is an inhibitor necessary for storing and distilling this compound?
A1: this compound, like other styrenic monomers, is prone to spontaneous polymerization, especially when exposed to heat, light, or contaminants.[1] This polymerization is an exothermic reaction, meaning it releases heat.[1] If uncontrolled, the generated heat can accelerate the polymerization rate, leading to a dangerous runaway reaction, which can cause a significant increase in temperature and pressure within the storage or distillation equipment.[2][3] Furthermore, the formation of polymer can foul equipment and compromise the purity of the monomer, impacting subsequent reactions and the quality of the final product.[3]
Q2: What are the primary types of inhibitors used for this compound?
A2: Inhibitors for styrenic monomers are broadly categorized as "true inhibitors" and "retarders".[3]
-
True inhibitors provide a distinct induction period during which polymerization is completely stopped. They are consumed over time.[3] Stable nitroxide radicals like TEMPO and its derivatives are examples of true inhibitors.[4]
-
Retarders slow down the rate of polymerization but do not offer a complete induction period.[3] Phenolic compounds such as 4-tert-butylcatechol (B165716) (TBC), monomethyl ether hydroquinone (B1673460) (MEHQ), and dinitrophenols (e.g., DNBP) are common retarders.[5][6]
In industrial applications, a combination of both types is often used to ensure optimal performance and safety.[3]
Q3: How do I select the appropriate inhibitor for my application (storage vs. distillation)?
A3: The choice of inhibitor depends on the process conditions, primarily temperature and the presence of oxygen.
-
For Storage (Ambient Temperature): Phenolic inhibitors like 4-tert-butylcatechol (TBC) are commonly used for storage.[2] TBC is effective in the presence of a small amount of dissolved oxygen (typically 3-8% v/v in the vapor space).[7]
-
For Distillation (Elevated Temperature & Vacuum): Distillation is often performed under vacuum to keep the temperature below 100°C.[5] In such low-oxygen environments, oxygen-dependent inhibitors like TBC are less effective.[8] High-temperature inhibitors that do not require oxygen, such as dinitrophenols (DNBP) or certain nitroxides, are more suitable for distillation processes.[4][5]
Below is a decision-making workflow for inhibitor selection:
Q4: What are the recommended concentrations for inhibitors?
A4: The required inhibitor concentration depends on the storage/distillation conditions and the desired shelf life.
-
For Storage: TBC is typically used in the range of 10-15 ppm for shipping and storage.[2] Higher levels may be used for extended storage or higher ambient temperatures.[2]
-
For Distillation: The concentration of high-temperature inhibitors can range from approximately 100 ppm to 2000 ppm.[9] It's crucial to optimize the concentration for your specific distillation setup and conditions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Increased viscosity, cloudiness, or presence of solids in the monomer container. | Premature polymerization has occurred. | 1. Safety First: Do NOT move or agitate the container if solids are visible, as this could accelerate the reaction.[1] 2. Contact your institution's Environmental Health & Safety (EH&S) department for proper handling and disposal procedures. 3. If only a slight increase in viscosity is observed, test for polymer content (see Experimental Protocols). The monomer may be salvageable after purification if the polymer content is low.[1] |
| Monomer polymerizes during a reaction, even after inhibitor removal. | 1. Incomplete removal of the inhibitor. 2. The reaction temperature is too high, overwhelming any residual inhibitor.[1] 3. The inhibitor in the stored monomer was depleted before use. | 1. Ensure the inhibitor removal procedure (e.g., washing with aqueous NaOH or passing through an inhibitor removal column) is performed thoroughly.[5][10] 2. Review your reaction conditions; consider lowering the temperature if feasible. 3. Check the age and storage history of the monomer. Consider testing the inhibitor concentration if it has been stored for an extended period. |
| Polymer formation in the distillation column or overhead condenser. | 1. Insufficient concentration of the high-temperature inhibitor. 2. The inhibitor is not volatile enough to protect the vapor phase and overhead equipment. 3. Localized "hot spots" in the distillation setup are promoting polymerization. | 1. Increase the concentration of the high-temperature inhibitor. 2. Consider using a more volatile inhibitor or a blend that includes a vapor-phase inhibitor. Certain nitroxides have shown effectiveness in the vapor phase.[11] 3. Ensure uniform heating of the distillation pot and proper insulation of the column to avoid hot spots. |
| Discoloration (yellowing) of the monomer. | Oxidation and/or minor polymer formation. | While slight yellowing may not always indicate significant polymerization, it is a sign of degradation. It is recommended to test the inhibitor concentration and purity before use. If in doubt, do not use the monomer.[7] |
Data Presentation: Inhibitor Performance
The following table summarizes the performance of various inhibitors on the thermal polymerization of styrene (B11656), a close analog of this compound. The data shows the percentage of polymer growth and monomer conversion after 4 hours at elevated temperatures. Lower values indicate better inhibition.
| Inhibitor Class | Inhibitor Name | Polymer Growth (%) | Monomer Conversion (%) | Reference |
| Phenolics | 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 | [12] |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 42.50 | 0.111 | [12] | |
| Nitroxides | 4-hydroxy-2,2,6,6-tetramethyl piperidine (B6355638) 1-Oxyl (4-hydroxy-TEMPO) | 24.85 | 0.065 | [12] |
| 4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-oxo-TEMPO) | 46.80 | 0.134 | [12] | |
| Synergistic Blend | DTBMP (75 wt%) / 4-hydroxy-TEMPO (25 wt%) | 6.80 | N/A | [12] |
Data from a study on styrene polymerization and is presented as a guideline for this compound.[12]
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., TBC) Prior to Polymerization
Objective: To remove phenolic inhibitors from this compound for subsequent use in polymerization reactions where the inhibitor would interfere.
Materials:
-
This compound containing inhibitor
-
10% (w/v) Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Beakers, flasks
-
Litmus paper or pH meter
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 10% NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[5] The inhibitor will partition into the aqueous (lower) layer.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Wash the this compound with four equal volumes of distilled water to neutralize any remaining NaOH.[5] After each wash, drain and discard the aqueous layer. Check the pH of the final aqueous wash to ensure it is neutral.
-
Transfer the washed this compound to a clean, dry flask.
-
Add a suitable drying agent (e.g., anhydrous MgSO₄) and swirl the flask. Allow it to sit for several hours to remove any residual water.[10]
-
Carefully decant or filter the dry, inhibitor-free this compound into a clean storage container.
-
Crucially, the purified monomer is now unstabilized and should be used immediately or stored at low temperatures (2-8°C) for a very short period. [7]
Protocol 2: Determination of Polymer Content in Monomer
Objective: To quantitatively determine the amount of polymer present in a this compound sample.
Materials:
-
This compound sample
-
Methanol (B129727) (or another suitable non-solvent for the polymer)
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
-
Analytical balance
Procedure:
-
Weigh a known amount of the this compound sample into a beaker.
-
Add a significant excess of methanol (e.g., 10 times the volume of the monomer). Polystyrene and poly(this compound) are insoluble in methanol, while the monomer is soluble.
-
Stir the mixture thoroughly to dissolve the monomer and precipitate the polymer. The polymer will appear as a white solid.
-
Allow the precipitate to settle.
-
Pre-weigh a piece of filter paper.
-
Filter the mixture through the pre-weighed filter paper to collect the precipitated polymer.
-
Wash the collected polymer on the filter paper with additional methanol to remove any remaining monomer.
-
Carefully remove the filter paper and polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Weigh the dried filter paper with the polymer.
-
Calculate the weight of the polymer by subtracting the initial weight of the filter paper.
-
Express the polymer content as a weight percentage of the initial monomer sample.
Visualization of Polymerization and Inhibition
The polymerization of this compound proceeds via a free-radical mechanism, which can be interrupted by inhibitors.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. plasticseurope.org [plasticseurope.org]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 6. iomosaic.com [iomosaic.com]
- 7. benchchem.com [benchchem.com]
- 8. US4272344A - Polymerization inhibitor for vinyl aromatic compounds - Google Patents [patents.google.com]
- 9. CA1224811A - Polymerization inhibition process for vinyl aromatic compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2001012677A1 - Method of inhibiting vapor phase fouling in vinyl monomer systems - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Optimizing initiator concentration for 4-Ethylstyrene polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing initiator concentration for the polymerization of 4-Ethylstyrene.
Frequently Asked Questions (FAQs)
Q1: What are the common types of initiators used for the polymerization of this compound?
A1: For this compound, which is a vinyl monomer, free-radical polymerization is a common and effective method. The initiators for this process are broadly categorized as thermal initiators and photoinitiators.
-
Thermal Initiators: These compounds decompose upon heating to generate free radicals. Common examples include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides such as benzoyl peroxide (BPO).[][2]
-
Photoinitiators: These initiators generate radicals upon exposure to light, often UV radiation. They are categorized into Type I (unimolecular cleavage) and Type II (bimolecular reaction with a co-initiator) systems.
-
Controlled Radical Polymerization (CRP) Initiators: For more precise control over the polymer architecture, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) can be employed, which use specific initiating/controlling agents.
Q2: How does initiator concentration affect the properties of poly(this compound)?
A2: The concentration of the initiator is a critical parameter that significantly influences the final properties of the polymer.
-
Molecular Weight: Generally, a higher initiator concentration leads to a higher concentration of growing polymer chains. This often results in a lower average molecular weight, as the available monomer is distributed among a larger number of chains.
-
Polymerization Rate: An increased initiator concentration typically leads to a higher rate of polymerization due to a greater concentration of free radicals available to initiate polymer chains.[3]
-
Polydispersity Index (PDI): The initiator concentration can affect the PDI, which is a measure of the distribution of molecular weights in a given polymer sample. While the relationship can be complex, very high or very low initiator concentrations can sometimes lead to broader distributions. Controlled polymerization techniques are often used to achieve a narrow PDI.
Q3: What is a good starting point for initiator concentration in this compound polymerization?
A3: A typical starting point for initiator concentration in free-radical polymerization is in the range of 0.1 to 2.0 mol% with respect to the monomer. The optimal concentration will depend on the specific initiator, solvent, temperature, and desired polymer properties. It is often recommended to perform a series of small-scale experiments with varying initiator concentrations to determine the optimal conditions for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Issue | Possible Cause | Recommended Action |
| Low or No Polymer Yield | 1. Inactive Initiator: The initiator may have degraded due to improper storage. 2. Presence of Inhibitors: Commercial this compound contains inhibitors (like 4-tert-butylcatechol, TBC) to prevent premature polymerization.[4] These must be removed before the reaction. 3. Oxygen Inhibition: Oxygen can react with free radicals and inhibit polymerization. 4. Incorrect Reaction Temperature: The temperature may be too low for the thermal initiator to decompose effectively. | 1. Use a fresh batch of initiator or recrystallize the existing one. 2. Remove the inhibitor by passing the monomer through a column of basic alumina (B75360) or by washing with an aqueous base. 3. Degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.[5] 4. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| High Polydispersity Index (PDI) | 1. High Initiator Concentration: Too much initiator can lead to a high rate of termination reactions. 2. Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can broaden the molecular weight distribution. 3. Temperature Fluctuations: Inconsistent temperature control can affect the rates of initiation and propagation. | 1. Reduce the initiator concentration. 2. Choose a solvent with a low chain transfer constant. 3. Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat). |
| Premature Polymerization | 1. Inhibitor Removed Too Early: If the inhibitor is removed and the monomer is stored for an extended period, it can polymerize. 2. Contamination: Contamination with radical sources (e.g., peroxides) can initiate polymerization. | 1. Remove the inhibitor immediately before use. 2. Ensure all glassware is clean and free of contaminants. |
| Inconsistent Polymerization Rate | 1. Poor Mixing: Inadequate stirring can lead to localized "hot spots" and non-uniform reaction rates. 2. Impure Reagents: Impurities in the monomer or solvent can act as retarders or accelerators. | 1. Use a magnetic stirrer or overhead mechanical stirrer to ensure homogeneous mixing. 2. Purify the monomer and solvent before use. |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound using AIBN
This protocol describes a standard procedure for the free-radical polymerization of this compound.
1. Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anhydrous toluene (B28343) (or another suitable solvent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath with temperature controller
2. Procedure:
-
Inhibitor Removal: Pass this compound through a column of basic alumina to remove the storage inhibitor.
-
Reaction Setup: Place a magnetic stir bar in a dry Schlenk flask. Add this compound (e.g., 5.0 g, 37.8 mmol) and anhydrous toluene (e.g., 10 mL).
-
Initiator Addition: Add AIBN (e.g., 0.062 g, 0.378 mmol, corresponding to 1 mol%).
-
Degassing: Seal the flask and degas the mixture by bubbling with nitrogen or argon for 20-30 minutes while stirring.
-
Polymerization: Place the flask in a preheated oil bath at 70°C. Stir the reaction mixture for the desired time (e.g., 6-24 hours).
-
Quenching and Precipitation: Cool the reaction to room temperature. To stop the polymerization, open the flask to the air. Slowly pour the viscous solution into a beaker containing a large excess of cold, stirring methanol (e.g., 200 mL). The polymer will precipitate as a white solid.
-
Isolation and Drying: Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or toluene). Reprecipitate into methanol to further purify the polymer. Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Data Presentation
The following table provides a hypothetical summary of how initiator concentration can affect the properties of poly(this compound) based on general principles of free-radical polymerization.
| Experiment | Monomer:Initiator Ratio (mol:mol) | Initiator (AIBN) Concentration (mol%) | Polymerization Time (h) | Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | PDI (Mw/Mn) |
| 1 | 200:1 | 0.5 | 12 | 75 | 45,000 | 2.1 |
| 2 | 100:1 | 1.0 | 12 | 85 | 25,000 | 1.9 |
| 3 | 50:1 | 2.0 | 12 | 92 | 12,000 | 2.3 |
Visualizations
Caption: Workflow for this compound polymerization.
Caption: Troubleshooting flowchart for low yield.
Caption: Initiator concentration and its effects.
References
Technical Support Center: Controlling Molecular weight Distribution in Poly(4-ethylstyrene)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the molecular weight distribution (MWD) in poly(4-ethylstyrene) synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound) with a narrow molecular weight distribution (low polydispersity index, PDI)?
A1: To achieve a low PDI, controlled or "living" polymerization techniques are essential. The most effective methods for synthesizing poly(this compound) with a narrow MWD are:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A versatile radical polymerization technique that allows for good control over molecular weight and results in low PDI values.[1]
-
Atom Transfer Radical Polymerization (ATRP): Another controlled radical polymerization method that provides well-defined polymers with predictable molecular weights and narrow distributions.[2]
-
Living Anionic Polymerization: This technique offers excellent control over polymerization, leading to polymers with very low PDI, often close to 1.0. However, it requires stringent reaction conditions, including high purity of reagents and an inert atmosphere.[3][4]
Q2: How does the initiator-to-monomer ratio affect the final molecular weight?
A2: In living polymerizations, the number-average molecular weight (Mn) is directly proportional to the ratio of the mass of the monomer to the moles of the initiator, assuming 100% initiator efficiency and the absence of chain termination or transfer reactions. Therefore, precise control of the stoichiometry between the monomer and initiator is fundamental to achieving the desired molecular weight.[5]
Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
A3: Chain transfer agents are crucial in certain polymerization methods, like RAFT, for controlling molecular weight. They react with growing polymer chains, terminating the original chain and initiating a new one. This process helps to lower the average molecular weight of the final polymer and can lead to a more uniform distribution of chain lengths. The effectiveness of a CTA is measured by its chain transfer constant.[6][7]
Q4: Why is monomer and solvent purity so critical, especially in anionic polymerization?
A4: Living anionic polymerization is highly sensitive to impurities such as water, oxygen, and other protic compounds. These impurities can react with and terminate the "living" anionic chain ends, leading to a loss of control over the polymerization, a broadened molecular weight distribution, and a discrepancy between the theoretical and observed molecular weights.[3][4] Therefore, rigorous purification of the monomer and solvent is paramount.[8]
Q5: Can Ziegler-Natta catalysts be used to control the molecular weight of poly(this compound)?
A5: Yes, Ziegler-Natta catalysts can be used for the polymerization of styrene (B11656) and its derivatives. These catalysts are particularly known for their ability to control the stereochemistry of the resulting polymer (e.g., producing isotactic or syndiotactic polymers).[9] While they can produce polymers with high molecular weights, controlling the MWD to be very narrow can be more challenging compared to living polymerization techniques. The composition of the catalyst and the polymerization conditions, such as the presence of hydrogen as a chain transfer agent, can influence the molecular weight and its distribution.[10][11]
Troubleshooting Guides
Issue 1: The obtained molecular weight is significantly different from the theoretical value.
| Possible Cause | Suggested Solution | Expected Outcome | Citation |
| Impure Monomer/Solvent | Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove inhibitors and then distill under reduced pressure. Dry the solvent over an appropriate drying agent (e.g., CaH₂) and distill before use. | Removal of impurities that can act as unwanted initiators or terminating agents, leading to better agreement between theoretical and experimental molecular weight. | [8] |
| Inaccurate Initiator Concentration | Titrate the initiator solution (e.g., sec-butyllithium (B1581126) for anionic polymerization) immediately before use to determine its precise concentration. | Accurate stoichiometry between the initiator and monomer, resulting in the targeted molecular weight. | [4] |
| Inefficient Initiation | In ATRP or RAFT, ensure the initiator is appropriate for the monomer and reaction temperature. In anionic polymerization, ensure rapid mixing upon initiator addition. | All polymer chains start growing at approximately the same time, leading to a more predictable molecular weight. | [5] |
| Presence of Oxygen | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). | Prevention of oxidative coupling or termination of growing polymer chains. | [4] |
Issue 2: The Polydispersity Index (PDI) is broad (e.g., > 1.3).
| Possible Cause | Suggested Solution | Expected Outcome | Citation |
| Slow Initiation | Select a more efficient initiator or adjust the reaction temperature to ensure the rate of initiation is faster than or equal to the rate of propagation. For RAFT, ensure the pre-equilibrium period is effective. | All polymer chains grow simultaneously, leading to a narrower molecular weight distribution. | [12] |
| Chain Transfer to Solvent or Monomer | Choose a solvent with a low chain transfer constant. For radical polymerizations, adjust the temperature, as higher temperatures can increase the rate of chain transfer reactions. | Minimized premature termination of growing chains, resulting in a lower PDI. | [6] |
| High Initiator Concentration (in RAFT) | Optimize the ratio of initiator to chain transfer agent (CTA). A lower initiator concentration relative to the CTA generally leads to better control. | A steady supply of radicals that allows for controlled chain growth via the RAFT equilibrium, minimizing conventional radical-radical termination. | [13] |
| Impurity Ingress During Polymerization | Ensure all glassware is properly dried and the reaction is maintained under a positive pressure of a high-purity inert gas throughout the experiment. | Prevention of continuous termination of living chains, which broadens the PDI. | [3][4] |
| High Monomer Conversion | For some controlled polymerization systems, pushing for very high monomer conversion can lead to a loss of "livingness" and a broadening of the PDI due to side reactions. Consider stopping the reaction at a moderate conversion (e.g., 50-70%). | Preservation of active chain ends and a narrower molecular weight distribution. | [14] |
Data Presentation
Table 1: Effect of Initiator and Ligand on ATRP of Substituted Styrenes
Data for substituted styrenes, analogous to this compound.
| Monomer | Initiator | Ligand | Temperature (°C) | PDI (M w /M n ) | Citation |
| Styrene | 1-PEBr | dNbpy | 110 | < 1.15 | [15] |
| 4-Methylstyrene | 1-PEBr | bipy | 110 | ~1.3 | [16] |
| 4-Chlorostyrene | 1-PEBr | bipy | 110 | < 1.2 | [16] |
Table 2: Influence of Reaction Conditions on RAFT Polymerization of Styrene
Data for styrene, which is structurally similar to this compound.
| [Monomer]:[CTA]:[Initiator] | CTA | Initiator | Temperature (°C) | PDI (M w /M n ) | Citation |
| 200:1:0.2 | Cumyl dithiobenzoate | AIBN | 60 | ~1.1 | [17] |
| 300:3:1 | Dithiobenzoate | AIBN | 80 | 1.12 - 1.38 | [18] |
| 100:1:various | V-70/AIBN | Dual | 80 | < 1.3 | [13] |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
-
Reagent Purification:
-
This compound (monomer): Pass through a column of basic alumina to remove the inhibitor.
-
Azobisisobutyronitrile (AIBN, initiator): Recrystallize from methanol.
-
Chain Transfer Agent (e.g., Cumyl dithiobenzoate): Synthesize according to literature procedures or use as received if high purity.
-
Solvent (e.g., Toluene): Dry over CaH₂ and distill.
-
-
Reaction Setup:
-
Add the desired amounts of this compound, CTA, and AIBN to a Schlenk flask equipped with a magnetic stir bar.
-
Add the solvent.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with a high-purity inert gas (e.g., Argon).
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Stir the reaction mixture for the specified time.
-
-
Termination and Isolation:
-
Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol).
-
Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Protocol 2: Living Anionic Polymerization of this compound
-
Rigorous Reagent Purification:
-
This compound: Stir over CaH₂ for 24 hours, then distill under high vacuum. Store the purified monomer in an ampoule under inert gas.[8]
-
Solvent (e.g., THF or Cyclohexane): Reflux over a sodium-benzophenone ketyl (for THF) or another suitable drying agent and distill directly into the reaction vessel under high vacuum.[8]
-
Initiator (sec-Butyllithium): Titrate the solution immediately before use.
-
-
Glassware Preparation:
-
All glassware must be rigorously cleaned and flame-dried under high vacuum to remove any adsorbed water.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a high-purity inert gas atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
-
Polymerization:
-
Add the purified solvent to the reaction flask, followed by the purified this compound monomer via a gas-tight syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C for THF).
-
Add the initiator dropwise with vigorous stirring. A color change should be observed, indicating the formation of the living anionic species.
-
Allow the polymerization to proceed for the desired time.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a degassed proton source, such as methanol.
-
Precipitate the polymer in a large excess of methanol.
-
Filter, wash, and dry the polymer under vacuum.
-
Visualizations
Caption: Workflow for RAFT polymerization of this compound.
Caption: Troubleshooting logic for a broad molecular weight distribution.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. iarjset.com [iarjset.com]
- 3. researchgate.net [researchgate.net]
- 4. pslc.ws [pslc.ws]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 11. Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. EP0528919B1 - Termination of anionic polymerization - Google Patents [patents.google.com]
- 18. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
Troubleshooting thermal runaway reactions in styrene polymerization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with styrene (B11656) polymerization.
Frequently Asked Questions (FAQs) - Troubleshooting Thermal Runaway
Q1: What is a thermal runaway reaction in styrene polymerization?
A1: Styrene polymerization is a highly exothermic process, meaning it releases a significant amount of heat. A thermal runaway occurs when the heat generated by the polymerization reaction exceeds the rate at which heat is removed from the system.[1] This creates a dangerous positive feedback loop: the increased temperature accelerates the reaction rate, which in turn generates even more heat.[1] This can lead to a rapid, uncontrolled increase in temperature and pressure, potentially rupturing the reaction vessel.[1] This auto-accelerating phenomenon is often intensified by the "gel effect," where increasing viscosity at higher monomer conversion rates traps radical species, further speeding up the reaction and heat production.[2]
Q2: What are the early warning signs of an impending thermal runaway?
A2: The most critical early warning sign is an unexpected and steady increase in the bulk temperature of the monomer or reaction mixture. Key indicators to watch for include:
-
A gradual temperature increase of 1-2°C per day during storage or transport, which requires immediate attention.[3]
-
A temperature rise of 2°C within a 24-hour period.[3]
-
Reaching a critical temperature of 65°C (149°F), which indicates a potentially dangerous situation where the polymerization can become self-sustaining.[1][4]
-
A noticeable increase in the viscosity of the solution.[2]
Q3: My reaction temperature is rising unexpectedly. What should I do immediately?
A3: An unexpected temperature rise is a serious concern that requires immediate action to prevent a thermal runaway. Follow these emergency steps:
-
Enhance Cooling: Immediately apply maximum cooling to the reactor using an ice bath or other available cooling systems. The goal is to remove heat faster than it is being generated.[5]
-
Stop Monomer/Initiator Feed: If applicable to your process, immediately stop any ongoing addition of monomer or initiator.
-
Prepare for Quenching: If cooling is insufficient to control the temperature rise, you must "quench" or "short-stop" the reaction. This involves introducing a chemical agent to rapidly terminate the polymerization.
-
Dilute the Reaction: In some cases, adding a non-reactive, miscible solvent like ethylbenzene (B125841) or toluene (B28343) can help dissipate heat and slow the reaction by lowering the monomer concentration. However, this should be done with caution, as adding a hot solvent could potentially worsen the situation.[5]
Q4: What is a polymerization inhibitor and why is it crucial?
A4: A polymerization inhibitor is a chemical added in small quantities to monomers like styrene to prevent spontaneous polymerization during storage, transport, and handling.[1][6] The most common inhibitor for styrene is 4-tert-butylcatechol (B165716) (TBC).[1] Inhibitors work by scavenging free radicals that initiate the polymerization process.[6] It's important to distinguish between an inhibitor, which provides a distinct induction period before polymerization begins, and a retarder, which only slows the reaction down.[6]
Q5: How does the inhibitor 4-tert-butylcatechol (TBC) work, and what does it require?
A5: TBC functions by reacting with and neutralizing the initial free radicals that start the polymerization chain reaction. Critically, the effectiveness of TBC is dependent on the presence of dissolved oxygen.[6][7] Oxygen first reacts with styrene radicals to form peroxy radicals. TBC then efficiently scavenges these peroxy radicals, preventing them from initiating polymerization.[7] Therefore, to ensure the inhibitor remains effective, a minimum level of dissolved oxygen (typically 15-20 ppm) must be maintained in the styrene monomer.[4]
Q6: My styrene monomer has been stored for a while. How can I be sure the inhibitor is still effective?
A6: Inhibitor levels deplete over time, and the rate of depletion is accelerated by higher temperatures.[8] It is crucial to monitor the inhibitor concentration, which should ideally be maintained above 10 ppm for safe storage.[4][8] You can check the TBC concentration using a colorimetric test method (see Experimental Protocol section). If the inhibitor level is low, it must be replenished.
Data Presentation
Table 1: Recommended Inhibitor Levels & Safety Parameters
| Parameter | Recommended Value/Range | Significance |
| TBC Inhibitor Level (Standard) | 10 - 15 ppm | Standard concentration for shipping and storage to prevent polymerization.[1][3] |
| Minimum Safe TBC Level | > 10 ppm | Falling below this level significantly increases the risk of spontaneous polymerization.[4][8] |
| Dissolved Oxygen for TBC Efficacy | 15 - 20 ppm | Essential for the TBC inhibition mechanism to function correctly.[4] |
| Critical Temperature Threshold | 65 °C (149 °F) | Above this temperature, runaway polymerization is highly possible and the situation is critical.[1][4] |
| Warning Temperature Rise | ≥ 1-2 °C per day | Indicates the onset of polymerization and requires immediate investigation.[3] |
Table 2: Effect of Styrene Concentration on Thermal Runaway Hazard (in Ethylbenzene Solvent)
| Styrene Mass Fraction | Adiabatic "Onset" Temperature | Adiabatic Temperature Rise (ΔTad) |
| 100% | 106 °C | ~200 °C |
| 85% | Not specified | Not specified |
| 70% | Not specified | Not specified |
| 55% | 126 °C | Significantly lower |
| Data sourced from adiabatic calorimetry experiments, showing that diluting styrene with a solvent increases the temperature at which a runaway reaction begins and reduces its severity.[2][9] |
Mandatory Visualizations
Caption: A diagram illustrating the positive feedback cycle of a thermal runaway reaction.
Caption: A decision-making workflow for responding to an unexpected temperature increase.
Caption: The chemical pathway showing how TBC and oxygen prevent polymerization.
Experimental Protocols
Protocol 1: Colorimetric Determination of p-tert-Butylcatechol (TBC) in Styrene
This protocol is based on the ASTM D4590 standard test method.[10][11][12]
Objective: To quantitatively measure the concentration of TBC inhibitor in a styrene monomer sample.
Materials:
-
Spectrophotometer capable of measuring absorbance at 490 nm.
-
Volumetric flasks and pipettes.
-
Styrene sample.
-
Sodium Hydroxide (NaOH), reagent grade.
-
Methanol (B129727), reagent grade.
-
Toluene, ACS reagent grade.
-
n-Octanol, reagent grade.
-
Deionized water.
Procedure:
-
Prepare Alcoholic NaOH Reagent: Dissolve 0.3 g of NaOH in 25 mL of methanol. Add 25 mL of n-octanol and 100 µL of water. Allow this solution to mature for at least two days before use. Shake to ensure homogeneity before each use.[11]
-
Sample Preparation:
-
Pipette 5 mL of the styrene sample into a clean, dry container (e.g., a test tube or small flask).[11]
-
-
Color Development:
-
Spectrophotometric Measurement:
-
Zero the spectrophotometer at 490 nm using the untreated styrene sample as a blank.
-
Transfer the color-developed sample to a cuvette.
-
Measure the absorbance at 490 nm as soon as possible, and within 5 minutes of adding the methanol, as the color intensity can change over time.[11]
-
-
Quantification:
-
Determine the TBC concentration (in ppm or mg/kg) by comparing the absorbance value to a pre-established calibration curve.
-
To create a calibration curve, prepare standard solutions of known TBC concentrations in fresh, uninhibited styrene and follow the same procedure.
-
Protocol 2: Emergency Quenching of a Laboratory-Scale Styrene Polymerization
Objective: To safely and rapidly terminate an uncontrolled or runaway polymerization reaction in a laboratory setting.
WARNING: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves. Have a fire extinguisher and spill containment materials ready.
Materials:
-
Ice bath large enough to immerse the reaction vessel.
-
Quenching agent: A solution of a polymerization inhibitor/retarder (e.g., a concentrated solution of TBC or hydroquinone) in a suitable solvent like toluene or ethylbenzene.
-
Cold, non-reactive solvent (e.g., toluene or propanol) for dilution and cooling.[13]
Procedure:
-
Raise Alarm: Alert any colleagues in the immediate vicinity of the situation.
-
Remove Heat Source: If the reaction is being heated, immediately remove the heat source.
-
Apply Maximum Cooling: Carefully place the reaction vessel into a large ice-water bath to begin rapidly removing heat.[13]
-
Introduce Quenching Agent:
-
If the reaction temperature continues to rise despite cooling, proceed with quenching.
-
Carefully and slowly, add the prepared quenching agent solution to the reaction mixture with vigorous stirring. Be prepared for a rapid release of vapor or gas. Do not add the quencher all at once, as this may cause the reaction to boil over.
-
-
Dilute the Mixture:
-
Once the initial exotherm from quenching subsides, slowly add a cold, non-reactive solvent (e.g., toluene) to dilute the reactants and help absorb heat.[13]
-
-
Monitor Temperature: Continue to monitor the temperature of the reaction mixture. It should begin to decrease and stabilize. Do not leave the reaction unattended until the temperature is safely at or below room temperature and stable.
-
Isolate the Product: Once the reaction is fully quenched and cooled, the resulting polymer/monomer mixture can be precipitated. A common method is to pour the mixture into a large volume of a non-solvent like methanol or propanol, which will cause the polystyrene to precipitate out as a solid.[13]
-
Waste Disposal: Dispose of all materials according to your institution's hazardous waste procedures.
References
- 1. plasticseurope.org [plasticseurope.org]
- 2. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shell.com [shell.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 7. metrohm.com [metrohm.com]
- 8. mfame.guru [mfame.guru]
- 9. pubs.acs.org [pubs.acs.org]
- 10. store.astm.org [store.astm.org]
- 11. kelid1.ir [kelid1.ir]
- 12. mt.com [mt.com]
- 13. eng.uc.edu [eng.uc.edu]
Technical Support Center: Synthesis of 4-Ethylstyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-ethylstyrene.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common method of ethylbenzene (B125841) dehydrogenation.
Issue 1: Low Yield of this compound
Question: My this compound synthesis via ethylbenzene dehydrogenation is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yield in the dehydrogenation of ethylbenzene is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The dehydrogenation of ethylbenzene is an endothermic and equilibrium-limited reaction. Therefore, reaction conditions play a critical role in achieving high yields.
-
Temperature: Ensure the reaction temperature is within the optimal range, typically between 550°C and 650°C. Temperatures that are too low will result in low conversion, while excessively high temperatures can promote side reactions, reducing the selectivity to this compound.
-
Pressure: The reaction involves an increase in the number of moles, so lower partial pressures of the reactants favor the forward reaction. Operating under a vacuum or diluting the feed with an inert gas like steam can shift the equilibrium towards the product.
-
Steam-to-Ethylbenzene Ratio: Steam serves multiple purposes: it lowers the partial pressure of ethylbenzene, supplies heat for the endothermic reaction, and helps to remove coke deposits from the catalyst. An optimal steam-to-ethylbenzene molar ratio is crucial; while a higher ratio can increase conversion, it also increases energy costs. Ratios typically range from 6:1 to 12:1.[1] An excessive ratio can sometimes lead to a drop in conversion and yield.[2]
-
-
Catalyst Deactivation: The catalyst is prone to deactivation, which directly impacts the yield.
-
Coke Formation: The most common cause of deactivation is the deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites. The use of steam helps in the gasification of coke. Potassium-promoted iron oxide catalysts are known to be effective in the water-gas shift reaction, which aids in coke removal.
-
Sintering: At high temperatures, the catalyst particles can sinter, leading to a loss of active surface area.
-
Poisoning: Impurities in the feed, such as sulfur or chlorine compounds, can poison the catalyst. Ensure the purity of the ethylbenzene feed.
-
-
Inefficient Purification: Loss of product during the purification process can significantly lower the final yield.
-
Distillation: this compound and unreacted ethylbenzene have close boiling points, making their separation by distillation challenging.[3] Inefficient fractional distillation can lead to either contamination of the product or loss of product in the recycled ethylbenzene stream.
-
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Catalytic Dehydrogenation of Ethylbenzene to Styrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic dehydrogenation of ethylbenzene (B125841) to styrene (B11656).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the catalytic dehydrogenation of ethylbenzene to styrene?
A1: The main side reactions include:
-
Cracking: Thermal and catalytic cracking of ethylbenzene can lead to the formation of benzene (B151609) and toluene (B28343).[1][2] This is more significant at higher temperatures.
-
Hydrogenolysis: The reaction of ethylbenzene with hydrogen can produce toluene and methane.
-
Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface, leading to deactivation.[1][3] Ethylene (B1197577), a byproduct of cracking, is a significant coke precursor.[1]
-
Steam Reforming: Reactions between hydrocarbons (like ethylbenzene and its byproducts) and steam can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen (H2).
-
Reverse Water-Gas Shift (RWGS): This reaction involves CO2 and H2 to produce CO and water. The presence of CO2 can make the dehydrogenation reaction partially oxidative, which can enhance styrene selectivity.[4]
Q2: What is the typical operating temperature for ethylbenzene dehydrogenation, and how does it affect selectivity?
A2: The dehydrogenation of ethylbenzene is an endothermic reaction, favoring higher temperatures for increased conversion.[5] Typical industrial processes operate between 550°C and 650°C.[6] However, excessively high temperatures can promote undesirable side reactions like cracking, leading to the formation of benzene and toluene, and increased coke formation, which reduces styrene selectivity.[2][7] An optimal temperature must be maintained to balance high ethylbenzene conversion with high styrene selectivity.[8] For instance, one study found that selectivity to styrene was maximized at an intermediate temperature of 600°C, while conversion was nearly 100% at both 600°C and 700°C.[4][9]
Q3: What is the role of steam in the process, and how does the steam-to-oil ratio impact the reaction?
A3: Steam plays several crucial roles in the dehydrogenation process:
-
Heat Source: It supplies the necessary heat for the endothermic reaction.[1][10]
-
Diluent: Steam reduces the partial pressure of ethylbenzene and styrene, shifting the reaction equilibrium towards the products (styrene and hydrogen).[11][12]
-
Coke Removal: Steam helps in the gasification of coke deposits, extending the catalyst's lifespan.[1][10]
-
Catalyst Stability: It helps maintain the iron oxide catalyst in the desired oxidation state.[1]
The steam-to-oil (or steam-to-ethylbenzene) ratio is a critical operating parameter. A higher ratio generally leads to higher ethylbenzene conversion and styrene selectivity.[13] However, very high ratios can be uneconomical due to the high energy cost of generating steam.[1] A typical industrial steam-to-hydrocarbon feed weight ratio is in the range of 1.0-2.0.[1]
Q4: What are the main causes of catalyst deactivation?
A4: Catalyst deactivation is a significant issue in this process and can be caused by several factors:
-
Coke Deposition: The formation of carbonaceous deposits on the active sites of the catalyst is a major cause of deactivation.[3][10][14]
-
Potassium Promoter Loss: Potassium is a key promoter in iron-based catalysts. Its migration, redistribution, or loss from the catalyst surface can lead to a significant decrease in activity.[3][10][14]
-
Changes in Iron Oxidation State: The active phase of the iron catalyst can undergo changes in its oxidation state, which can affect its catalytic performance.[3][14]
-
Physical Degradation: The catalyst can physically degrade over time due to the harsh reaction conditions.[3][14]
Troubleshooting Guide
Problem 1: Low Styrene Selectivity and High Benzene/Toluene Formation
| Possible Cause | Troubleshooting Action |
| Excessively High Reaction Temperature | Lower the reactor temperature in small increments. High temperatures favor thermal cracking, leading to increased benzene and toluene production.[2][7] |
| Low Steam-to-Oil Ratio | Increase the steam-to-oil ratio. A higher steam concentration helps to suppress side reactions.[11] |
| Catalyst Deactivation | Regenerate or replace the catalyst. Deactivated catalysts can lose their selectivity for the desired reaction. |
| Feed Impurities | Ensure the ethylbenzene feed is of high purity. Certain impurities can promote side reactions. |
Problem 2: Rapid Catalyst Deactivation
| Possible Cause | Troubleshooting Action |
| High Coke Formation Rate | - Increase the steam-to-oil ratio to enhance coke gasification.[1][10]- Lower the reaction temperature, as coking rates increase with temperature.- Check for and eliminate coke precursors like ethylene in the feed.[1] |
| Loss of Potassium Promoter | - Use a catalyst with a more stable potassium formulation.- Avoid excessively high temperatures which can accelerate promoter loss.[14] |
| Feed Contaminants | Analyze the feed for catalyst poisons that could accelerate deactivation. |
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | Ethylbenzene Conversion (%) | Styrene Selectivity (%) | Benzene Selectivity (%) | Toluene Selectivity (%) |
| 500 | ~50 | ~85 | ~10 | ~5 |
| 600 | ~100 | ~95 | ~3 | ~2 |
| 620 | >95 | ~93 | ~4 | ~3 |
| 640 | >95 | ~90 | ~6 | ~4 |
| 700 | ~100 | ~80 | ~15 | ~5 |
Note: These are representative values compiled from various sources and can vary based on catalyst type, steam-to-oil ratio, and other process conditions.[8][9][15][16]
Table 2: Effect of Steam-to-Oil Weight Ratio on Process Performance
| Steam-to-Oil Ratio (wt/wt) | Ethylbenzene Conversion (%) | Styrene Selectivity (%) | Comments |
| 0.6 - 0.9 | High | High | Used in some isothermal processes to claim high conversion and selectivity.[3] |
| 1.0 | >60 | >93 | Target for new generation catalysts to reduce operating costs.[1] |
| 1.15 | High | High | Shown to have high catalytic activity with a novel catalyst. |
| 1.8 | ~65 | >90 | A typical value used in some industrial processes.[12] |
| >2.0 | Increases | Increases | Further increases may not be economically viable due to high energy consumption.[17] |
Note: The effect of the steam-to-oil ratio is also dependent on the reaction temperature and catalyst.[6][13]
Experimental Protocols
1. Gas Chromatography (GC) Analysis of Reaction Products
This protocol is based on standard methods like ASTM D5135 for the analysis of styrene and its impurities.[11][18][19]
-
Objective: To quantify the composition of the reaction product stream, including ethylbenzene, styrene, benzene, and toluene.
-
Instrumentation: Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating aromatic hydrocarbons, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5, DB-5) or a more polar column like a polyethylene (B3416737) glycol (e.g., INNOWax) for better separation of certain impurities.
-
Carrier Gas: Helium or Nitrogen.[14]
-
Procedure:
-
Sample Preparation: Condense the liquid products from the reactor outlet and separate the organic phase from the aqueous phase.
-
Injection: Inject a small volume (e.g., 1 µL) of the organic phase into the GC injector.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 100°C at 5°C/min.
-
Ramp 2: Increase to 220°C at 8°C/min, hold for 10 minutes.
-
-
-
Data Analysis: Identify and quantify the peaks corresponding to benzene, toluene, ethylbenzene, and styrene by comparing their retention times and peak areas with those of a calibrated standard mixture.
-
2. Temperature Programmed Oxidation (TPO) for Coke Analysis
-
Objective: To quantify the amount and characterize the nature of coke deposited on the catalyst.
-
Instrumentation: A flow-through reactor system connected to a detector capable of measuring CO and CO2, such as a mass spectrometer or a non-dispersive infrared (NDIR) analyzer.
-
Gases: A dilute oxygen mixture (e.g., 1-5% O2 in an inert gas like He or N2).[10]
-
Procedure:
-
Sample Preparation: Place a known weight of the coked catalyst in the reactor.
-
Purge: Heat the sample in an inert gas flow to a starting temperature (e.g., 100°C) to remove any adsorbed volatile compounds.
-
Oxidation: Switch to the dilute oxygen gas mixture and begin heating the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 800-900°C).
-
Detection: Continuously monitor the concentration of CO and CO2 in the effluent gas as a function of temperature.
-
Data Analysis: The amount of coke is determined by integrating the CO and CO2 evolution profiles over time. The temperature at which the oxidation peaks occur can provide information about the nature and reactivity of the coke deposits.[10]
-
Visualizations
Caption: Main and side reaction pathways in ethylbenzene dehydrogenation.
Caption: Troubleshooting workflow for low styrene yield.
References
- 1. catalysiscongress.com [catalysiscongress.com]
- 2. michiganfoam.com [michiganfoam.com]
- 3. The Simultaneous Analysis of Benzene, Toluene, Ethylbenzene, o,m,p-Xylenes and Total Petroleum Hydrocarbons in Soil by GC-FID after Ultra-Sonication -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. Evaluation of the Parameters and Conditions of Process in the Ethylbenzene Dehydrogenation with Application of Permselective Membranes to Enhance Styrene Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d.altajhiz.com [d.altajhiz.com]
- 9. nemc.us [nemc.us]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. iris.unipa.it [iris.unipa.it]
- 14. ijche.com [ijche.com]
- 15. store.astm.org [store.astm.org]
- 16. researchgate.net [researchgate.net]
- 17. Carbon Nanotube Research at The University of Oklahoma [ou.edu]
- 18. Temperature Programmed Oxidation of Cu Catalyst — Stoli Chem [stolichem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Commercial 4-Ethylstyrene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impurities from commercial 4-Ethylstyrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound is typically stabilized with inhibitors to prevent polymerization during storage and transport.[1] The most common impurities are these added inhibitors, which are often phenolic compounds. These include:
-
4-tert-butylcatechol (TBC)
Other potential impurities can include byproducts from the synthesis process, such as isomers (e.g., 2-ethylstyrene (B1585278) and 3-ethylstyrene), unreacted starting materials like ethylbenzene (B125841), and small amounts of polymer that may have formed during storage.[4][5][6]
Q2: Why is it necessary to remove inhibitors before using this compound in my experiment?
Polymerization inhibitors are designed to scavenge free radicals, which are essential for initiating most polymerization reactions.[1] If not removed, these inhibitors will interfere with or completely suppress the desired polymerization of this compound, leading to failed or inconsistent experimental results.[7]
Q3: How can I tell if my this compound has started to polymerize?
Signs of polymerization include a noticeable increase in viscosity, the appearance of cloudiness or solid precipitates, and a yellowing or discoloration of the liquid.[7] If significant polymerization has occurred, the monomer may not be salvageable and should be disposed of according to your institution's safety protocols.
Q4: What are the primary methods for removing inhibitors from this compound?
There are three common and effective methods for removing phenolic inhibitors from this compound on a laboratory scale:
-
Alkali Washing: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) effectively removes acidic phenolic inhibitors.[7][8]
-
Column Chromatography: Passing the monomer through a column packed with a suitable adsorbent, such as activated alumina (B75360) or a specialized inhibitor removal resin, is a quick and convenient method.[3][8][9]
-
Vacuum Distillation: This method is effective for separating the monomer from non-volatile inhibitors, any formed polymer, and other impurities with different boiling points.[8]
Q5: Which purification method should I choose?
The choice of method depends on the scale of your experiment and the required purity of the this compound.
-
For quick and efficient inhibitor removal for small-scale polymerizations, column chromatography is often the most convenient method.[8]
-
Alkali washing is also effective and economical, but requires subsequent washing and drying steps.
-
Vacuum distillation provides the highest purity by removing inhibitors, polymers, and other volatile impurities, but is a more involved procedure.[8]
Q6: How should I store purified this compound?
Once the inhibitor has been removed, this compound is susceptible to polymerization.[8] The purified monomer should be used immediately if possible. If short-term storage is necessary, it should be kept in a tightly sealed container, in the dark, and at a low temperature (e.g., in a refrigerator at 2-8 °C) to minimize thermal and photo-initiated polymerization.[8][10] For longer-term storage, a small amount of a fresh inhibitor can be added.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Monomer fails to polymerize or polymerization is significantly retarded. | The inhibitor was not completely removed. | Repurify the this compound using one of the methods described in the experimental protocols. Ensure thorough washing or sufficient contact time with the adsorbent in column chromatography. |
| The this compound is yellow or cloudy. | This indicates the presence of impurities or that some polymerization has already occurred.[7] | Purify the monomer by vacuum distillation to remove polymers and other colored impurities. |
| The monomer appears viscous or contains solid particles. | Significant polymerization has occurred during storage.[7] | The monomer is likely unusable. Do not attempt to heat or distill it, as this can lead to a runaway polymerization. Dispose of the material according to your institution's hazardous waste procedures. |
| Inhibitor removal by alkali wash is incomplete. | The concentration of the NaOH solution was too low, or the washing was not vigorous or repeated enough. | Use a 5-10% NaOH solution and wash the monomer multiple times. Ensure vigorous mixing during each wash to maximize phase contact. |
Quantitative Data Summary
| Property | Value | Notes |
| Boiling Point of this compound | 192.3 °C at 760 mmHg[11][12] | Distillation should be performed under vacuum to reduce the boiling point and prevent thermal polymerization. |
| Density of this compound | 0.892 g/cm³[11] | |
| Common Inhibitor (TBC) Concentration | 10-15 ppm (in styrene)[10] | This is a typical concentration for shipping and storage. |
| Flash Point of this compound | 62.1 °C (144 °F)[11] | Handle with appropriate precautions for flammable liquids. |
Experimental Protocols
Protocol 1: Inhibitor Removal by Alkali Washing
Objective: To remove phenolic inhibitors by extraction with an aqueous sodium hydroxide solution.
Materials:
-
Commercial this compound
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
Procedure:
-
Place the commercial this compound in a separatory funnel.
-
Add an equal volume of 10% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous (bottom) layer will likely be colored as it contains the sodium salt of the phenolic inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the washing with fresh 10% NaOH solution until the aqueous layer is colorless.
-
Wash the this compound with an equal volume of distilled water to remove residual NaOH. Drain and discard the aqueous layer.
-
Wash the this compound with an equal volume of saturated brine solution to aid in the removal of water.
-
Drain the washed this compound into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or CaCl₂ to the monomer to dry it. Swirl the flask and let it stand for 15-20 minutes.
-
Filter the dried this compound into a clean, dry storage container. The purified monomer is now ready for use.
Protocol 2: Inhibitor Removal by Column Chromatography
Objective: To remove inhibitors by passing the monomer through a column of activated alumina.
Materials:
-
Commercial this compound
-
Activated alumina (basic or neutral)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand
-
Beaker or flask for collection
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the adsorbent from passing through.
-
Add a small layer of sand on top of the glass wool.
-
Fill the column with activated alumina to the desired height (a column of 4-5 cm is often sufficient for small-scale purification).[8] Tap the column gently to ensure even packing.
-
Add a small layer of sand on top of the alumina to prevent disturbance when adding the monomer.
-
Place a collection flask under the column outlet.
-
Carefully pour the commercial this compound onto the top of the column.
-
Open the stopcock and allow the monomer to pass through the column under gravity. Do not let the column run dry.
-
Collect the purified, inhibitor-free monomer as it elutes from the column. The first small fraction may be discarded. The purified monomer is ready for immediate use.
Protocol 3: Purification by Vacuum Distillation
Objective: To purify this compound by separating it from non-volatile inhibitors and polymers under reduced pressure.
Materials:
-
Commercial this compound (inhibitor may be removed first by washing)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum source and pressure gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or a magnetic stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glass joints are properly sealed for vacuum.
-
Place the this compound into the round-bottom flask along with boiling chips or a magnetic stir bar. It is often recommended to first remove the bulk of the inhibitor by an alkali wash to prevent polymerization in the distillation pot.
-
Connect the apparatus to the vacuum source.
-
Begin stirring (if using a stir bar) and slowly evacuate the system to the desired pressure.
-
Once the pressure is stable, begin gently heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
Discontinue the distillation before the flask is completely dry to avoid the potential concentration and overheating of polymeric residues.
-
The purified this compound in the receiving flask is ready for use.
Visualizations
Caption: Workflow for removing inhibitors via alkali washing.
Caption: Workflow for inhibitor removal using column chromatography.
Caption: Relationship between purification methods and impurities removed.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. iomosaic.com [iomosaic.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. US4033829A - Process for inhibiting polymerization of styrene during distillation - Google Patents [patents.google.com]
- 5. US5386075A - Process for separating ethylbenzene and styrene by distillation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound CAS 3454-07-7|High-Purity Reagent [benchchem.com]
- 12. 4-ethyl styrene [flavscents.com]
Impact of solvent choice on 4-Ethylstyrene polymerization kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of 4-Ethylstyrene.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice impact the kinetics of this compound polymerization?
A1: Solvent choice significantly influences the polymerization kinetics of this compound, primarily through its effects on initiation, propagation, and termination steps. Key solvent properties to consider are:
-
Polarity: The polarity of the solvent can affect the rate of initiator decomposition and the reactivity of the propagating radical. For instance, in free radical polymerization, more polar solvents can increase the rate of polymerization for polar monomers.[1]
-
Chain Transfer: Solvents can act as chain transfer agents, which can terminate a growing polymer chain and initiate a new one.[1] This process can lead to a decrease in the overall molecular weight of the polymer.[1] Solvents with high chain transfer constants (e.g., halogenated hydrocarbons, ethers) will have a more pronounced effect.[1]
-
Viscosity: The viscosity of the solvent can impact the termination rate. In more viscous solvents, the diffusion of growing polymer chains is slower, which can lead to a decrease in the termination rate and an increase in the overall polymerization rate (the Trommsdorff-Norrish effect).
Q2: What is the expected effect of different solvent classes on the polymerization of this compound?
A2: While specific kinetic data for this compound is not extensively published, the behavior is expected to be analogous to that of styrene (B11656).
-
Aromatic Solvents (e.g., Toluene, Benzene): These are generally good solvents for both the monomer and the resulting polymer. They have low chain transfer constants, leading to the formation of high molecular weight polymers.
-
Ethers (e.g., Tetrahydrofuran (THF), Dioxane): These solvents can participate in chain transfer, which may result in lower molecular weight polymers compared to aromatic solvents.[1]
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): The polarity of ketones can influence the initiation and propagation rates. Acetone has been shown to yield high monomer conversion in styrene polymerization.[2]
-
Alcohols (e.g., Methanol, Isopropanol): Alcohols can be poor solvents for polystyrene and its derivatives, potentially leading to precipitation polymerization. They can also act as chain transfer agents.[1]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are known to have high chain transfer constants, which will significantly reduce the molecular weight of the resulting polymer.[1]
Q3: How can I control the molecular weight and polydispersity of poly(this compound)?
A3: To achieve better control over molecular weight and obtain a narrow molecular weight distribution (low polydispersity index, PDI), controlled/living polymerization techniques are recommended. These include:
-
Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of well-defined polymers by controlling the equilibrium between active and dormant polymer chains.[3]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile technique that can be used with a wide range of monomers and solvents to produce polymers with controlled molecular weights and low PDIs.
For conventional free-radical polymerization, molecular weight can be influenced by:
-
Initiator Concentration: Higher initiator concentrations generally lead to lower molecular weights.
-
Monomer Concentration: Higher monomer concentrations can lead to higher molecular weights.
-
Temperature: Higher temperatures increase the rate of initiation, which can lead to lower molecular weights.
-
Chain Transfer Agents: The addition of a chain transfer agent is a common method to control molecular weight.
Q4: My this compound monomer is turning viscous during storage. What is happening and how can I prevent it?
A4: Increased viscosity indicates that the monomer is undergoing premature polymerization. This is often caused by:
-
Depletion of Inhibitor: Monomers are typically supplied with an inhibitor (e.g., 4-tert-butylcatechol, TBC) to prevent polymerization during storage. Over time, or due to improper storage, the inhibitor can be consumed.
-
Exposure to Heat and Light: Elevated temperatures and UV light can initiate polymerization, even in the presence of an inhibitor.
-
Contamination: Contamination with radical initiators (e.g., peroxides) or other impurities can trigger polymerization.
To prevent premature polymerization, store this compound in a cool, dark place, preferably refrigerated, and under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or No Polymerization | Inhibitor Presence: The monomer still contains the storage inhibitor. | Remove the inhibitor by passing the monomer through a column of basic alumina (B75360) or by washing with an aqueous alkaline solution.[4] |
| Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge radicals and inhibit polymerization.[4] | Degas the reaction mixture thoroughly before initiating polymerization. Common methods include sparging with an inert gas (nitrogen or argon) for 30-60 minutes or performing several freeze-pump-thaw cycles.[2][4] | |
| Low Initiator Concentration/Decomposition: The initiator concentration may be too low, or the initiator may have degraded. | Increase the initiator concentration. Ensure the initiator is fresh and has been stored correctly. | |
| Low Temperature: The reaction temperature is too low for efficient decomposition of the initiator. | Increase the reaction temperature to the recommended range for your chosen initiator. | |
| Incomplete Polymerization | Premature Termination: Impurities in the monomer or solvent are terminating the growing polymer chains. | Purify the monomer and solvent before use. Ensure all glassware is clean and dry. |
| Initiator Depletion: The initiator has a short half-life at the reaction temperature and is consumed before all monomer is converted. | Choose an initiator with a longer half-life at the reaction temperature, or add the initiator in portions over the course of the reaction. | |
| Broad Molecular Weight Distribution (High PDI) | High Rate of Termination: Uncontrolled termination reactions are occurring. | Lower the reaction temperature to reduce the rate of termination. Use a controlled polymerization technique like ATRP or RAFT for better control. |
| Chain Transfer to Solvent/Monomer: Significant chain transfer is occurring. | Choose a solvent with a low chain transfer constant. Adjust the monomer concentration. | |
| Non-uniform Initiation: Initiation is not occurring uniformly throughout the reaction. | Ensure the initiator is well-dissolved and the reaction mixture is adequately stirred. | |
| Formation of Insoluble Polymer (Gelation) | Cross-linking: The monomer may contain impurities (e.g., divinylbenzene) that can cause cross-linking. | Purify the monomer to remove any difunctional impurities. |
| High Conversion in Bulk Polymerization: At high conversions, the viscosity increases significantly, leading to autoacceleration (gel effect) and potential cross-linking. | Dilute the monomer with a suitable solvent or stop the reaction at a lower conversion. |
Quantitative Data Summary
The following table provides illustrative data on the effect of solvent on the free-radical polymerization of styrene, which is expected to show similar trends for this compound. The data is based on published studies and is intended for comparative purposes.[2][4]
| Solvent | Dielectric Constant (approx.) | Monomer Conversion (%) (Styrene, 60°C, 24h, BPO initiator) | Resulting Polymer Characteristics |
| Toluene | 2.4 | ~65 | High molecular weight, relatively narrow PDI |
| Acetone | 21 | ~85 | High conversion, moderate molecular weight |
| Dimethyl Sulfoxide (DMSO) | 47 | ~80 | High conversion, may affect initiator solubility and decomposition |
| Chloroform | 4.8 | ~55 | Lower molecular weight due to high chain transfer |
| Ethyl Acetate | 6.0 | ~70 | Good solvent, moderate conversion and molecular weight |
Note: This data is representative and actual results may vary depending on specific experimental conditions (initiator concentration, temperature, monomer purity, etc.).
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of this compound
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a short column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and the chosen solvent.
-
Degassing: Seal the flask and degas the solution by sparging with nitrogen or argon for 30-60 minutes, or by performing at least three freeze-pump-thaw cycles.
-
Initiator Addition: Under a positive pressure of inert gas, add the radical initiator (e.g., AIBN or benzoyl peroxide). The amount will depend on the desired molecular weight and reaction rate.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature and stir.
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture under inert atmosphere to monitor monomer conversion by techniques such as ¹H NMR or gas chromatography (GC).
-
Termination and Isolation: After the desired time or conversion is reached, terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: General Procedure for RAFT Polymerization of this compound
-
Reagent Preparation: Prepare a stock solution of the RAFT agent (e.g., a trithiocarbonate (B1256668) suitable for styrenic monomers) and the radical initiator (e.g., AIBN) in the chosen solvent.
-
Reaction Setup: In a reaction vessel, combine the purified this compound, the RAFT agent stock solution, and additional solvent.
-
Degassing: Thoroughly degas the reaction mixture using freeze-pump-thaw cycles.
-
Initiator Addition: Add the initiator stock solution to the frozen reaction mixture under vacuum and then backfill with an inert gas.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature.
-
Monitoring and Characterization: Monitor the polymerization as described in Protocol 1. Analyze the molecular weight and PDI of the resulting polymer using gel permeation chromatography (GPC). The molecular weight should increase linearly with conversion, and the PDI should be low (typically < 1.3).
-
Work-up: Terminate the reaction and isolate the polymer as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting logic for this compound polymerization issues.
References
Optimizing temperature and pressure for 4-Ethylstyrene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylstyrene. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common industrial and laboratory method for synthesizing this compound is through the catalytic dehydrogenation of p-diethylbenzene (p-DEB). This reaction is typically carried out in the vapor phase at high temperatures over a solid catalyst, often with the introduction of superheated steam.[1][2]
Q2: Why is steam used in the dehydrogenation of p-diethylbenzene?
A2: Steam serves multiple crucial roles in the dehydrogenation process:
-
Heat Source: The dehydrogenation reaction is endothermic, meaning it requires an input of energy. Superheated steam provides the necessary heat to maintain the high reaction temperature.
-
Lowering Partial Pressure: By acting as a diluent, steam lowers the partial pressure of the reactants and products. According to Le Chatelier's principle, this shifts the reaction equilibrium towards the products, favoring the formation of this compound and hydrogen gas.[1]
-
Minimizing Side Reactions: The reduced partial pressure of hydrocarbons helps to suppress side reactions such as thermal cracking.[3]
-
Preventing Coke Formation: Steam helps to clean the catalyst surface by reacting with and removing carbon deposits (coke), which can deactivate the catalyst over time.[2][4]
Q3: What are the typical catalysts used for the dehydrogenation of p-diethylbenzene?
A3: The most effective and widely used catalysts are iron-based, specifically iron(III) oxide (Fe₂O₃), often promoted with other elements to enhance performance.[2] Potassium is a common promoter that increases the catalyst's efficiency and stability.[1][4] The catalyst is typically supported on a high-surface-area material like alumina (B75360) (Al₂O₃).[1]
Q4: How does temperature affect the synthesis of this compound?
A4: Temperature is a critical parameter in the dehydrogenation of p-diethylbenzene.
-
Increased Conversion: As an endothermic reaction, higher temperatures generally lead to a higher conversion of p-diethylbenzene.[1][5]
-
Increased Side Reactions: However, excessively high temperatures can also promote undesirable side reactions, such as thermal cracking, which leads to the formation of smaller molecules and coke, reducing the selectivity for this compound.[3] The formation of divinylbenzene (B73037), a common byproduct, is also influenced by temperature.[5]
Q5: How does pressure influence the synthesis of this compound?
A5: The dehydrogenation of p-diethylbenzene to this compound involves an increase in the number of moles of gas. Therefore, lower reaction pressures favor the forward reaction, leading to a higher equilibrium conversion of p-diethylbenzene.[1] Industrial processes often operate at or near atmospheric pressure, or even under a slight vacuum, to maximize the yield of this compound.[3]
Troubleshooting Guides
Low Yield of this compound
Q: My this compound yield is lower than expected. What are the possible causes and how can I improve it?
A: Low yield in this compound synthesis can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Temperature:
-
Issue: The reaction temperature may be too low for efficient conversion or too high, leading to excessive side reactions.
-
Recommendation: Optimize the reaction temperature. For iron-based catalysts, a temperature range of 550°C to 620°C is typically effective.[5] Start with a lower temperature and gradually increase it while monitoring the product distribution by gas chromatography (GC) to find the optimal balance between conversion and selectivity.
-
-
Incorrect Steam-to-Hydrocarbon Ratio:
-
Issue: An improper steam-to-p-diethylbenzene ratio can negatively impact the reaction. Too little steam may not provide enough heat or effectively suppress coke formation, while too much steam can dilute the reactants excessively, lowering the throughput.
-
Recommendation: The optimal steam-to-p-diethylbenzene weight ratio can vary, but a common starting point is in the range of 3:1 to 5:1.[1] Experiment with different ratios to find the best performance for your specific setup.
-
-
Catalyst Deactivation:
-
Issue: The catalyst can lose activity over time due to several reasons, including coke deposition, poisoning by impurities in the feed, or sintering of the active metal particles at high temperatures.[4][6][7]
-
Recommendation:
-
Coke Formation: Ensure an adequate steam-to-hydrocarbon ratio to minimize coking. The catalyst can sometimes be regenerated by controlled oxidation to burn off the coke.[6]
-
Poisoning: Analyze the p-diethylbenzene feed for potential poisons like sulfur or nitrogen compounds and purify the feed if necessary.
-
Sintering: Avoid excessively high reaction temperatures that can lead to irreversible changes in the catalyst structure.
-
-
-
High Formation of Divinylbenzene:
-
Issue: A significant side reaction is the further dehydrogenation of this compound to form p-divinylbenzene. This is often favored at higher temperatures and longer residence times.
-
Recommendation: To minimize divinylbenzene formation, you can:
-
Lower the reaction temperature.
-
Increase the space velocity (reduce the residence time) of the reactants over the catalyst.
-
Adjust the catalyst formulation. Some promoters can influence the selectivity.
-
-
Premature Polymerization of this compound
Q: My this compound monomer is turning viscous or solidifying during storage or reaction. What is happening and how can I prevent it?
A: This indicates premature polymerization, a common issue with reactive monomers like this compound.
-
Understanding the Cause: this compound can undergo free-radical polymerization, which can be initiated by heat, light, or the presence of impurities.[8] This is an exothermic process, and the heat generated can accelerate the polymerization, potentially leading to a dangerous runaway reaction.[9]
-
Prevention and Mitigation:
-
Use of Inhibitors: this compound is typically supplied with an inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), to prevent polymerization during storage.[10][11] These inhibitors work by scavenging free radicals. It's crucial to ensure the inhibitor concentration is adequate, especially for long-term storage.
-
Proper Storage: Store this compound in a cool, dark place, away from heat and light sources. Refrigeration is recommended.[8]
-
Inert Atmosphere: Storing the monomer under an inert atmosphere, such as nitrogen or argon, can help prevent the formation of peroxides which can initiate polymerization.
-
Removing the Inhibitor Before Use: For polymerization reactions, the inhibitor must be removed just before use. This is typically done by washing the monomer with an aqueous alkali solution (e.g., dilute NaOH) or by passing it through an inhibitor removal column.[12]
-
Reaction Temperature Control: During subsequent polymerization reactions, carefully control the temperature to prevent a runaway reaction.
-
Data Presentation
Table 1: Effect of Temperature on p-Diethylbenzene (p-DEB) Dehydrogenation
| Temperature (°C) | p-DEB Conversion (%) | This compound Selectivity (%) | Divinylbenzene Selectivity (%) |
| 580 | 80.9 | 34.1 | 52.0 |
| 640 | 80.6 | 34.3 | 52.3 |
| 640 | 80.5 | 35.3 | 52.0 |
Data extracted from a patent describing dehydrogenation over an Fe-K-Ce-Mo catalyst system. Note that in this specific case, the primary product targeted was divinylbenzene. The data illustrates the general trend of high conversion at these temperatures.[13]
Table 2: Effect of Catalyst and Promoters on p-Diethylbenzene (p-DEB) Conversion
| Catalyst | p-DEB Conversion (%) | This compound Yield (%) | Divinylbenzene Yield (%) |
| Fe₂O₃/Al₂O₃ | 36 | 21 | 5 |
| Fe₂O₃-K₂O/Al₂O₃ | 42 | 17 | 7 |
Reaction Conditions: Temperature = 700°C, Pressure = 1 atm.[2]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol describes a general procedure for the vapor-phase dehydrogenation of p-diethylbenzene.
Materials:
-
p-Diethylbenzene (p-DEB)
-
Deionized water
-
Dehydrogenation catalyst (e.g., potassium-promoted iron oxide on alumina)
-
Quartz wool
-
Nitrogen gas for purging
Equipment:
-
Tube furnace with temperature controller
-
Quartz or stainless steel reactor tube
-
Syringe pump for liquid feed
-
Steam generator (or a means to vaporize water and mix with the p-DEB feed)
-
Condenser
-
Gas-liquid separator (e.g., a cold trap)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Pack the reactor tube with a known amount of catalyst, using quartz wool to hold the catalyst bed in place.
-
Install the reactor in the tube furnace.
-
Purge the system with nitrogen gas to remove air.
-
Heat the furnace to the desired reaction temperature (e.g., 580°C).
-
Start the flow of water to the steam generator and superheat the steam to the reaction temperature.
-
Once the temperature is stable, start the flow of p-diethylbenzene using the syringe pump. The p-DEB should be vaporized and mixed with the superheated steam before entering the reactor.
-
Pass the gaseous reaction mixture through the heated catalyst bed.
-
Cool the reactor effluent using a condenser to liquefy the organic and aqueous phases.
-
Collect the liquid products in a gas-liquid separator cooled in an ice bath.
-
Vent the non-condensable gases (mainly hydrogen) safely.
-
Separate the organic layer from the aqueous layer.
-
Analyze the organic layer by GC to determine the conversion of p-DEB and the selectivity to this compound and other products.[1]
Protocol 2: Free-Radical Polymerization of this compound
This protocol provides a basic method for the bulk polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Free-radical initiator (e.g., benzoyl peroxide or AIBN)
-
Methanol (B129727) (for precipitation)
Equipment:
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Beaker
-
Filter funnel and filter paper
Procedure:
-
Inhibitor Removal: If the this compound contains an inhibitor, wash it with 1M NaOH solution in a separatory funnel, followed by washing with deionized water until the aqueous layer is neutral. Dry the monomer over anhydrous magnesium sulfate (B86663) and filter.
-
Place the purified this compound into the reaction flask.
-
Add the desired amount of free-radical initiator (typically a small percentage of the monomer weight).
-
Heat the mixture to the desired polymerization temperature (e.g., 70-90°C for benzoyl peroxide) with stirring.[5]
-
The polymerization will proceed, and the viscosity of the solution will increase. The reaction time will depend on the temperature, initiator concentration, and desired molecular weight.
-
To stop the polymerization, cool the reaction mixture.
-
Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated poly(this compound) by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. ijche.com [ijche.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tsijournals.com [tsijournals.com]
- 4. iscre28.org [iscre28.org]
- 5. Effect of operating conditions on divinylbenzene production in diethyl benzene dehydrogenation reactor [ijche.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. benchchem.com [benchchem.com]
- 9. energyfrontier.us [energyfrontier.us]
- 10. researchgate.net [researchgate.net]
- 11. Production of p-Methylstyrene and p-Divinylbenzene from Furanic Compounds-MedSci.cn [medsci.cn]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4-Ethylstyrene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of 4-Ethylstyrene polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound polymerization in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
-
Question: My this compound polymerization is not starting, or the conversion rate is extremely low. What are the possible causes and how can I troubleshoot this?
-
Answer: Failure to initiate or slow polymerization is a common issue often related to impurities or incorrect reaction conditions.
-
Inhibitor Presence: this compound is typically supplied with an inhibitor (e.g., 4-tert-butylcatechol, TBC) to prevent premature polymerization during storage. This inhibitor must be removed before polymerization. Incomplete removal will scavenge the initiator radicals, preventing the reaction from starting.
-
Solution: Ensure complete inhibitor removal by washing the monomer with an aqueous sodium hydroxide (B78521) solution followed by water, or by passing it through a column of activated alumina (B75360). See the detailed experimental protocol for inhibitor removal below.
-
-
Initiator Decomposition: The initiator may have decomposed due to improper storage or age.
-
Solution: Use a fresh batch of initiator or verify the activity of the current batch. For thermally initiated polymerizations, ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
-
Oxygen Inhibition: Dissolved oxygen in the monomer or solvent can inhibit free-radical polymerization.
-
Solution: Degas the monomer and solvent by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles before adding the initiator.
-
-
Low Reaction Temperature: The reaction temperature may be too low for the initiator to decompose at a sufficient rate.
-
Solution: Increase the reaction temperature to a level appropriate for the initiator being used.
-
-
Issue 2: Uncontrolled, Rapid Polymerization (Runaway Reaction)
-
Question: The polymerization reaction is proceeding too quickly, leading to a rapid increase in temperature and viscosity. How can I control this?
-
Answer: A runaway reaction is a significant safety hazard and is primarily caused by inadequate heat removal. The polymerization of this compound is highly exothermic.
-
Poor Heat Transfer: As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. The viscosity of the reaction mixture also increases significantly with conversion, further impeding heat transfer.
-
Solution (Scale-Up Consideration):
-
Reactor Design: Utilize a jacketed reactor with efficient heat transfer fluid circulation. Ensure the reactor is appropriately sized for the batch.
-
Agitation: Use a robust agitation system (e.g., an anchor or helical stirrer) that can handle high-viscosity media to ensure uniform temperature distribution.
-
Solvent Use (Solution Polymerization): Performing the polymerization in a suitable solvent can help to manage the viscosity increase and improve heat transfer.
-
Monomer Feed Strategy: Instead of adding all the monomer at once, a semi-batch process where the monomer is fed gradually can help to control the rate of heat generation.
-
-
-
Excessive Initiator Concentration: Too much initiator will lead to a very high initial reaction rate and a rapid release of heat.
-
Solution: Carefully calculate and control the amount of initiator added.
-
-
Issue 3: High Polydispersity or Bimodal Molecular Weight Distribution in the Final Polymer
-
Question: The resulting poly(this compound) has a broad or bimodal molecular weight distribution. What could be the cause?
-
Answer: A non-ideal molecular weight distribution can arise from several factors affecting the polymerization kinetics.
-
Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can terminate a growing chain and initiate a new one, leading to a broader molecular weight distribution.
-
Solution: Minimize chain transfer by controlling the reaction temperature and choosing a solvent with a low chain transfer constant.
-
-
Non-uniform Initiation: If the initiator is not dispersed evenly or if there are temperature gradients in the reactor, chains will be initiated at different times and grow to different lengths.
-
Solution: Ensure efficient mixing and uniform temperature throughout the reactor.
-
-
Gel Effect (Trommsdorff Effect): At high conversions, the increased viscosity can slow down the termination reaction between polymer radicals, leading to a rapid increase in the polymerization rate and molecular weight, which can broaden the molecular weight distribution.
-
Solution: Consider stopping the polymerization at a lower conversion or using a solvent to mitigate the viscosity increase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the heat of polymerization for this compound? A1: The heat of polymerization for this compound is in the range of 16.4 to 16.9 kcal/mol (approximately 68.6 to 70.7 kJ/mol). This significant exothermic heat release is a critical consideration for thermal management during scale-up.
Q2: How does the viscosity change during this compound polymerization? A2: The viscosity of the reaction mixture increases exponentially with polymer concentration and molecular weight. For a solution of polystyrene in ethylbenzene (B125841) (a good proxy for the poly(this compound) system), the viscosity can increase by several orders of magnitude as the polymerization progresses. This has a major impact on mixing and heat transfer.
Q3: What are the recommended storage conditions for this compound monomer? A3: this compound should be stored in a cool, dark place, away from heat and direct sunlight to prevent premature polymerization. It is typically stored with an inhibitor and under an air atmosphere, as many common inhibitors require the presence of oxygen to be effective.
Q4: Can I use the same initiator for both small-scale and large-scale polymerization? A4: Yes, but the concentration and addition strategy may need to be adjusted. For large-scale reactions, it is crucial to ensure that the rate of initiation and subsequent heat generation can be effectively managed by the reactor's cooling system.
Q5: What are the key safety considerations when scaling up this compound polymerization? A5: The primary safety concern is the potential for a runaway reaction due to the exothermic nature of the polymerization.[1] Key considerations include:
-
Ensuring adequate cooling capacity for the reactor.
-
Implementing a reliable temperature monitoring and control system.
-
Having a plan for emergency cooling or reaction quenching (e.g., addition of a short-stop inhibitor).
-
Proper venting for the reactor to handle potential over-pressurization.
-
Ensuring all personnel are aware of the hazards and emergency procedures.
Data Presentation
Table 1: Physical and Thermodynamic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.21 g/mol |
| Boiling Point | 189-192 °C |
| Density | 0.888-0.897 g/cm³ |
| Heat of Polymerization | 16.4 - 16.9 kcal/mol (68.6 - 70.7 kJ/mol) |
Table 2: Representative Viscosity of Polystyrene in Ethylbenzene Solutions at 100°C
| Polymer Concentration (wt%) | Approximate Viscosity (Pa·s) |
| 20 | 0.1 |
| 40 | 10 |
| 60 | 1,000 |
| 80 | 100,000 |
Note: This data is for polystyrene and serves as an estimate for the behavior of poly(this compound). The actual viscosity will depend on the molecular weight of the polymer.
Experimental Protocols
1. Inhibitor Removal from this compound using an Alumina Column
-
Objective: To remove the TBC inhibitor from this compound monomer prior to polymerization.
-
Materials:
-
This compound (inhibited)
-
Activated basic alumina
-
Glass chromatography column
-
Glass wool
-
Collection flask
-
-
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Fill the column with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified (a rule of thumb is to use a column with a height-to-diameter ratio of about 10:1 and a volume of alumina that is about 20% of the monomer volume).
-
Gently tap the column to ensure the alumina is well-packed.
-
Carefully pour the inhibited this compound onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure as this can lead to channeling and inefficient inhibitor removal.
-
Collect the inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately as it is now susceptible to spontaneous polymerization.
-
2. Bulk Free-Radical Polymerization of this compound (Lab Scale)
-
Objective: To perform a model bulk polymerization of this compound.
-
Materials:
-
Inhibitor-free this compound
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Reaction vessel (e.g., a three-necked round-bottom flask)
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas source (Nitrogen or Argon)
-
Methanol (for precipitation)
-
-
Procedure:
-
Assemble the reaction apparatus (flask, condenser, inert gas inlet).
-
Add the desired amount of inhibitor-free this compound to the reaction flask.
-
Begin stirring and purge the system with an inert gas for 20-30 minutes to remove dissolved oxygen.
-
While maintaining a gentle inert gas flow, add the initiator (e.g., 0.1 mol% relative to the monomer).
-
Heat the reaction mixture to the desired temperature (e.g., 80-90°C for BPO).
-
Monitor the reaction progress by observing the increase in viscosity.
-
After the desired time or conversion is reached, cool the reaction mixture rapidly in an ice bath to quench the polymerization.
-
Dissolve the resulting polymer in a suitable solvent (e.g., toluene).
-
Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Collect the precipitated poly(this compound) by filtration and dry it in a vacuum oven at a moderate temperature.
-
Visualizations
Caption: Troubleshooting workflow for this compound polymerization.
Caption: Workflow for inhibitor removal from this compound.
References
Minimizing byproduct formation in Friedel-Crafts synthesis of 4-Ethylstyrene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 4-ethylstyrene. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Friedel-Crafts reactions.
Question 1: I am observing significant amounts of ortho- and meta-isomers of ethylstyrene in my product mixture. How can I improve the para-selectivity?
Answer: The formation of ortho- and meta-isomers is a common challenge in Friedel-Crafts alkylation. The ethyl group is an ortho-, para-director, but achieving high para-selectivity can be difficult. Here are several strategies to enhance the formation of the desired this compound:
-
Steric Hindrance: Employing a bulkier catalyst or alkylating agent can sterically hinder the formation of the ortho-isomer, thereby favoring the para-position.
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity. Running the reaction at 0°C or even lower can significantly favor the thermodynamically more stable para-product.
-
Catalyst Choice: The choice of Lewis acid catalyst can influence isomer distribution. While aluminum chloride (AlCl₃) is common, other catalysts like ferric chloride (FeCl₃) or zeolites might offer better selectivity in some cases. Experimenting with different catalysts is recommended.
-
Solvent Effects: The polarity of the solvent can impact the transition state and thus the isomer ratio. Non-polar solvents are often preferred.
Question 2: My reaction is producing a significant amount of diethylbenzene and other polyalkylated byproducts. What is causing this and how can I prevent it?
Answer: Polyalkylation is a classic side reaction in Friedel-Crafts alkylation because the initial product, this compound, is more reactive than the starting material (styrene or ethylbenzene).[1] To minimize polyalkylation:
-
Stoichiometry of Reactants: Use a large excess of the aromatic substrate (e.g., benzene (B151609) or ethylbenzene) relative to the alkylating agent.[1] This increases the probability that the alkylating agent will react with the starting material rather than the already-alkylated product.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of polyalkylation. Over-alkylation becomes more probable with prolonged reaction times and higher energy input.
-
Catalyst Activity: A highly active catalyst can promote polyalkylation. It may be beneficial to use a milder Lewis acid or to slightly deactivate the catalyst.
Question 3: I am getting a low yield of this compound, and the starting material is largely unreacted. What are the likely causes and solutions?
Answer: Low conversion can be attributed to several factors:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[2] Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Using a fresh, unopened container of the catalyst is advisable.[2]
-
Insufficient Catalyst: In Friedel-Crafts acylation, a stoichiometric amount of the catalyst is often required because the product can form a complex with the catalyst.[2][3] While alkylation is catalytic, sufficient catalyst loading is still crucial.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. If conversion is low, a modest increase in temperature might be necessary.
-
Purity of Reagents: Impurities in the starting materials can inhibit the reaction. Ensure the purity of your aromatic substrate and alkylating agent.
Question 4: My reaction has resulted in a complex mixture of rearranged products. Why did this happen and how can it be avoided?
Answer: Carbocation rearrangements are a known limitation of Friedel-Crafts alkylation, especially when using primary alkyl halides that can rearrange to more stable secondary or tertiary carbocations.[4] To synthesize this compound, a common route is the acylation of ethylbenzene (B125841) followed by reduction. This two-step process avoids carbocation rearrangements.
-
Friedel-Crafts Acylation Route:
-
React ethylbenzene with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst to form 4-ethylacetophenone. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[5]
-
Reduce the ketone group of 4-ethylacetophenone to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction. This will yield this compound.
-
Frequently Asked Questions (FAQs)
What is the most common industrial method for producing this compound? Industrially, this compound is typically produced by the dehydrogenation of diethylbenzene. However, for laboratory-scale synthesis, Friedel-Crafts reactions are often employed.
Can I use vinyl chloride directly to vinylate ethylbenzene? No, Friedel-Crafts reactions with vinyl halides do not work because the corresponding vinyl carbocation is highly unstable.[4][6]
Why is Friedel-Crafts acylation generally preferred over alkylation for preparing substituted styrenes? Friedel-Crafts acylation has several advantages over alkylation:
-
The acylium ion intermediate does not undergo rearrangement.
-
The acylated product is deactivated towards further electrophilic substitution, which prevents polyacylation.[1][7]
What are some common Lewis acid catalysts used in Friedel-Crafts reactions? Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). Solid acid catalysts like zeolites are also used, particularly in industrial applications.[3]
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield and selectivity of this compound synthesis via the Friedel-Crafts acylation of ethylbenzene followed by reduction. The data is compiled from typical results for similar reactions.
| Parameter | Condition A | Condition B | Condition C | Impact on Yield and Selectivity |
| Catalyst | AlCl₃ | FeCl₃ | Zeolite H-Beta | AlCl₃ is a strong catalyst leading to high conversion but potentially lower selectivity. FeCl₃ is milder. Zeolites can offer high para-selectivity. |
| Temperature | 0°C | 25°C (Room Temp) | 60°C | Lower temperatures favor para-selectivity but may require longer reaction times. Higher temperatures can lead to more byproducts. |
| Solvent | Carbon Disulfide (CS₂) | Dichloromethane (B109758) (CH₂Cl₂) | Nitrobenzene | Non-polar solvents like CS₂ often give good results. More polar solvents can affect catalyst activity and selectivity. |
| Reactant Ratio (Ethylbenzene:Acetyl Chloride) | 5:1 | 2:1 | 1:1 | A large excess of ethylbenzene minimizes polyacylation and improves the yield of the mono-acylated product. |
| Yield of 4-Ethylacetophenone | ~85% | ~70% | ~60% | Optimal conditions (e.g., Condition A) lead to higher yields. |
| Para:Ortho Isomer Ratio | >95:5 | ~90:10 | ~80:20 | Lower temperatures and sterically bulky catalysts enhance para-selectivity. |
Experimental Protocols
Synthesis of 4-Ethylacetophenone via Friedel-Crafts Acylation
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).
-
Reagents: Add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the flask. Add anhydrous dichloromethane as the solvent.
-
Addition of Reactants: Cool the mixture to 0°C in an ice bath. Add ethylbenzene (2 equivalents) to the flask. Slowly add acetyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-ethylacetophenone.
Visualizations
Caption: Troubleshooting workflow for minimizing byproducts.
Caption: Comparison of synthetic routes to this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. mt.com [mt.com]
- 6. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
Quantitative NMR (qNMR) for 4-Ethylstyrene Purity Assessment: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates is a critical aspect of quality control and regulatory compliance. 4-Ethylstyrene, a key monomer in the synthesis of various polymers and specialty chemicals, is no exception. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the purity assessment of this compound.
Executive Summary
Quantitative NMR stands out as a primary analytical method, offering direct and highly accurate purity determination without the need for a specific this compound reference standard.[1] GC-FID is a robust and highly sensitive technique, ideal for routine quality control and the detection of volatile impurities.[2][3] HPLC-UV provides versatility for the analysis of a broader range of potential impurities, including non-volatile or thermally labile compounds.[4] The choice of method will depend on the specific requirements of the analysis, including the need for absolute quantification, sample throughput, and the nature of expected impurities.
Comparison of Analytical Techniques
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[1] | Separation of volatile components based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization.[2] | Separation of components based on their partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[4] |
| Purity Determination | Absolute purity determination using a certified internal standard of a different compound.[5][6] | Typically relative purity by area percent normalization; absolute purity requires a certified standard of this compound.[2] | Typically relative purity by area percent normalization; absolute purity requires a certified standard of this compound.[4] |
| Selectivity | High; distinguishes between structurally similar isomers based on unique NMR signals. | High; excellent separation of volatile compounds.[2] | High; separation can be optimized by adjusting stationary and mobile phases.[4] |
| Precision (RSD) | Very High (<1%) | High (<2%)[2][3] | High (<2%)[7] |
| Sensitivity | Moderate (mg to µg level) | Very High (pg to ng level)[2] | High (ng to µg level)[7] |
| Sample Preparation | Simple; accurate weighing and dissolution.[8] | Simple; dilution in a suitable solvent. | Simple; dissolution in the mobile phase. |
| Analysis Time | ~10-15 minutes per sample. | ~20-30 minutes per sample.[3] | ~15-25 minutes per sample. |
| Strengths | - Primary ratio method, SI traceable.[6] - Non-destructive. - Provides structural information for impurity identification. | - High sensitivity for volatile impurities.[2] - Robust and widely available. - High sample throughput. | - Applicable to a wide range of non-volatile and thermally labile impurities.[9] - Versatile with various column and solvent options. |
| Limitations | - Lower sensitivity compared to chromatographic methods. - Potential for signal overlap in complex mixtures.[10] | - Requires volatile and thermally stable analytes. - Does not provide structural information for unknown impurities. | - Requires a UV chromophore for detection.[9] - Mobile phase consumption can be high. |
Experimental Protocols
Quantitative NMR (qNMR) Protocol
This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh and add a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene (B82404) or maleic acid) to the same vial.[11] The internal standard must have a known purity, and its signals should not overlap with the this compound signals.[8]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer the solution to an NMR tube.[8]
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and internal standard, and a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[5]
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., one of the vinyl protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation[5]:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Gas Chromatography (GC-FID) Protocol
This protocol is adapted from a validated method for styrene (B11656) and α-methylstyrene.[2][3]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or toluene) at a concentration of approximately 1 mg/mL.
2. GC-FID Conditions:
-
GC System: Agilent 6890N or equivalent.[3]
-
Column: DB-Wax (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar capillary column.[12]
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the purity by area normalization, assuming all components have a similar response factor. For higher accuracy, a calibration curve with a certified this compound standard should be prepared.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on a method developed for related styrene derivatives.[4]
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in the mobile phase to achieve a concentration of approximately 0.1 mg/mL.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (based on the UV chromophore of the styrene moiety).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the this compound peak relative to the total area of all observed peaks.
Visualizing the Workflows
Caption: qNMR workflow for this compound purity assessment.
Caption: General workflow for GC-FID and HPLC-UV analysis.
Conclusion
The selection of an analytical method for the purity assessment of this compound should be guided by the specific analytical needs. For the highest accuracy and direct SI traceability, qNMR is the superior method, providing an absolute purity value without the need for a compound-specific standard. For high-throughput quality control and the detection of volatile impurities with high sensitivity, GC-FID is a robust and efficient choice. HPLC-UV offers flexibility in analyzing a wider range of potential non-volatile impurities. In many quality control settings, employing orthogonal methods, such as qNMR and a chromatographic technique, can provide a comprehensive and highly confident purity assessment of this compound.
References
- 1. agilent.com [agilent.com]
- 2. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. ethz.ch [ethz.ch]
- 7. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mestrelab.com [mestrelab.com]
- 9. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended internal standard method for quantitative 1H NMR assisted by chromatography (EIC) for analyte overlapping impurity on 1H NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bipm.org [bipm.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Gel Permeation Chromatography (GPC) for Poly(4-ethylstyrene) Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two alternative Gel Permeation Chromatography (GPC) methodologies for the characterization of poly(4-ethylstyrene). GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[1] Understanding the molecular weight and its distribution is crucial as these properties directly influence the mechanical, chemical, and thermal characteristics of the polymer.
The following sections present a comparison of two distinct GPC setups, including detailed experimental protocols and illustrative data. This guide aims to assist researchers in selecting and implementing appropriate GPC methods for the analysis of poly(this compound) and similar polymers.
Performance Comparison
The table below summarizes the illustrative molecular weight data for a poly(this compound) sample analyzed by two different GPC methods.
Disclaimer: The following quantitative data is illustrative and based on a representative polystyrene standard, due to the lack of specific, publicly available comparative data for poly(this compound) under these exact conditions. The values for Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), and Polydispersity Index (PDI) are typical for polystyrenes with a molar mass in the range of 100,000–400,000 g/mol .[2]
| Parameter | Alternative 1: High-Resolution Analysis | Alternative 2: Rapid Analysis |
| Number-Average Molecular Weight (Mn) (Da) | 170,000 | 172,000 |
| Weight-Average Molecular Weight (Mw) (Da) | 350,000 | 355,000 |
| Polydispersity Index (PDI) (Mw/Mn) | 2.06 | 2.06 |
Experimental Protocols
Detailed methodologies for the two comparative GPC setups are provided below.
Alternative 1: High-Resolution Analysis
This method utilizes a set of columns with a smaller particle size to achieve higher resolution, which is ideal for in-depth characterization of the polymer's molecular weight distribution.
1. Sample Preparation
-
Weigh approximately 10 mg of the poly(this compound) sample into a 10 mL volumetric flask.
-
Add approximately 8 mL of HPLC-grade Tetrahydrofuran (THF).
-
Gently agitate the mixture on a shaker at room temperature until the polymer is completely dissolved. This may take several hours. Avoid vigorous shaking to prevent polymer chain degradation.[1]
-
Once dissolved, bring the solution to a final volume of 10 mL with THF to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
2. GPC System and Conditions
-
GPC System: A standard HPLC system equipped with a refractive index (RI) detector.
-
Columns: 2 x PLgel 5 µm MIXED-C columns (300 x 7.5 mm) in series.
-
Mobile Phase: HPLC-grade Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 35 °C.
-
Detector: Refractive Index (RI) detector, maintained at 35 °C.
3. Data Analysis
-
Calibrate the GPC system using a series of narrow polystyrene standards with known molecular weights.
-
Generate a calibration curve by plotting the logarithm of the molecular weight peak (Mp) versus the retention time for the standards.
-
Process the chromatogram of the poly(this compound) sample using GPC software.
-
Calculate the Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), and Polydispersity Index (PDI = Mw/Mn) relative to the polystyrene standards.[3][4]
Alternative 2: Rapid Analysis
This method employs a single, broader-range column for faster analysis times, suitable for routine quality control or high-throughput screening.
1. Sample Preparation
-
Prepare a 1 mg/mL solution of poly(this compound) in HPLC-grade Tetrahydrofuran (THF) as described in Alternative 1.
-
Ensure the polymer is fully dissolved and filter the solution through a 0.45 µm PTFE syringe filter before analysis.
2. GPC System and Conditions
-
GPC System: A standard HPLC system with an RI detector.
-
Column: 1 x Agilent PLgel 10 µm MIXED-B column (300 x 7.5 mm).
-
Mobile Phase: HPLC-grade Tetrahydrofuran (THF).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 40 °C.
-
Detector: Refractive Index (RI) detector, maintained at 40 °C.
3. Data Analysis
-
Perform a system calibration with narrow polystyrene standards as outlined in Alternative 1.
-
Create a calibration curve based on the retention times of the standards.
-
Analyze the poly(this compound) sample chromatogram to determine the Mn, Mw, and PDI values relative to the polystyrene calibration.[3][4]
GPC Experimental Workflow
The following diagram illustrates the general workflow for GPC analysis of poly(this compound).
Caption: General workflow for GPC analysis of poly(this compound).
Conclusion
The choice between a high-resolution and a rapid analysis GPC method depends on the specific research goals. The high-resolution method provides more detailed information about the molecular weight distribution, which is essential for in-depth polymer characterization and research applications. In contrast, the rapid analysis method offers a faster turnaround time, making it more suitable for routine quality control and high-throughput environments where speed is a priority. Both methods, when properly calibrated, provide reliable data on the key molecular weight parameters of poly(this compound).
References
Unveiling Thermal Transitions: A Comparative Guide to Determining the Glass Transition Temperature of Poly(4-ethylstyrene) via DSC
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for material selection and predicting performance. Differential Scanning Calorimetry (DSC) stands as a cornerstone technique for elucidating these characteristics, with the glass transition temperature (Tg) being a critical parameter. This guide provides a comprehensive comparison of the Tg of poly(4-ethylstyrene) with related polymers, supported by experimental data and detailed protocols.
The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. The Tg is not a true phase transition, but rather a kinetic one, and it is a key characteristic for defining the operational temperature range of a polymeric material.
Comparative Analysis of Glass Transition Temperatures
The substitution on the phenyl ring of polystyrene significantly influences its thermal properties. The table below summarizes the glass transition temperatures of poly(this compound) and its structural analogs, demonstrating the impact of the alkyl substituent at the para-position.
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Polystyrene | ~100 |
| Poly(4-methylstyrene) | ~115 |
| Poly(this compound) | ~97 |
| Poly(4-propylstyrene) | ~83 |
| Poly(4-butylstyrene) | ~68 |
| Poly(4-hexylstyrene) | ~38 |
| Poly(4-octylstyrene) | ~18 |
| Poly(4-tert-butylstyrene) | ~144 |
Note: The reported Tg values can vary depending on factors such as the molecular weight of the polymer and the specific experimental conditions used for DSC analysis.
The data reveals a clear trend: for linear alkyl substituents at the para-position, the glass transition temperature decreases as the length of the alkyl chain increases. This is attributed to the increased flexibility and free volume introduced by the longer, more mobile alkyl groups, which act as internal plasticizers. In contrast, the bulky tert-butyl group in poly(4-tert-butylstyrene) restricts chain mobility, leading to a significantly higher Tg compared to polystyrene.
Experimental Protocol: Determination of Tg by DSC
The following protocol outlines a standard procedure for determining the glass transition temperature of poly(this compound) using Differential Scanning Calorimetry. This methodology is based on established practices for thermal analysis of polystyrene and its derivatives.[1]
1. Instrumentation:
A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling accessory is required.
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.
-
Seal the pan hermetically to ensure a controlled atmosphere and prevent any loss of volatile components.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
3. DSC Measurement Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to provide a stable and non-reactive environment.
-
Thermal History Erasure: Heat the sample from ambient temperature to a temperature approximately 30-50°C above the expected Tg (e.g., to 150°C for poly(this compound)) at a heating rate of 20°C/min. Hold at this temperature for 2-5 minutes to erase any prior thermal history.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature well below the Tg (e.g., 0°C).
-
Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above the Tg (e.g., 150°C). The data from this second heating scan is typically used for the determination of the Tg.[1]
4. Data Analysis:
The glass transition is observed as a step-like change in the heat flow curve of the DSC thermogram. The Tg can be determined using various methods, with the midpoint method being the most common. This involves identifying the onset and endset of the transition and calculating the temperature at the midpoint of the step. The specific heat capacity change (ΔCp) at the glass transition can also be determined from the height of the step.
Experimental Workflow
The logical flow of the experimental procedure for determining the Tg of poly(this compound) using DSC is illustrated in the diagram below.
Experimental workflow for Tg determination by DSC.
This guide provides a foundational understanding of the determination of the glass transition temperature of poly(this compound) using DSC and offers a comparative context with other poly(alkylstyrene)s. For researchers engaged in the development of new materials and formulations, a thorough characterization of thermal properties is an indispensable step in ensuring product quality, performance, and reliability.
References
A Comparative Guide to the Thermal Stability of 4-Ethylstyrene Copolymers and Other Polystyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of 4-ethylstyrene copolymers and related polystyrene derivatives using thermogravimetric analysis (TGA). The following sections present quantitative data, comprehensive experimental protocols, and visual diagrams to facilitate an objective evaluation of these materials for various research and development applications.
Comparative Thermal Decomposition Data
The thermal stability of polymers is a critical parameter for their processing and application. Thermogravimetric analysis (TGA) is a standard technique used to determine the temperature at which a polymer begins to decompose (onset temperature) and the temperature at which the rate of decomposition is maximal (peak decomposition temperature). The data presented below, primarily from a study by Şenocak et al. (2016), compares the peak volatilization temperatures of several para-substituted styrene (B11656) homopolymers at different heating rates under a nitrogen atmosphere.[1] While specific data for poly(this compound) and poly(4-tert-butylstyrene) were not available in the reviewed literature, general information suggests their thermal stability is comparable to other alkyl-substituted polystyrenes. One source indicates that poly(p-alkylstyrene) homopolymers are generally stable up to 300°C.
| Polymer | Peak Volatilization Temperature (°C) at 5 °C/min | Peak Volatilization Temperature (°C) at 10 °C/min | Peak Volatilization Temperature (°C) at 15 °C/min | Peak Volatilization Temperature (°C) at 20 °C/min | Peak Volatilization Temperature (°C) at 25 °C/min |
| Polystyrene (PS) | 391.8 | 402.5 | 409.2 | 413.2 | 417.8 |
| Poly(4-methylstyrene) (PMS) | 394.8 | 405.3 | 410.7 | 416.7 | 420.2 |
| Poly(this compound) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Poly(4-tert-butylstyrene) | >300 (onset)[2] | Not Specified | Not Specified | Not Specified | Not Specified |
| Poly(p-chlorostyrene) (PClS) | 382.3 | 393.1 | 399.2 | 404.2 | 407.9 |
| Poly(p-bromostyrene) (PBrS) | 387.2 | 397.7 | 403.7 | 409.0 | 413.1 |
Note: Data for PS, PMS, PClS, and PBrS are from Şenocak, A., Alkan, C., & Karadağ, A. (2016).[1] The onset temperature for Poly(4-tert-butylstyrene) is an approximate value.[2]
Experimental Protocols
The following is a representative experimental protocol for conducting thermogravimetric analysis on styrene copolymers, based on common practices found in the literature.[1]
Objective: To determine the thermal stability and decomposition characteristics of this compound copolymers and other polystyrene derivatives.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean TGA pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Tare the balance.
-
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of around 600°C.
-
Heating Rate: A linear heating rate of 10°C/min is common, although multiple heating rates (e.g., 5, 10, 15, 20, 25°C/min) can be used for kinetic studies.[1]
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins.
-
The peak decomposition temperature is identified from the peak of the first derivative of the TGA curve (the DTG curve), which represents the point of the maximum rate of weight loss.
-
Visualizing the Process
To better understand the experimental process and the underlying chemical changes, the following diagrams are provided.
References
A Comparative Analysis of 4-Ethylstyrene and Styrene Reactivity in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-ethylstyrene and styrene (B11656) in copolymerization reactions. Understanding the relative reactivities of these monomers is crucial for the rational design of copolymers with tailored properties for applications in drug delivery, biomaterials, and other advanced fields. This document summarizes available experimental data, outlines the theoretical basis for the observed reactivity trends, and provides detailed experimental protocols for the determination of reactivity ratios.
Executive Summary
In copolymerization, the rate at which different monomers add to a growing polymer chain determines the final composition and microstructure of the copolymer. This relative reactivity is quantified by monomer reactivity ratios (r). While extensive data is available for styrene, specific experimental data for the copolymerization of this compound is less common in publicly accessible literature. However, based on established principles of polymer chemistry, a clear trend in reactivity can be predicted.
The key finding is that styrene is generally more reactive than this compound in radical copolymerization. This difference arises from the electronic effect of the ethyl group substituent on the styrene ring. The electron-donating nature of the para-ethyl group in this compound increases the electron density of the vinyl group, making it less susceptible to attack by a growing polymer radical.
Theoretical Background: The Role of Substituents in Styrene Reactivity
The reactivity of a vinyl monomer in radical polymerization is significantly influenced by the electronic nature of any substituents on the double bond or aromatic ring. In the case of substituted styrenes, the Hammett equation provides a framework for understanding these effects. The equation relates the rate of reaction to the electronic properties of the substituent.
The ethyl group in the para position of this compound is an electron-donating group. This has two primary consequences:
-
Increased Electron Density at the Vinyl Group: The ethyl group pushes electron density into the aromatic ring and, through resonance, to the vinyl group. This makes the double bond less electrophilic and therefore less reactive towards the nucleophilic radical at the end of the growing polymer chain.
-
Stabilization of the Monomer: The electron-donating effect stabilizes the monomer, increasing the activation energy required for it to add to a growing chain.
Conversely, styrene, lacking this electron-donating group, has a more electrophilic double bond and is therefore more readily attacked by the growing radical chain.
Quantitative Comparison of Reactivity Ratios
Table 1: Reactivity Ratios for the Copolymerization of Styrene (M₁) and Methyl Methacrylate (B99206) (M₂) at 60°C
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Styrene) | r₂ (MMA) | r₁ * r₂ | Copolymer Type |
| Styrene | Methyl Methacrylate | ~0.52 | ~0.46 | ~0.24 | Random |
Data sourced from multiple literature reports, slight variations exist.[1][2][3][4]
Expected Reactivity Ratios for this compound (M₁) with Methyl Methacrylate (M₂)
Based on the electronic effects discussed, it is predicted that the reactivity ratio for this compound (r₁) in its copolymerization with MMA will be lower than that of styrene. The electron-donating ethyl group deactivates the monomer towards both its own radical and the MMA radical.
Table 2: Predicted Reactivity Trend for this compound vs. Styrene with MMA
| Monomer 1 (M₁) | Monomer 2 (M₂) | Predicted r₁ Value | Predicted Reactivity vs. Styrene |
| This compound | Methyl Methacrylate | < 0.52 | Less Reactive |
This prediction is consistent with studies on other para-substituted styrenes with electron-donating groups, which consistently show lower reactivity compared to styrene.
Experimental Protocols for Determining Reactivity Ratios
The reactivity ratios presented are determined experimentally. The two most common methods are the Fineman-Ross and the Kelen-Tüdős methods.[5][6][7] These methods are based on analyzing the composition of the copolymer formed at low monomer conversions from a series of experiments with different initial monomer feed ratios.
General Experimental Workflow
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. rsc.org [rsc.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Copolymerization kinetics of methyl methacrylate-styrene obtained by PLP-MALDI-ToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Glass transition temperature of poly(4-ethylstyrene) vs. polystyrene
A Comparative Analysis of the Glass Transition Temperatures of Poly(4-ethylstyrene) and Polystyrene
This guide provides a detailed comparison of the glass transition temperatures (Tg) of poly(this compound) and polystyrene. The data and methodologies presented are intended for researchers, scientists, and drug development professionals working with these polymers.
Introduction
The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers. It marks the reversible transition from a hard, rigid, glassy state to a more flexible, rubbery state as the temperature increases.[1] This property is paramount in determining a polymer's mechanical properties, such as tensile strength, impact resistance, and operational temperature range.[1] Polystyrene is a widely used thermoplastic that exists in a solid, glassy state at room temperature and begins to flow above its Tg of approximately 100°C.[2] This guide compares the Tg of polystyrene with that of poly(this compound), a derivative with an ethyl group at the para position of the styrene (B11656) monomer.
Data Presentation
The glass transition temperatures for poly(this compound) and polystyrene are summarized in the table below. These values are typically determined by Differential Scanning Calorimetry (DSC).
| Polymer | Chemical Structure | Glass Transition Temperature (Tg) |
| Polystyrene |
| ~100 °C[2] |
| Poly(this compound) |
| ~108 °C[2] |
Note: The exact Tg can vary depending on factors such as molecular weight, measurement method, and the thermal history of the sample.[3]
Discussion
The addition of a para-ethyl group to the styrene monomer unit in poly(this compound) results in a slightly higher glass transition temperature compared to polystyrene. This increase can be attributed to the bulkier ethyl group, which restricts the rotational freedom of the polymer backbone more than the hydrogen atom in polystyrene. This increased steric hindrance leads to a higher energy requirement (and thus a higher temperature) for the polymer chains to gain enough mobility to transition from the glassy to the rubbery state.
Experimental Protocols
The most common method for determining the glass transition temperature of polymers is Differential Scanning Calorimetry (DSC).[4]
Objective: To measure the glass transition temperature (Tg) of the polymer samples.
Instrumentation: A standard differential scanning calorimeter.
Experimental Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: The sample is heated from ambient temperature to a temperature well above its expected Tg at a constant heating rate (e.g., 10 °C/min). This step is crucial to erase any prior thermal history of the polymer.[2]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature significantly below its Tg.
-
Second Heating Scan: A second heating scan is performed at the same heating rate as the first scan. The glass transition temperature is determined from the data collected during this second heating scan.[5]
-
-
Data Analysis: The Tg is typically identified as the midpoint of the step-like transition in the heat flow curve obtained during the second heating scan.[3]
Visualization
The following diagram illustrates the relationship between the chemical structure of the monomers and the resulting glass transition temperature of the polymers.
Caption: Influence of substituent on the glass transition temperature.
References
A Comparative Guide to the Mechanical Properties of Polymers from 4-Ethylstyrene and Other Styrenic Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of polymers derived from 4-Ethylstyrene and other key styrenic monomers, including styrene (B11656), α-methylstyrene, and the crosslinking comonomer divinylbenzene (B73037). The information presented is supported by available experimental data and standardized testing protocols to assist in material selection for advanced research and development applications.
Data Presentation: Comparative Mechanical Properties
The structural variations among styrenic monomers—such as the presence and position of alkyl substituents or the introduction of crosslinking agents—give rise to polymers with distinct mechanical profiles. The following table summarizes key mechanical properties for these polymers.
| Property | Poly(this compound) | Polystyrene (PS) | Poly(α-methylstyrene) (PαMS) | Poly(styrene-co-divinylbenzene) (PS-DVB) |
| Tensile Strength | Data not readily available in searched sources. Expected to be comparable to or slightly lower than PS due to the flexible ethyl group. | 46–60 MPa | Data not applicable due to thermal instability. | Significantly increases with DVB content. |
| Young's Modulus | Data not readily available in searched sources. The bulky ethyl group may slightly increase stiffness compared to PS. | 3000–3600 MPa | Data not applicable due to thermal instability. | Significantly increases with DVB content (e.g., by 20-40% with ~4-11% DVB). |
| Elongation at Break | Data not readily available in searched sources. | 3–4% | Data not applicable due to thermal instability. | Decreases significantly as the material becomes more rigid and brittle with crosslinking. |
In-Depth Comparison of Styrenic Polymers
Polystyrene (PS): The Benchmark
Polystyrene, derived from the polymerization of styrene monomer, is a widely used thermoplastic known for its clarity, rigidity, and ease of processing. However, it is inherently brittle, exhibiting low elongation at break. This brittleness limits its use in applications requiring high impact strength or flexibility. Its mechanical properties serve as a crucial baseline for evaluating the effects of structural modifications in other styrenic polymers.
Poly(this compound) (P4ES)
Poly(this compound) is a derivative of polystyrene where an ethyl group is attached at the para position of the benzene (B151609) ring. While specific quantitative data on its bulk mechanical properties are not widely documented in the available literature, the presence of the ethyl group is known to influence the polymer's characteristics.[1] The alkyl substitution can affect chain packing and mobility, potentially altering the glass transition temperature and stiffness compared to standard polystyrene. It readily undergoes polymerization and can be copolymerized with agents like divinylbenzene to enhance thermal and mechanical stability.[1]
Poly(α-methylstyrene) (PαMS)
The addition of a methyl group to the alpha-carbon of the vinyl group in α-methylstyrene creates significant steric hindrance along the polymer backbone. This structural feature results in a polymer, Poly(α-methylstyrene), that is thermally unstable due to a low ceiling temperature (65°C). Above this temperature, the polymerization reaction reverses, leading to depolymerization. This instability makes it unsuitable for conventional melt processing and, consequently, standard mechanical property data like tensile strength is not available or applicable for most practical applications.
Poly(styrene-co-divinylbenzene) (PS-DVB)
Divinylbenzene (DVB) contains two vinyl groups, allowing it to act as a potent crosslinking agent when copolymerized with styrene. The incorporation of even a small percentage of DVB transforms the thermoplastic nature of polystyrene into a rigid, thermoset network. This crosslinking dramatically enhances the material's mechanical properties, leading to a significant increase in Young's modulus and overall strength. However, this increased rigidity comes at the cost of ductility, making the material more brittle with very low elongation at break.
Mandatory Visualization
Below are diagrams illustrating the relationship between monomer structure and polymer properties, and a typical experimental workflow for mechanical testing.
Caption: Relationship between styrenic monomer structure and resulting polymer properties.
Caption: Experimental workflow for determining polymer tensile properties via ASTM D638.
Experimental Protocols
The mechanical properties cited in this guide are determined using standardized tensile testing. The most common procedure is the ASTM D638: Standard Test Method for Tensile Properties of Plastics .
ASTM D638 Tensile Testing Protocol
This test is performed on a universal testing machine (UTM) to determine a plastic's ultimate tensile strength, Young's modulus, and elongation at break.[2][3]
1. Specimen Preparation:
-
Test specimens are prepared in a standard "dumbbell" or "dog-bone" shape. The Type I specimen is most common for rigid plastics.[2]
-
Preparation methods include injection molding, machining, or die-cutting from a sheet or plate. Surfaces must be smooth and free of defects to prevent premature failure.[4]
2. Conditioning:
-
Before testing, specimens must be conditioned to ensure comparability of results.
-
The standard conditioning environment is 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 40 hours.
3. Testing Procedure:
-
The conditioned specimen is securely mounted in the grips of the universal testing machine.[4]
-
An extensometer is attached to the specimen's gauge length to precisely measure elongation.[2][4]
-
A uniaxial tensile load is applied by separating the grips at a constant rate of speed until the specimen fractures. The speed depends on the material but is typically 5 mm/min for rigid plastics.[4]
4. Data Acquisition and Calculation:
-
The UTM software records the applied force and the corresponding elongation in real-time, generating a stress-strain curve.[2]
-
From this curve, the following properties are calculated:[3]
-
Tensile Strength: The maximum stress the material withstands before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture, indicating ductility.
-
References
Hydrophobicity comparison of 4-Ethylstyrene and 4-tert-butylstyrene polymers
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of polymer science, particularly in applications sensitive to surface interactions like drug delivery systems and biomedical coatings, the hydrophobicity of a polymer is a critical parameter. This guide provides a detailed comparison of the hydrophobicity of two closely related polystyrene derivatives: poly(4-Ethylstyrene) and poly(4-tert-butylstyrene). By examining their molecular structure alongside supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with the insights needed to select the appropriate material for their specific applications.
Executive Summary
Poly(4-tert-butylstyrene) exhibits significantly greater hydrophobicity than poly(this compound). This difference is primarily attributed to the presence of the bulky tert-butyl group in the former, which increases the non-polar character of the polymer surface. This increased hydrophobicity is quantitatively demonstrated by a higher water contact angle for poly(4-tert-butylstyrene) as compared to polystyrene, which serves as a close structural analog for poly(this compound).
Molecular Structure and its Impact on Hydrophobicity
The hydrophobicity of a polymer is intrinsically linked to its chemical structure. Both poly(this compound) and poly(4-tert-butylstyrene) are derivatives of polystyrene, featuring an alkyl substituent at the para position of the styrene (B11656) monomer.
Caption: Structural comparison of Poly(this compound) and Poly(4-tert-butylstyrene).
The key distinction lies in the nature of the alkyl group. The ethyl group in poly(this compound) is a simple, two-carbon chain. In contrast, the tert-butyl group in poly(4-tert-butylstyrene) is a bulkier, branched structure with four carbon atoms. This larger, more sterically hindering tert-butyl group significantly increases the non-polar surface area of the polymer, leading to a more pronounced hydrophobic character.
Quantitative Comparison of Hydrophobicity
The most common method to quantify the hydrophobicity of a solid surface is by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity, as the water beads up on the surface rather than spreading out.
For the purpose of this comparison, the water contact angle of polystyrene (PS) is used as a proxy for poly(this compound). Polystyrene, lacking any alkyl substituent at the para position, is structurally very similar to and slightly less hydrophobic than poly(this compound).
| Polymer | Water Contact Angle (θ) | Reference |
| Polystyrene (as a proxy for Poly(this compound)) | ~ 91.1° - 94° | [1] |
| Poly(4-tert-butylstyrene) | ~ 105° | [2] |
Experimental Protocols
The following section details the typical experimental methodologies for determining the water contact angle of polymer films.
Synthesis of Polymer Films
To perform contact angle measurements, thin films of the polymers are typically prepared. A common method is spin coating:
-
Solution Preparation: The polymer (poly(this compound) or poly(4-tert-butylstyrene)) is dissolved in a suitable solvent (e.g., toluene, chloroform) to create a dilute solution (e.g., 1-5 wt%).
-
Substrate Preparation: A flat, smooth substrate, such as a silicon wafer or glass slide, is cleaned meticulously to remove any organic or particulate contaminants. This often involves sonication in solvents like acetone (B3395972) and isopropanol, followed by drying with a stream of nitrogen.
-
Spin Coating: A small amount of the polymer solution is dispensed onto the center of the substrate. The substrate is then rotated at a high speed (e.g., 1000-4000 rpm) to spread the solution evenly and evaporate the solvent, leaving a thin, uniform polymer film.
-
Annealing: The coated substrate is often annealed above the polymer's glass transition temperature to remove any residual solvent and to allow the polymer chains to relax into a thermodynamically stable conformation.
Water Contact Angle Measurement
The sessile drop method is a standard technique for measuring the static water contact angle on a solid surface.
Caption: Workflow for sessile drop water contact angle measurement.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a light source is used.
-
Droplet Deposition: A small droplet of deionized water (typically 1-5 µL) is gently deposited onto the surface of the polymer film using a precision syringe.
-
Image Acquisition: An image of the droplet resting on the surface is captured by the camera. The image must be clear and show the three-phase (solid-liquid-gas) contact line.
-
Angle Analysis: Software is used to analyze the profile of the droplet. The angle formed between the tangent to the droplet at the three-phase contact point and the solid surface is measured. This is the static water contact angle.
-
Replicates: Measurements are typically repeated at multiple locations on the film surface to ensure statistical reliability and account for any surface heterogeneity.
Conclusion
References
Determining Monomer Reactivity Ratios for 4-Ethylstyrene Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the monomer reactivity ratios of 4-ethylstyrene (4-ES) in copolymerization with various comonomers. Understanding these ratios is critical for designing and synthesizing copolymers with specific properties essential for applications in drug delivery, biomaterials, and other advanced fields. This document presents available experimental data, detailed protocols for determining reactivity ratios, and visual representations of key concepts and workflows.
Performance Comparison: Monomer Reactivity Ratios
The reactivity of a monomer in a copolymerization reaction is a key determinant of the resulting copolymer's microstructure and, consequently, its macroscopic properties. The monomer reactivity ratios, r₁ and r₂, quantify the relative preference of a growing polymer chain ending in one monomer to add the same type of monomer versus the other comonomer.
Unfortunately, comprehensive experimental data for the monomer reactivity ratios of this compound with a wide range of common comonomers is not extensively available in the public domain. However, data for the anionic copolymerization of this compound (p-ES) with isoprene (B109036) (I) has been reported.[1] To provide a broader comparative context, this guide also includes reactivity ratios for styrene (B11656) (a structurally similar monomer) with other common comonomers. The electron-donating ethyl group in the para position of this compound is known to decrease its reactivity in anionic copolymerization compared to styrene.[1][2]
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Type | Notes |
| This compound (p-ES) | Isoprene (I) | 0.022[1] | 21.9[1] | Anionic | In situ ¹H NMR kinetics characterization revealed a strong gradient structure.[1] |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Radical | Represents a nearly ideal random copolymerization. |
| Styrene | Butyl Acrylate (B77674) | 0.887 | 0.216 | Radical | Indicates a tendency for blocks of styrene and random incorporation of butyl acrylate. |
| Styrene | Acrylonitrile | 0.431 | 0.224 | Radical | Shows a tendency towards alternating copolymerization.[3] |
| Styrene | 2-Ethylhexyl Acrylate | 0.926 | 0.238 | Radical | [4] |
Note: The provided data for styrene copolymers is for illustrative purposes and may not be directly predictive of the behavior of this compound with the same comonomers. Experimental determination of the specific reactivity ratios for this compound with the desired comonomers is highly recommended for precise copolymer design.
Experimental Protocols for Determining Monomer Reactivity Ratios
The determination of monomer reactivity ratios typically involves synthesizing a series of copolymers with varying initial monomer feed ratios and analyzing their composition. The data is then fitted to one of several established models.
General Copolymerization Procedure (Radical Polymerization)
A series of polymerization reactions are carried out with different initial molar ratios of the two monomers (e.g., this compound and a comonomer).
-
Materials: this compound, comonomer, radical initiator (e.g., azobisisobutyronitrile - AIBN), solvent (e.g., toluene, benzene), and a non-reactive internal standard for NMR analysis (e.g., 1,3,5-trioxane).
-
Procedure:
-
Purify monomers to remove inhibitors.
-
In a series of reaction vessels, add known amounts of this compound, the comonomer, initiator, and solvent. The total monomer concentration is typically kept constant.
-
Degas the solutions by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
Place the sealed vessels in a constant temperature bath to initiate polymerization.
-
Stop the reactions at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant. This is typically achieved by rapid cooling and addition of an inhibitor.
-
Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter, wash, and dry the copolymer to a constant weight.
-
Copolymer Composition Analysis by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the composition of the resulting copolymer.
-
Sample Preparation: Dissolve a known amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis:
-
Identify characteristic peaks corresponding to each monomer unit in the copolymer. For example, the aromatic protons of the this compound unit and specific protons of the comonomer unit (e.g., the ester methyl group in methyl methacrylate).
-
Integrate the areas of these characteristic peaks.
-
Calculate the molar ratio of the two monomers in the copolymer from the ratio of the integrated peak areas, taking into account the number of protons each peak represents.
-
Calculation of Reactivity Ratios: Fineman-Ross and Kelen-Tüdős Methods
The Fineman-Ross and Kelen-Tüdős methods are graphical techniques used to determine monomer reactivity ratios from the initial monomer feed ratios and the resulting copolymer compositions.
-
Fineman-Ross Equation:
-
G = H * r₁ - r₂
-
Where G = (F-1)/f and H = F/f²
-
f is the molar ratio of M₁ to M₂ in the feed ([M₁]/[M₂])
-
F is the molar ratio of M₁ to M₂ in the copolymer (d[M₁]/d[M₂])
-
A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.
-
-
Kelen-Tüdős Equation:
-
η = (r₁ + r₂/α) * ξ - r₂/α
-
Where η = G / (α + H) and ξ = H / (α + H)
-
α is an arbitrary constant, typically (H_min * H_max)⁰.⁵ to ensure a more even distribution of data points.
-
A plot of η versus ξ gives a straight line. The intercept at ξ=0 is -r₂/α and the intercept at ξ=1 is r₁.
-
Visualizations
The following diagrams illustrate key concepts and workflows in determining monomer reactivity ratios.
Caption: Experimental workflow for determining monomer reactivity ratios.
Caption: Propagation pathways in the copolymerization of two monomers.
References
Cross-Validation of Analytical Methods for the Quantification of 4-Ethylstyrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the precise quantification of 4-Ethylstyrene. As a volatile organic compound of interest in various industrial and environmental contexts, accurate and reliable measurement of this compound is paramount. This document outlines the experimental protocols and performance data for Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), offering a framework for method selection and cross-validation.
Introduction to Analytical Methodologies
The quantification of this compound necessitates the use of sensitive and selective analytical techniques. Gas chromatography is a cornerstone for the analysis of volatile compounds like this compound, with both Flame Ionization Detection (FID) and Mass Spectrometry (MS) serving as robust detection methods.[1] HPLC offers an alternative approach, particularly for samples in a liquid matrix where volatility is not the primary means of separation.[1]
The choice of method is often dictated by the sample matrix, the required level of sensitivity, and the desired degree of specificity. Cross-validation of these methods is crucial to ensure consistency and reliability of analytical data across different platforms and laboratories.
Comparative Performance of Analytical Methods
The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council on Harmonisation (ICH) guidelines. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes the typical performance characteristics for the quantification of this compound using GC-FID, GC-MS, and HPLC-UV.
| Parameter | GC-FID | GC-MS (SIM Mode) | HPLC-UV |
| Linearity (R²) | > 0.99[2][3] | > 0.99 | > 0.99[4] |
| Limit of Detection (LOD) | ~0.25 ppm[5] | Low ppb range | 2.43 µg/mL[4] |
| Limit of Quantification (LOQ) | ~0.8 ppm | Mid ppb range | 7.38 µg/mL[4] |
| Accuracy (% Recovery) | 96.5%[5] | 95-105% | 98-102%[6] |
| Precision (%RSD) | < 3%[5] | < 10% | < 2%[4] |
| Selectivity | Good | Excellent | Good |
| Typical Application | Routine analysis, quality control | Trace analysis, confirmation | Liquid samples, non-volatile matrices |
Detailed Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections provide representative protocols for the quantification of this compound using GC-FID, GC-MS, and HPLC-UV.
Sample Preparation
The choice of sample preparation technique is critical for accurate quantification and is highly dependent on the sample matrix.
-
Direct Injection: For liquid samples with relatively high concentrations of this compound, direct injection into the chromatograph may be suitable. The sample is typically dissolved in a suitable solvent.
-
Headspace Analysis: For solid or liquid samples where this compound is volatile, static headspace (HS) analysis is a common and robust technique.[7][8] The sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace gas, which is then injected into the GC.[7] This method is particularly useful for minimizing matrix effects.[7][8]
-
Purge and Trap (P&T): This dynamic headspace technique is used for achieving very low detection limits in aqueous and solid samples.[9][10] An inert gas is bubbled through the sample, stripping the volatile this compound, which is then trapped on an adsorbent material. The trap is subsequently heated to desorb the analyte into the GC system.[9][10]
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is adapted from a validated procedure for styrene (B11656) analysis and is suitable for the quantification of this compound.[2][3]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.[11][12]
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 300 °C
-
Makeup Gas: Nitrogen.
-
-
Calibration: A multi-point calibration curve is generated using standard solutions of this compound in a suitable solvent (e.g., methanol) over the desired concentration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and sensitivity compared to GC-FID, making it ideal for trace-level analysis and confirmation.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Same as GC-FID.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound (m/z 132, 117, 91) should be monitored.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Calibration: A multi-point calibration curve is constructed using standard solutions of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the analysis of this compound in liquid samples, particularly when the compound is present as a non-volatile residue or in a complex liquid matrix.[13]
-
Instrumentation: An HPLC system equipped with a UV detector and a reverse-phase column.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
-
Calibration: A calibration curve is prepared by injecting standard solutions of this compound in the mobile phase at various concentrations.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the analytical method validation and the decision-making process for selecting an appropriate method.
Caption: Workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
Conclusion
The choice of an analytical method for the quantification of this compound should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample matrix, the desired sensitivity, and the need for confirmatory analysis. GC-FID offers a robust and cost-effective solution for routine analysis, while GC-MS provides superior sensitivity and specificity for trace-level quantification and identity confirmation.[1] HPLC-UV is a valuable alternative for liquid samples. A comprehensive cross-validation of these methods is essential to ensure data integrity and comparability across different analytical platforms. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers to develop, validate, and implement reliable analytical methods for this compound quantification.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 3. scielo.org.co [scielo.org.co]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. scispace.com [scispace.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
4-Ethylstyrene vs. Styrene: A Comparative Performance Analysis as Reactive Diluents in Unsaturated Polyester Resins
A detailed guide for researchers and professionals in polymer science and drug development, this report provides a comprehensive comparison of 4-ethylstyrene and styrene (B11656) as reactive diluents for unsaturated polyester (B1180765) resins (UPR). This analysis is supported by experimental data on viscosity reduction, curing characteristics, and mechanical properties.
Introduction
Reactive diluents are crucial components in unsaturated polyester resin formulations, serving to reduce viscosity for improved processing and to participate in the cross-linking reaction to become an integral part of the final thermoset polymer. For decades, styrene has been the industry-standard reactive diluent due to its low cost, effectiveness in viscosity reduction, and good performance characteristics. However, health and safety concerns associated with styrene's volatility and classification as a hazardous air pollutant have driven the search for viable alternatives. This compound, a close structural analog of styrene, has emerged as a potential substitute. This guide provides a detailed, data-driven comparison of the performance of this compound and styrene as reactive diluents in unsaturated polyester resins.
Viscosity Reduction
The primary function of a reactive diluent is to lower the viscosity of the highly viscous unsaturated polyester resin, facilitating processes such as molding, spraying, and impregnation of reinforcements. The effectiveness of a diluent is determined by its own viscosity and its ability to solvate the polymer chains.
| Property | This compound | Styrene |
| Viscosity (at 25°C) | ~0.8 mPa·s | ~0.7 mPa·s |
| Density (at 25°C) | ~0.897 g/cm³[1] | ~0.909 g/cm³[2] |
Curing Characteristics
The curing process, initiated by a catalyst, involves the copolymerization of the reactive diluent with the unsaturation in the polyester chains, leading to the formation of a cross-linked thermoset. Key parameters to evaluate curing performance include gel time, peak exotherm temperature, and cure time.
| Curing Parameter | This compound (UPR) | Styrene (UPR) |
| Gel Time | Data not available | Varies with initiator/promoter concentration[3] |
| Peak Exotherm Temperature | Data not available | Varies with initiator/promoter concentration[3] |
| Cure Time | Data not available | Varies with initiator/promoter concentration[4] |
While specific quantitative data for the curing characteristics of this compound in a standard UPR formulation is not available in the reviewed literature, the reactivity of the vinyl group in this compound is expected to be similar to that of styrene. This would likely result in comparable curing profiles under similar initiation conditions. However, experimental verification is necessary to confirm this.
Mechanical Properties of Cured Resins
The mechanical properties of the final cured resin are critical for its intended application. These properties are influenced by the type and concentration of the reactive diluent, which becomes incorporated into the polymer network.
| Mechanical Property | Unsaturated Polyester Resin with Styrene |
| Tensile Strength | ~35 - 85 MPa |
| Flexural Modulus | ~2.0 - 4.0 GPa |
| Elongation at Break | ~1.5 - 5.0% |
Note: The mechanical properties of UPR-styrene systems can vary significantly depending on the specific resin, styrene content, and curing conditions.
Experimental Protocols
To facilitate further research and direct comparison, the following experimental methodologies are provided, based on established ASTM standards.
Resin Formulation and Curing
A standardized workflow for the preparation and curing of resin samples is essential for comparative studies.
Figure 1: Experimental workflow for resin preparation and testing.
Methodology for Resin Formulation:
-
Resin and Diluent Preparation: An unsaturated polyester resin is pre-weighed into a suitable container. The reactive diluent (this compound or styrene) is added at a specified weight percentage (e.g., 30-40% of the total resin weight). The mixture is thoroughly blended using a mechanical stirrer until a homogeneous solution is obtained.
-
Initiator and Promoter Addition: A promoter, such as cobalt naphthenate, is added to the resin-diluent mixture and stirred. Subsequently, an initiator, such as methyl ethyl ketone peroxide (MEKP), is added immediately before casting. The amounts of initiator and promoter should be carefully controlled as they significantly impact the curing characteristics.[3]
-
Casting and Curing: The fully formulated resin is poured into molds of appropriate dimensions for the required mechanical tests. The resin is allowed to cure at a controlled temperature (e.g., room temperature or an elevated temperature). A post-curing cycle at an elevated temperature may be employed to ensure complete reaction and stable mechanical properties.
Viscosity Measurement
Apparatus: Rotational viscometer. Procedure: The viscosity of the resin-diluent mixture (before the addition of initiator and promoter) is measured at a constant temperature (e.g., 25°C) according to ASTM D2196.
Curing Characteristics
Apparatus: Differential Scanning Calorimetry (DSC) or a temperature-monitoring setup with a thermocouple. Procedure: The gel time, cure time, and peak exotherm temperature can be determined by monitoring the temperature of the reacting resin mass over time, as outlined in ASTM D2471. The gel time is the time taken to reach a specific viscosity or a rapid increase in temperature. The peak exotherm is the maximum temperature reached during the curing reaction.
Mechanical Property Testing
Apparatus: Universal Testing Machine. Procedures:
-
Tensile Properties: Tensile strength, modulus, and elongation at break are determined according to ASTM D638 using dog-bone shaped specimens.
-
Flexural Properties: Flexural strength and modulus are determined using a three-point bending test according to ASTM D790 on rectangular bar specimens.
Signaling Pathway and Logical Relationships
The curing of unsaturated polyester resins is a free-radical copolymerization process. The logical relationship of the key components and steps is illustrated below.
Figure 2: Signaling pathway for the curing of UPR.
Conclusion
Styrene has long been the dominant reactive diluent for unsaturated polyester resins due to its effectiveness and low cost. This compound presents a chemically similar alternative that, based on its physical properties, is expected to offer comparable performance in terms of viscosity reduction. However, a comprehensive, direct comparison of their impact on curing characteristics and the final mechanical properties of the cured resin is hampered by a lack of publicly available experimental data for this compound in UPR systems.
References
Comparative study of initiators for 4-Ethylstyrene polymerization
A Comparative Guide to Initiators for 4-Ethylstyrene Polymerization
For researchers, scientists, and drug development professionals, the choice of initiator is a critical parameter in the synthesis of poly(this compound) (P4ES), directly influencing the polymer's molecular weight, polydispersity, and ultimately its performance in various applications. This guide provides a comparative analysis of common initiators for the polymerization of this compound, covering free-radical, cationic, anionic, and controlled radical polymerization techniques. Experimental data, where available for this compound or its close analog styrene (B11656), is presented to facilitate an informed selection process.
Data Presentation
The performance of different initiators in the polymerization of this compound is summarized in the tables below. It is important to note that direct comparative studies for this compound are limited; therefore, some data is extrapolated from studies on styrene under similar conditions and is denoted with an asterisk (*).
Table 1: Free-Radical Polymerization of this compound
| Initiator | Type | Typical Concentration (mol/L) | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Azobisisobutyronitrile (AIBN) | Azo | 0.01 - 0.1 | 60-80 | 70-90 | 20,000 - 100,000 | 1.8 - 2.5 |
| Benzoyl Peroxide (BPO) | Peroxide | 0.01 - 0.1 | 80-100 | 80-95 | 30,000 - 150,000 | 1.7 - 2.3 |
Note: Data marked with an asterisk () is based on typical values for styrene polymerization and may vary for this compound.*
Table 2: Cationic Polymerization of this compound
| Initiator System | Type | Typical Concentration (mol/L) | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| SnCl₄ / H₂O | Lewis Acid / Protic Co-initiator | 0.01 - 0.05 | -78 to 0 | 80-95 | 5,000 - 50,000 | 1.5 - 2.5 |
| TiCl₄ / H₂O | Lewis Acid / Protic Co-initiator | 0.01 - 0.05 | -78 to 0 | High | Variable | >1.5 |
Note: Data marked with an asterisk () is based on typical values for styrene polymerization and may vary for this compound.*
Table 3: Anionic Polymerization of this compound
| Initiator | Type | Typical Concentration (mol/L) | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| sec-Butyllithium (sec-BuLi) | Organolithium | 0.001 - 0.01 | 25 | >95 | 10,000 - 200,000 | <1.1 |
Table 4: Controlled Radical Polymerization of this compound
| Polymerization Method | Initiator / CTA | Typical Ratio [M]:[CTA]:[I] | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| RAFT | CPADB / AIBN | 100:1:0.1 | 70 | >90 | 10,000 - 100,000 | 1.1 - 1.3 |
| ATRP | EBiB / CuBr/PMDETA | 100:1:1 | 90 | >90 | 10,000 - 100,000 | 1.1 - 1.2 |
Note: CPADB = 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid; EBiB = Ethyl α-bromoisobutyrate; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine. Data marked with an asterisk () is based on typical values for styrene polymerization and may vary for this compound.*
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. These protocols are based on standard procedures for styrene and can be adapted for this compound.
Free-Radical Bulk Polymerization of this compound using AIBN
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Methanol
Procedure:
-
This compound (10 g, 75.6 mmol) is placed in a Schlenk flask equipped with a magnetic stir bar.
-
AIBN (0.062 g, 0.38 mmol) is added to the monomer.
-
The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles.
-
The flask is then backfilled with an inert gas (e.g., Argon or Nitrogen).
-
The reaction mixture is heated to 70°C in a preheated oil bath and stirred for 4 hours.
-
The polymerization is quenched by cooling the flask in an ice bath.
-
The viscous solution is dissolved in a minimal amount of toluene and precipitated into an excess of cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40°C to a constant weight.[1][2]
Cationic Polymerization of this compound using SnCl₄
Materials:
-
This compound (dried and distilled)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (B109758) (CH₂Cl₂, dried)
-
Methanol (chilled)
Procedure:
-
A flame-dried Schlenk flask is charged with this compound (5 g, 37.8 mmol) and dry dichloromethane (50 mL) under an inert atmosphere.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
A solution of SnCl₄ in dichloromethane (e.g., 1 M) is prepared separately.
-
A calculated amount of the SnCl₄ solution (e.g., 0.19 mL, 0.19 mmol, as a co-initiator with adventitious water) is added dropwise to the stirred monomer solution.
-
The polymerization is allowed to proceed for 1 hour at -78°C.
-
The reaction is terminated by the addition of 5 mL of chilled methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum.[3]
Anionic Polymerization of this compound using sec-Butyllithium
Materials:
-
This compound (rigorously purified)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
All glassware is rigorously flame-dried and assembled under an inert atmosphere.
-
Anhydrous toluene (100 mL) is cannulated into the reaction flask.
-
The desired amount of sec-BuLi initiator is injected into the solvent.
-
Purified this compound (10 g, 75.6 mmol) is added dropwise to the stirred initiator solution at room temperature. An immediate color change indicates the formation of the styryl anion.
-
The polymerization proceeds for 2 hours.
-
The living polymer is terminated by the addition of a small amount of degassed methanol.
-
The polymer is isolated by precipitation in methanol, followed by filtration and drying under vacuum.[4]
RAFT Polymerization of this compound
Materials:
-
This compound (inhibitor removed)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (B91453) (solvent)
Procedure:
-
This compound (5 g, 37.8 mmol), CPADB (0.105 g, 0.378 mmol), and AIBN (0.0062 g, 0.0378 mmol) are dissolved in 1,4-dioxane (5 mL) in a Schlenk flask.
-
The solution is subjected to three freeze-pump-thaw cycles.
-
The flask is backfilled with an inert gas and placed in a preheated oil bath at 70°C.
-
The polymerization is conducted for a predetermined time to achieve the desired conversion.
-
The reaction is quenched by rapid cooling and exposure to air.
-
The polymer is isolated by precipitation in methanol, filtration, and drying.[5]
Mandatory Visualization
The following diagrams illustrate the fundamental mechanisms of initiation and propagation for each polymerization type discussed.
Caption: Free-Radical Polymerization of this compound.
Caption: Cationic Polymerization of this compound.
Caption: Anionic Polymerization of this compound.
Caption: RAFT Polymerization of this compound.
References
Safety Operating Guide
Proper Disposal of 4-Ethylstyrene: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of 4-Ethylstyrene, tailored for researchers and drug development professionals.
This compound is a flammable liquid and vapor that can cause skin and eye irritation. It may also be fatal if swallowed and enters the airways.[1] Adherence to strict disposal protocols is crucial to mitigate these risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, clothing, and eye/face protection. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2][3]
Key Hazard Information:
| Hazard Type | Description | GHS Classification |
| Flammability | Flammable liquid and vapor.[1] | Flammable Liquid (Category 3)[1] |
| Health Hazards | May be fatal if swallowed and enters airways.[1] Causes skin irritation.[1] Causes serious eye irritation.[1] May cause respiratory irritation.[1] Suspected of damaging fertility or the unborn child. Causes damage to organs (hearing organs) through prolonged or repeated exposure if inhaled. | Aspiration Hazard (Category 1)[1] Skin Irritation (Category 2)[1] Eye Irritation (Category 2A)[1] Specific target organ toxicity — single exposure (Category 3), Respiratory system Reproductive toxicity (Category 2) Specific target organ toxicity — repeated exposure (Category 1) |
| Environmental Hazards | Toxic to aquatic life. Harmful to aquatic life with long lasting effects. | Acute aquatic hazard (Category 2) Chronic aquatic hazard (Category 3) |
Step-by-Step Disposal Procedure
1. Waste Collection and Container Management:
-
Container Selection: Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical.
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3] The label should clearly state "Hazardous Waste" and identify the contents as "this compound Waste."
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Closure: Keep the waste container tightly closed when not in use to prevent the release of flammable vapors.[3] Containers that have been opened must be carefully resealed.[3][4]
2. Handling Small Spills (<1 Liter):
-
Immediate Action: Eliminate all ignition sources from the area.[4][5]
-
Containment: Use a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the spill.[4]
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, closed container for disposal.[2] Use spark-proof tools for this process.[4][5]
-
Decontamination: Clean the spill area thoroughly.
3. Handling Large Spills (>1 Liter):
-
Evacuation: Evacuate non-essential personnel from the area.
-
Emergency Contact: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[3]
-
Containment (if safe to do so): Prevent the spill from entering drains or waterways.[4][5][6]
4. Final Disposal:
-
Licensed Disposal: The ultimate disposal of this compound waste must be handled by a licensed chemical waste disposal contractor.[4][6] This may involve controlled incineration with flue gas scrubbing or other approved methods.[6]
-
Do Not:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 4-Ethylstyrene
This guide provides immediate safety, operational, and disposal protocols for the handling of 4-Ethylstyrene in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Risk Assessment
This compound is a flammable liquid and vapor that poses several health risks. A thorough risk assessment should be conducted before commencing any work. Key hazards include:
-
Flammability: Flammable liquid and vapor (Category 3).[1]
-
Aspiration Hazard: May be fatal if swallowed and enters airways (Category 1).[1]
-
Skin Irritation: Causes skin irritation (Category 2).[1]
-
Eye Irritation: Causes serious eye irritation (Category 2A).[1]
-
Respiratory Irritation: May cause respiratory irritation (Category 3).[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Standard |
| Eye and Face | Tightly fitting safety goggles with side-shields. A face shield should be worn if there is a splash hazard. | EN 166 (EU) or NIOSH approved (US)[2] |
| Skin and Body | Fire/flame resistant and impervious clothing. A chemically resistant apron or suit is recommended for larger quantities. | EN 374[2] |
| Hand | Chemically resistant gloves. See the glove selection table below for material-specific information. | EU Directive 89/686/EEC, EN 374[2] |
| Respiratory | A full-face respirator with an appropriate organic vapor cartridge is required if exposure limits are exceeded or if irritation is experienced. | NIOSH approved |
Specific breakthrough time data for this compound is limited. The following data is based on the chemically similar substance, styrene, and general recommendations for aromatic hydrocarbons. It is crucial to consult the glove manufacturer's specific chemical resistance data and to replace gloves immediately after any splash or sign of degradation.
| Glove Material | Breakthrough Time Rating (vs. Aromatic Hydrocarbons) | Comments |
| Viton™ | Excellent (> 8 hours) | Recommended for prolonged contact. |
| Polyvinyl Alcohol (PVA) | Excellent | Not resistant to water-based solutions. |
| Nitrile Rubber | Fair to Poor (< 1 hour to Not Recommended)[1][3] | Suitable for incidental splash protection only. Not for immersion. |
| Butyl Rubber | Poor | Not recommended for aromatic hydrocarbons.[4] |
| Neoprene | Poor | Not recommended for aromatic hydrocarbons. |
| Natural Rubber (Latex) | Poor | Not recommended for aromatic hydrocarbons. |
Note: Ratings are generalized and can vary based on glove thickness, manufacturer, and specific formulation. Always check with the glove manufacturer for detailed information.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety.
-
Verify Engineering Controls: Ensure a certified chemical fume hood is operational.
-
Assemble PPE: Gather all necessary PPE as specified in Section 2.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit: Have a spill kit rated for flammable liquids readily accessible.
-
Review SDS: Read the Safety Data Sheet (SDS) for this compound before starting work.
-
Work in a Fume Hood: All handling of this compound must be performed inside a properly functioning chemical fume hood.
-
Don PPE: Put on all required PPE, ensuring gloves are inspected for any signs of damage before use.
-
Ground Equipment: Use non-sparking tools and ensure all containers and equipment are properly grounded to prevent static discharge.[2]
-
Dispense Carefully: Dispense the chemical slowly and carefully to avoid splashing.
-
Keep Containers Closed: Keep containers tightly closed when not in use.
-
Decontaminate: Wipe down the work area in the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as they are removed.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound waste and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic solvents.
-
Solid Waste: All disposables contaminated with this compound (e.g., gloves, paper towels, pipette tips) must be collected in a separate, labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.
The following diagram illustrates the decision-making process for the disposal of materials related to this compound handling.
Caption: Waste Disposal Workflow for this compound.
By adhering to these protocols, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

